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  • Product: 1-(Pyridin-4-ylmethyl)guanidine
  • CAS: 45957-41-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-4-ylmethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-4-ylmethyl)guanidine, a compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-4-ylmethyl)guanidine, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction and Significance

1-(Pyridin-4-ylmethyl)guanidine, also known as 4-picolylguanidine, belongs to a class of compounds bearing both a pyridine ring and a guanidinium group. The guanidinium group, a key feature of the amino acid arginine, is strongly basic and capable of forming multiple hydrogen bonds. This allows it to participate in various biological interactions. The pyridine moiety, a common scaffold in pharmaceuticals, provides a heterocyclic aromatic system that can engage in π-stacking and other non-covalent interactions. The combination of these two functional groups in 1-(Pyridin-4-ylmethyl)guanidine makes it a valuable scaffold for designing molecules with potential therapeutic applications.

Synthetic Strategy and Rationale

The synthesis of 1-(Pyridin-4-ylmethyl)guanidine is most effectively achieved through a nucleophilic substitution reaction between 4-(aminomethyl)pyridine and a suitable guanylating agent. This approach is favored for its relative simplicity and the commercial availability of the starting materials.

Choice of Guanylating Agent

Several reagents can be employed to introduce a guanidinyl group onto a primary amine. Common choices include S-methylisothiourea salts, cyanamide, or protected guanidinylating agents. For this synthesis, S-methylisothiourea sulfate is a preferred reagent due to its stability, reactivity, and the straightforward nature of the reaction, which typically proceeds with the loss of methanethiol.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine of 4-(aminomethyl)pyridine on the electrophilic carbon atom of the S-methylisothiourea. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to yield the guanidinium salt. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to deprotonate the amine and enhance its nucleophilicity.

Synthesis of 1-(Pyridin-4-ylmethyl)guanidine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-aminomethylpyridine 4-(Aminomethyl)pyridine Reaction_Step Guanylation 4-aminomethylpyridine->Reaction_Step S-methylisothiourea S-Methylisothiourea Sulfate S-methylisothiourea->Reaction_Step Product 1-(Pyridin-4-ylmethyl)guanidine Reaction_Step->Product

Figure 1: Synthetic pathway for 1-(Pyridin-4-ylmethyl)guanidine.

Experimental Protocol: Synthesis of 1-(Pyridin-4-ylmethyl)guanidine

This protocol details a reliable method for the synthesis of 1-(Pyridin-4-ylmethyl)guanidine. All operations should be performed in a well-ventilated fume hood due to the evolution of methanethiol.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Supplier
4-(Aminomethyl)pyridineC₆H₈N₂108.14Sigma-Aldrich
S-Methylisothiourea sulfate(CH₅N₂S)₂·H₂SO₄278.35Acros Organics
Sodium HydroxideNaOH40.00Fisher Scientific
Ethanol (absolute)C₂H₅OH46.07VWR
Diethyl ether(C₂H₅)₂O74.12EMD Millipore
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(aminomethyl)pyridine (5.41 g, 50 mmol) in 50 mL of absolute ethanol.

  • Addition of Guanylating Agent: To the stirred solution, add S-methylisothiourea sulfate (7.0 g, 25 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A white precipitate may form.

  • Isolation: Filter the reaction mixture to collect the solid. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 1-(Pyridin-4-ylmethyl)guanidine as a white crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C for 12 hours.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(Pyridin-4-ylmethyl)guanidine.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Purity Purity & Identity Confirmation NMR->Purity FTIR->Purity MS->Purity

Figure 2: Experimental workflow for the characterization of 1-(Pyridin-4-ylmethyl)guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl protons, the methylene protons, and the protons of the guanidinium group. The pyridinyl protons will appear as two sets of doublets in the aromatic region. The methylene protons will be a singlet, and the guanidinium protons will likely appear as a broad singlet due to exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the methylene carbon, and the guanidinium carbon.

Table 1: Expected NMR Data for 1-(Pyridin-4-ylmethyl)guanidine

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine C2, C6-H~8.5 (d)~150
Pyridine C3, C5-H~7.3 (d)~122
Methylene (-CH₂-)~4.4 (s)~45
Guanidinium (-NH, -NH₂)broad-
Guanidinium (C=N)-~158
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Key FTIR Absorption Bands for 1-(Pyridin-4-ylmethyl)guanidine

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3100N-H stretchingGuanidinium
3030C-H stretchingAromatic (Pyridine)
2920C-H stretchingAliphatic (-CH₂-)
1650C=N stretchingGuanidinium
1600, 1560C=C, C=N stretchingPyridine ring
1415C-H bending-CH₂-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(Pyridin-4-ylmethyl)guanidine (C₇H₁₀N₄), the expected molecular weight is approximately 150.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 151.19.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of 1-(Pyridin-4-ylmethyl)guanidine, a compound with significant potential in drug discovery. The detailed experimental protocol and comprehensive characterization data provide researchers with the necessary tools to confidently prepare and validate this important molecular scaffold. Adherence to the described procedures and analytical techniques will ensure the production of high-purity material suitable for further investigation in various research and development applications.

References

  • General procedures for the synthesis of guanidines can be found in various organic chemistry textbooks and specialized review articles.
  • Spectroscopic data for related compounds can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
Exploratory

An In-Depth Technical Guide to the Putative Mechanisms of Action of 1-(Pyridin-4-ylmethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Pyridin-4-ylmethyl)guanidine is a synthetic compound featuring a guanidinium group linked to a pyridine ring via a methylene bridge. While speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)guanidine is a synthetic compound featuring a guanidinium group linked to a pyridine ring via a methylene bridge. While specific literature on the mechanism of action of this particular molecule is nascent, the extensive pharmacology of the guanidinium moiety and related pyridine-containing compounds provides a strong foundation for predicting its biological activities. This guide synthesizes the known mechanisms of action of structurally related compounds to propose and detail a comprehensive investigatory framework for elucidating the pharmacological profile of 1-(Pyridin-4-ylmethyl)guanidine. We will explore its potential as a modulator of ion channels, an inhibitor of nitric oxide synthase, and its interactions with other potential biological targets. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing both theoretical background and practical experimental designs.

Introduction: Deconstructing 1-(Pyridin-4-ylmethyl)guanidine

The structure of 1-(Pyridin-4-ylmethyl)guanidine suggests a molecule with the potential for diverse biological interactions. The guanidinium group, a highly basic and resonance-stabilized cation at physiological pH, is a common pharmacophore in numerous clinically and experimentally significant drugs. Its ability to form strong hydrogen bonds and electrostatic interactions allows it to interact with a variety of biological targets. The pyridin-4-ylmethyl substituent introduces a heterocyclic aromatic ring, which can engage in π-π stacking, hydrophobic interactions, and potentially act as a hydrogen bond acceptor. The overall structure, therefore, suggests a molecule capable of interacting with protein binding pockets through a combination of charge, hydrogen bonding, and aromatic interactions.

This guide will proceed by outlining the most probable mechanisms of action for 1-(Pyridin-4-ylmethyl)guanidine based on the known activities of its constituent chemical moieties. For each proposed mechanism, we will provide a detailed rationale and a comprehensive experimental workflow to validate the hypothesis.

Putative Mechanism of Action I: Modulation of Ion Channels

The guanidinium group is a well-established modulator of various ion channels. Its effects are most prominently documented for voltage-gated potassium (Kv) channels and ATP-sensitive potassium (K-ATP) channels.[1][2][3]

Inhibition of Voltage-Gated Potassium (Kv) Channels

Guanidine and its alkyl derivatives are known to inhibit Kv channels, leading to an enhanced release of neurotransmitters like acetylcholine at the neuromuscular junction.[1] This action underlies the therapeutic use of guanidine in conditions such as Lambert-Eaton myasthenic syndrome.[1] The proposed mechanism involves the guanidinium ion binding within the intracellular pore of the channel, thereby stabilizing a closed state.[1]

The presence of the guanidinium group in 1-(Pyridin-4-ylmethyl)guanidine makes it a prime candidate for a Kv channel inhibitor. The pyridin-4-ylmethyl substituent could further influence this activity by interacting with residues at the entrance of the channel pore or at allosteric sites, potentially altering the potency and selectivity of the compound compared to unsubstituted guanidine.

Kv_Channel_Workflow cluster_0 Phase 1: Electrophysiology cluster_1 Phase 2: Mechanism of Block cluster_2 Phase 3: Subtype Selectivity A Whole-Cell Patch Clamp on Kv-Expressing Cells B Measure Kv currents in response to depolarizing voltage steps A->B C Apply 1-(Pyridin-4-ylmethyl)guanidine at varying concentrations B->C D Determine IC50 for current inhibition C->D E Investigate voltage-dependence of block D->E G Screen against a panel of Kv channel subtypes (e.g., Kv1.x, Kv2.x, Kv7.x) D->G F Assess use-dependence of block E->F H Determine selectivity profile G->H

Caption: Experimental workflow for characterizing Kv channel inhibition.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line (e.g., HEK293 or CHO) stably expressing the desired Kv channel subtype.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Solutions:

    • Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.3 with KOH).

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Data Acquisition:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of 1-(Pyridin-4-ylmethyl)guanidine and record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

Modulation of ATP-Sensitive Potassium (K-ATP) Channels

K-ATP channels are crucial in linking cellular metabolism to electrical activity.[4] They are heteromeric complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[5] Guanidine derivatives have been identified as both openers and blockers of K-ATP channels, with subtle structural changes determining the nature of the activity.[4][6]

1-(Pyridin-4-ylmethyl)guanidine could act as either an opener or a blocker of K-ATP channels. The pyridine moiety could interact with the SUR subunit, which is the primary binding site for many K-ATP channel modulators.[7][8]

KATP_Channel_Workflow cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: SUR Subtype Selectivity A Rubidium (86Rb+) Efflux Assay in K-ATP Expressing Cells B Assess efflux in the presence of metabolic inhibitors (to open channels) A->B C Apply 1-(Pyridin-4-ylmethyl)guanidine B->C D Determine if it enhances (opener) or inhibits (blocker) efflux C->D E Inside-Out Patch Clamp D->E F Apply ATP to induce channel block E->F G Test the ability of the compound to reverse (opener) or enhance (blocker) ATP-induced block F->G H Test against different Kir6.x/SURx combinations (e.g., Kir6.2/SUR1, Kir6.2/SUR2A) G->H I Determine selectivity profile H->I

Caption: Experimental workflow for characterizing K-ATP channel modulation.

Protocol: Rubidium (86Rb+) Efflux Assay

  • Cell Culture: Grow cells expressing the K-ATP channel of interest (e.g., INS-1 cells for pancreatic β-cell channels) in 24-well plates.

  • Loading: Incubate cells with 86Rb+ (a congener of K+) in the culture medium for 2-4 hours.

  • Washing: Wash the cells with a Krebs-Ringer buffer to remove extracellular 86Rb+.

  • Efflux Measurement:

    • Add fresh Krebs-Ringer buffer containing a metabolic inhibitor (e.g., oligomycin and 2-deoxyglucose) to open K-ATP channels.

    • Add 1-(Pyridin-4-ylmethyl)guanidine at various concentrations.

    • Collect the supernatant at different time points (e.g., 5, 10, 15 minutes).

    • Lyse the cells at the end of the experiment to determine the remaining intracellular 86Rb+.

  • Data Analysis:

    • Measure the radioactivity in the supernatant and cell lysate using a scintillation counter.

    • Calculate the rate of 86Rb+ efflux and compare the rates in the presence and absence of the compound.

Putative Mechanism of Action II: Inhibition of Nitric Oxide Synthase (NOS)

Guanidine-containing compounds, such as aminoguanidine, are known inhibitors of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[9][10] NOS catalyzes the production of nitric oxide (NO) from L-arginine, and the guanidinium group of L-arginine is a key substrate recognition motif.[11] Inhibitors often mimic this guanidinium group to compete with L-arginine for binding to the enzyme's active site.

The structural similarity of the guanidinium moiety in 1-(Pyridin-4-ylmethyl)guanidine to that of L-arginine suggests it could act as a competitive inhibitor of NOS. The pyridin-4-ylmethyl group may confer selectivity for different NOS isoforms (nNOS, eNOS, iNOS).

NOS_Inhibition_Workflow cluster_0 Phase 1: In Vitro Enzyme Assay cluster_1 Phase 2: Cell-Based Assay A NOS Activity Assay (e.g., Citrulline Exclusion Assay) B Use purified NOS isoforms (nNOS, eNOS, iNOS) A->B C Incubate with L-arginine and cofactors B->C D Add 1-(Pyridin-4-ylmethyl)guanidine at varying concentrations C->D E Measure NO production or citrulline formation D->E F Determine IC50 and isoform selectivity E->F G Use cells expressing specific NOS isoforms (e.g., RAW 264.7 macrophages for iNOS) F->G H Stimulate NO production (e.g., with LPS and IFN-γ for iNOS) G->H I Treat with 1-(Pyridin-4-ylmethyl)guanidine H->I J Measure nitrite accumulation in the medium (Griess Assay) I->J

Caption: Experimental workflow for characterizing NOS inhibition.

Protocol: Griess Assay for Nitrite Measurement

  • Cell Culture and Stimulation:

    • Plate RAW 264.7 macrophages in a 96-well plate.

    • Treat cells with 1-(Pyridin-4-ylmethyl)guanidine for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours to induce iNOS expression and NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent A (sulfanilamide in phosphoric acid) to the supernatant and incubate for 10 minutes.

    • Add Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Other Potential Mechanisms and Future Directions

Beyond ion channels and NOS, the guanidinium and pyridine moieties are found in ligands for a wide array of biological targets. These include:

  • Riboswitches: Guanidine itself can bind to specific RNA structures known as riboswitches, regulating gene expression in bacteria.[12] This could be a potential mechanism, particularly if the compound is being investigated for antimicrobial properties.

  • Kinase Inhibition: Some pyridinyl guanidine derivatives have been shown to inhibit kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1).[13]

  • Cholinesterase Inhibition: Pyridine derivatives have been explored as cholinesterase inhibitors for potential therapeutic use in neurodegenerative diseases.[14]

Further investigation into these and other potential targets will be crucial for a complete understanding of the pharmacological profile of 1-(Pyridin-4-ylmethyl)guanidine.

Summary of Putative Targets and Investigatory Assays

Putative Target Hypothesized Effect Primary Investigatory Assay Secondary Assay
Voltage-Gated K+ Channels (Kv) InhibitionWhole-Cell Patch ClampNeurotransmitter Release Assay
ATP-Sensitive K+ Channels (K-ATP) Opening or BlockadeRubidium (86Rb+) Efflux AssayInside-Out Patch Clamp
Nitric Oxide Synthase (NOS) InhibitionIn Vitro NOS Activity AssayGriess Assay in Cells

Conclusion

While direct experimental data on 1-(Pyridin-4-ylmethyl)guanidine is limited, a robust framework for investigating its mechanism of action can be constructed based on the known pharmacology of its structural components. The proposed workflows, integrating biochemical and electrophysiological techniques, provide a clear path for characterizing its interactions with key biological targets. The insights gained from these studies will be invaluable for guiding the future development and potential therapeutic applications of this and related compounds.

References

  • Otsuka, M., Konishi, S., & Takahashi, T. (1972). The effect of guanidine on neuromuscular transmission was studied in human intercostal muscle and mouse diaphragm preparations in vitro. Proceedings of the Japan Academy, 48(10), 741-746.
  • Lainé, C., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(5), 895-905.
  • Kermani, A. A., et al. (2018). Ligand response of guanidine-IV riboswitch at single-molecule level. Nucleic Acids Research, 46(18), 9723-9733.
  • Kitts, D. D., et al. (2015). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. Molecular and Cellular Biochemistry, 406(1-2), 145-155.
  • Bories, C., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(18), 4248.
  • Kilfoil, P. J., et al. (2013). Regulation of ion channels by pyridine nucleotides.
  • Gopalakrishnan, M., et al. (2003). Pharmacological characterization of a 1,4-dihydropyridine analogue, 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (A-184209) as a novel KATP channel inhibitor. British Journal of Pharmacology, 138(5), 949-958.
  • Buschauer, A. (1987). [Synthesis and pharmacologic action of arylmethylethylguanidines]. Arzneimittel-Forschung, 37(9), 1008-1012.
  • Kilfoil, P. J., Tipparaju, S. M., Barski, O. A., & Bhatnagar, A. (2013). Regulation of ion channels by pyridine nucleotides.
  • Tejero, J., et al. (2010). Role of arginine guanidinium moiety in nitric-oxide synthase mechanism of oxygen activation. The Journal of Biological Chemistry, 285(10), 7256-7265.
  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213-268.
  • Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European Journal of Pharmacology, 233(1), 119-125.
  • Ortiz-Bautista, R., et al. (2011). Potassium channel openers modulate ATPase activity. Journal of Biological Chemistry, 286(35), 30771-30780.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12181440, N-Pyridin-4-yl-guanidine. Retrieved from [Link].

  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963-968.
  • Ishtikhar, M., et al. (2016). Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study. Journal of Biomolecular Structure & Dynamics, 34(7), 1409-1420.
  • Sun, G., & Sun, Y. (1999). Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. Polymer, 40(21), 5879-5883.
  • Latorre, R., et al. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in Pharmacology, 14, 1198584.
  • Rozas, I., et al. (2021). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. Journal of Organic Chemistry, 86(18), 12567-12581.
  • Pekiner, C., et al. (2002). Two new nitric oxide synthase inhibitors: pyridoxal aminoguanidine and 8-quinolinecarboxylic hydrazide selectively inhibit basal but not agonist-stimulated release of nitric oxide in rat aorta. Pharmacological Research, 46(3), 251-256.
  • Narsinghani, T., & Sharma, S. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Bryan, J., et al. (2007). ATP-sensitive potassium (KATP) channels: from structure to function and therapeutic openings. Journal of the American Society of Nephrology, 18(7), 1999-2007.
  • Singh, S., et al. (2022). 1-(4-Aminobutyl)guanidine. Molbank, 2022(2), M1372.
  • Manetti, F., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112.

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Screening of 1-(Pyridin-4-ylmethyl)guanidine Derivatives as Na+/H+ Exchanger 1 (NHE1) Inhibitors

Abstract and Rationale The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents.[1][2] Its strong basicity (pKa ≈ 13.5) and ability to f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Rationale

The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents.[1][2] Its strong basicity (pKa ≈ 13.5) and ability to form multiple hydrogen bonds and ionic interactions make it a potent pharmacophore for a variety of biological targets.[1][3] Guanidine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antimicrobial, anticancer, and cardiovascular agents.[4][5][6] The 1-(Pyridin-4-ylmethyl)guanidine scaffold, in particular, combines the key guanidinium feature with a pyridine ring, offering additional possibilities for molecular interactions and synthetic modification.

One of the most validated targets for guanidine-containing compounds is the Na+/H+ Exchanger (NHE) family of transmembrane proteins, particularly the ubiquitously expressed NHE1 isoform (encoded by the SLC9A1 gene).[5][7] NHE1 is a primary regulator of intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[8] Over-activation of NHE1 is implicated in the pathophysiology of numerous diseases, including cardiac hypertrophy, heart failure, and ischemia-reperfusion injury.[9] Consequently, the inhibition of NHE1 has emerged as a promising therapeutic strategy.[5] This guide provides a comprehensive framework for the preliminary in vitro screening of a library of novel 1-(Pyridin-4-ylmethyl)guanidine derivatives to identify and characterize potential NHE1 inhibitors.

The Drug Discovery and Screening Cascade

The successful identification of lead compounds from a chemical library requires a multi-step, logical screening cascade. This process is designed to efficiently triage large numbers of compounds, moving from high-throughput, less complex assays to more detailed, lower-throughput secondary and mechanistic assays. This ensures that resources are focused on the most promising candidates.

Overall Screening Workflow

The workflow begins with a primary, high-throughput screen (HTS) to identify initial "hits." These hits are then subjected to confirmatory assays to eliminate false positives and determine potency (e.g., IC50). Subsequently, secondary assays are employed to probe the mechanism of action, assess selectivity against related targets, and rule out non-specific effects like cytotoxicity.

Screening_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Profiling Compound_Library 1-(Pyridin-4-ylmethyl)guanidine Derivative Library Primary_HTS Primary HTS: Cell-Based pHi Recovery Assay (Single High Concentration) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (>50% Inhibition Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Identification->Dose_Response Advance Hits Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays: - Selectivity (NHE2/3) - Cytotoxicity (MTT/LDH) Hit_Confirmation->Secondary_Assays Hit_Confirmation->Secondary_Assays Advance Confirmed Hits Lead_Candidates Prioritized Lead Candidates Secondary_Assays->Lead_Candidates

Figure 1: High-level screening cascade for identifying NHE1 inhibitors.

Primary Screening: High-Throughput pHi Recovery Assay

Principle and Rationale

The primary screen is designed to assess the functional inhibition of NHE1 in a cellular context. The most common method involves monitoring the recovery of intracellular pH (pHi) following an induced acid load.[10] In this assay, cells are first loaded with a pH-sensitive fluorescent dye. An acute intracellular acidosis is then induced, typically using an ammonium chloride (NH4Cl) prepulse. Upon removal of the external NH4Cl, NH3 diffuses out of the cell, leaving behind H+ and causing a rapid drop in pHi.

In the presence of extracellular Na+, a functional NHE1 will transport H+ out of the cell, leading to a recovery of pHi back to baseline. The rate of this recovery is directly proportional to NHE1 activity.[11] Test compounds that inhibit NHE1 will slow or block this pHi recovery. For this purpose, the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5,6-carboxyfluorescein (BCECF) is widely used due to its pKa of ~7.0, which is ideal for measuring pH changes in the physiological range.[12][13]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format suitable for high-throughput screening.

Materials:

  • CHO or HEK293 cells stably overexpressing human NHE1 (SLC9A1).

  • Black, clear-bottom 96-well microplates.

  • BCECF-AM (acetoxymethyl ester) dye.[14]

  • Pluronic F-127.

  • Assay Buffers:

    • Na+ Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Na+-Free Buffer: Na+ salts in HBSS replaced with N-methyl-D-glucamine (NMG+), pH 7.4.

    • Acid Load Buffer: Na+-Free Buffer supplemented with 20 mM NH4Cl.

  • Positive Control: Cariporide or another known NHE1 inhibitor.[8][15]

  • Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at ~535 nm.

Procedure:

  • Cell Plating: Plate NHE1-expressing cells in black, clear-bottom 96-well plates at a density of 40,000–80,000 cells/well and culture overnight.[16]

  • Dye Loading: a. Prepare a 2X BCECF-AM loading solution (e.g., 4 µM BCECF-AM, 0.04% Pluronic F-127) in Na+ Buffer. b. Aspirate the culture medium from the wells and wash once with Na+ Buffer. c. Add 50 µL of the 2X loading solution to each well. d. Incubate for 30-60 minutes at 37°C.[14]

  • Compound Pre-incubation: a. Prepare 2X concentrations of test compounds and controls (e.g., Cariporide at 10 µM final concentration, Vehicle - 0.5% DMSO) in Na+ Buffer. b. After incubation, wash the cells twice with 100 µL of Na+ Buffer to remove extracellular dye. c. Add 50 µL of the 2X compound/control solutions to the appropriate wells. d. Incubate for 15-20 minutes at room temperature.

  • Acid Loading: a. Place the plate in the fluorescence reader. Begin kinetic reading of fluorescence (Excitation: 490nm/440nm, Emission: 535nm) to establish a baseline. b. After ~1 minute, rapidly replace the well contents with 100 µL of Acid Load Buffer (20 mM NH4Cl). Continue reading for 5-10 minutes to allow for intracellular alkalinization.

  • pHi Recovery Measurement: a. Rapidly aspirate the Acid Load Buffer and replace it with 100 µL of Na+ Buffer containing the test compounds/controls at 1X final concentration. b. Immediately resume kinetic fluorescence reading for 15-20 minutes to monitor the pHi recovery.

Data Analysis and Hit Selection

The data is analyzed by calculating the ratio of fluorescence intensities (F490/F440). This ratiometric measurement corrects for variations in cell number and dye loading.[14] The initial rate of pHi recovery (slope of the ratio vs. time curve) is calculated for each well.

Calculation of Percent Inhibition: % Inhibition = (1 - (Rate_Compound - Rate_Negative) / (Rate_Positive - Rate_Negative)) * 100

  • Rate_Compound: Initial rate of recovery in the presence of the test compound.

  • Rate_Positive: Initial rate of recovery in the presence of vehicle (DMSO).

  • Rate_Negative: Initial rate of recovery in the presence of a saturating concentration of Cariporide (positive control).

Hit Criteria: Compounds demonstrating ≥50% inhibition at a single screening concentration (e.g., 10 µM) are considered primary hits and are advanced to confirmatory dose-response studies.

Hit Confirmation and Secondary Assays

IC50 Determination

Primary hits must be confirmed in a dose-response format to determine their potency. The pHi recovery assay is repeated with a serial dilution of the hit compounds (e.g., 8-point, 1:3 dilution series starting from 30 µM). The resulting percent inhibition data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to derive the IC50 value (the concentration at which 50% of the activity is inhibited).

Compound IDPrimary Screen (% Inh @ 10µM)IC50 (µM)Status
PYG-00185%1.2Confirmed Hit
PYG-00212%> 30Inactive
PYG-00365%8.9Confirmed Hit
Cariporide98%0.05Control
Table 1: Example data from primary screening and IC50 determination.
Mechanism of Action: NHE1 Inhibition

The following diagram illustrates the proposed mechanism of action. The 1-(Pyridin-4-ylmethyl)guanidine derivative is hypothesized to bind to the extracellular ion translocation pore of the NHE1 protein, physically occluding the passage of Na+ ions and thereby preventing the extrusion of H+. This is the same competitive mechanism proposed for amiloride and its potent derivatives.[17]

MOA_Diagram cluster_Cell membrane nhe1 NHE1 H_out H+ nhe1->H_out Na_in Na+ nhe1->Na_in H_in H+ H_in->nhe1 Na_out Na+ Na_out->nhe1 inhibitor Pyridinylmethyl Guanidine Derivative inhibitor->nhe1 cytoplasm Intracellular (Acidic) extracellular Extracellular

Figure 2: Proposed mechanism of NHE1 inhibition by a guanidine derivative.
Cytotoxicity Assessment

It is crucial to ensure that the observed inhibition of pHi recovery is not a result of general cytotoxicity. A standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, should be run in parallel with the functional assays. This assay measures mitochondrial reductase activity, an indicator of cell health. Compounds that show significant cytotoxicity at concentrations near their functional IC50 should be deprioritized as they are likely non-specific.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the preliminary screening of 1-(Pyridin-4-ylmethyl)guanidine derivatives as potential NHE1 inhibitors. The tiered approach, beginning with a functional cell-based HTS and progressing through dose-response confirmation and cytotoxicity counter-screens, provides a solid foundation for identifying promising lead candidates.

Derivatives that are confirmed as potent (e.g., IC50 < 1 µM), non-toxic hits should be advanced to further studies, including:

  • Selectivity Profiling: Testing against other NHE isoforms (e.g., NHE2, NHE3) to determine the selectivity profile.

  • In Vitro ADME: Assessing properties like metabolic stability and plasma protein binding.

  • Pharmacokinetic Studies: Evaluating the compound's behavior in animal models.

  • In Vivo Efficacy: Testing the lead candidates in relevant disease models, such as models of cardiac hypertrophy or ischemia-reperfusion injury.[15]

By following this structured screening paradigm, researchers can efficiently navigate a chemical library to uncover novel and therapeutically valuable modulators of NHE1.

References

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Exploratory

Introduction: The Therapeutic Potential of the Guanidinium Moiety

An In-Depth Technical Guide for the In Vitro Evaluation of Novel Pyridinylmethyl Guanidine Compounds The guanidine functional group, characterized by its nitrogen-rich, highly basic structure, is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Evaluation of Novel Pyridinylmethyl Guanidine Compounds

The guanidine functional group, characterized by its nitrogen-rich, highly basic structure, is a privileged scaffold in medicinal chemistry.[1][2] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions allows guanidine-containing molecules to bind effectively with a variety of biological targets.[2] Guanidine derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] The pyridinylmethyl guanidine scaffold, in particular, combines the versatile binding capabilities of the guanidinium group with the unique electronic and structural properties of the pyridine ring, making it a promising area for the discovery of novel therapeutic agents.

This guide provides a comprehensive framework for the in vitro evaluation of novel pyridinylmethyl guanidine compounds, designed for researchers and drug development professionals. Our approach is structured as a tiered screening cascade, beginning with broad cytotoxicity profiling and progressing to specific target engagement and mechanism of action studies. We will detail the causality behind experimental choices, provide robust, step-by-step protocols, and offer insights into data interpretation.

Chapter 1: The Strategic Framework for In Vitro Evaluation

A systematic, multi-tiered approach is crucial for efficiently evaluating a library of novel compounds. This strategy ensures that resources are focused on the most promising candidates while thoroughly characterizing their biological profiles. The proposed workflow is designed to de-risk drug development by identifying potential liabilities such as cytotoxicity early in the process.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Target-Based Assays cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Outcome A Compound Library (Pyridinylmethyl Guanidines) B General Cytotoxicity Screening (e.g., MTT/LDH Assays) A->B Initial broad assessment of cellular health C Target Identification (Hypothesis-driven) B->C Triage based on therapeutic index D Enzyme Inhibition Assays C->D Evaluate specific molecular interactions E Receptor Binding Assays C->E Evaluate specific molecular interactions F Cellular Thermal Shift Assay (CETSA) D->F Confirm target engagement in cells E->F Confirm target engagement in cells G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G Understand downstream cellular consequences H Lead Candidate Selection & In Vivo Model Progression G->H Select promising candidates for further study

Caption: A tiered workflow for in vitro evaluation of novel compounds.

Chapter 2: Tier 1 - Primary Screening: Assessing General Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This is a critical checkpoint; a compound with high, non-specific cytotoxicity is unlikely to become a viable therapeutic. We utilize two complementary assays that measure different aspects of cellular health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[4] Running these in parallel provides a more robust and self-validating assessment.[5]

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes.[6] A decrease in the conversion of MTT to formazan is indicative of reduced metabolic activity, which can be a proxy for cytotoxicity or cytostatic effects.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] Measuring extracellular LDH activity provides a direct measure of cell lysis and membrane integrity loss.[8]

Expert Insight: It is crucial to perform control experiments under cell-free conditions to test for direct interference of the pyridinylmethyl guanidine compounds with the assay reagents. Due to their chemical nature, some compounds can directly reduce MTT or bind to LDH, leading to false-positive or false-negative results.[6]

Experimental Protocol: Concurrent MTT and LDH Assays

This protocol is designed for a 96-well plate format and assumes the use of a human cancer cell line (e.g., A549 lung carcinoma) as a starting point, given the known antitumor potential of many guanidine derivatives.[1]

Materials:

  • A549 cells (or other cell line of interest)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Novel Pyridinylmethyl Guanidine compounds (dissolved in DMSO, final concentration ≤0.5%)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Nacalai Tesque)[7][9]

  • Doxorubicin or Staurosporine (as positive control for cytotoxicity)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyridinylmethyl guanidine compounds (e.g., from 0.1 µM to 100 µM). Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • LDH Assay Sample Collection:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the attached cells.

    • Process this plate according to the LDH assay kit manufacturer's instructions. This typically involves adding a reaction mixture and measuring absorbance after a 30-minute incubation.

  • MTT Assay Execution:

    • To the remaining 150 µL in the original cell plate, add 15 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of Solubilization Buffer to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read absorbance at ~570 nm using a microplate reader.

Data Presentation and Interpretation

Summarize the results in a table to calculate the IC₅₀ (half-maximal inhibitory concentration) for both assays.

Compound IDMTT IC₅₀ (µM)LDH EC₅₀ (µM)Therapeutic Index (Hypothetical Target IC₅₀ / Cytotoxicity IC₅₀)
PMG-00125.4> 100> 4
PMG-0021.21.5~ 1
PMG-003> 100> 100High
Doxorubicin0.81.1N/A

Interpretation:

  • PMG-001: Shows moderate metabolic inhibition but low membrane damage, suggesting a cytostatic rather than a cytotoxic effect. A good candidate for further investigation.

  • PMG-002: Potent in both assays, indicating general cytotoxicity. This compound would likely be deprioritized.

  • PMG-003: No significant cytotoxicity observed. A very promising candidate, assuming it shows on-target activity.

Chapter 3: Tier 2 - Target-Based and Secondary Assays

Compounds that pass the primary cytotoxicity screen (e.g., PMG-001, PMG-003) advance to Tier 2. The goal here is to determine if they interact with a specific, hypothesized molecular target. The design of these assays is hypothesis-driven, based on the known pharmacology of related guanidine compounds, which are known to target enzymes (like kinases or arginase) and receptors.[10][11]

Enzyme Inhibition Assays

Causality: Many guanidine-containing drugs function as enzyme inhibitors. The positively charged guanidinium group can mimic the protonated side chain of arginine, allowing it to bind to the active sites of enzymes that process arginine, such as nitric oxide synthase (NOS) or arginase.[3]

Protocol: Generic Arginase 1 Inhibition Assay This colorimetric assay measures the amount of urea produced by the enzymatic activity of arginase 1.[11]

Materials:

  • Recombinant Human Arginase 1

  • Arginine solution

  • Urea detection reagents (e.g., containing α-isonitrosopropiophenone)

  • Assay Buffer (e.g., Tris-HCl with MnCl₂)

  • Test compounds and known inhibitor (e.g., nor-NOHA)

Procedure:

  • Pre-incubation: In a 96-well plate, add 20 µL of test compound dilutions, 20 µL of Arginase 1 solution, and 20 µL of Assay Buffer. Incubate for 15 minutes at 37°C to allow compound binding.

  • Initiate Reaction: Add 20 µL of arginine solution to start the reaction. Incubate for 20 minutes at 37°C.

  • Stop Reaction & Detect Urea: Add a stop solution followed by the colorimetric urea detection reagents according to a validated protocol.[11]

  • Readout: Measure absorbance at the appropriate wavelength (e.g., 540 nm).

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Receptor Binding Assays

Causality: The guanidinium moiety is also found in ligands for various receptors, including α2-adrenergic and sigma receptors.[10][12] A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[13]

Protocol: Radioligand Competition Binding Assay This protocol describes a filtration-based assay to measure the ability of a test compound to displace a known radiolabeled ligand from a receptor.[14][15]

G cluster_0 Step 1: Incubation cluster_1 Step 2: Separation cluster_2 Step 3: Quantification A Receptor Membranes + Radioligand ([³H]-Ligand) + Test Compound (PMG-X) B Rapid Vacuum Filtration (GF/B Filter) A->B C Bound Fraction (Receptor + [³H]-Ligand) retained on filter B->C D Unbound Fraction ([³H]-Ligand + PMG-X) passes through B->D E Add Scintillation Cocktail C->E F Measure Radioactivity (Scintillation Counter) E->F

Caption: Workflow for a filtration-based radioligand binding assay.

Procedure:

  • Preparation: Prepare assay buffer, cell membranes expressing the target receptor, radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptor), and serial dilutions of the test compound.[12]

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and test compound. Total volume should be ~250 µL.[14] Incubate for a predetermined time (e.g., 90 minutes at 37°C) to reach equilibrium.[12]

  • Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate (pre-soaked in a blocking agent like 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[12]

  • Counting: Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Kᵢ (inhibitory constant).

Chapter 4: Tier 3 - Mechanism of Action (MoA) Elucidation

Once a compound demonstrates potent on-target activity with a suitable therapeutic window, the focus shifts to confirming target engagement in a cellular context and understanding the downstream consequences.

Confirming Target Engagement: Signaling Pathway Analysis

If the target of a pyridinylmethyl guanidine compound is a kinase or receptor involved in a known signaling cascade, its modulation should lead to predictable changes in the phosphorylation state of downstream proteins.[16]

Causality: For example, if a compound inhibits a kinase in the MAPK/ERK pathway, we would expect to see a decrease in the phosphorylation of ERK. This confirms that the compound is not only binding its target but is also functionally active within the complex cellular environment.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene PMG Pyridinylmethyl Guanidine Inhibitor PMG->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a PMG compound.

Protocol: Western Blotting for Phospho-ERK

  • Cell Treatment: Plate cells and allow them to attach. Starve cells (serum-free media) for 12-24 hours to reduce basal signaling.

  • Stimulation & Inhibition: Pre-treat cells with the pyridinylmethyl guanidine compound for 1-2 hours. Then, stimulate the pathway with an appropriate growth factor (e.g., EGF) for 15-30 minutes.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK) overnight.

  • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A successful inhibitor will show a decrease in the p-ERK/t-ERK ratio in a dose-dependent manner.

Conclusion

The systematic in vitro evaluation of novel pyridinylmethyl guanidine compounds is a critical phase in the drug discovery pipeline. By employing a tiered approach that begins with broad cytotoxicity screening and progresses through specific target-based assays to detailed mechanism of action studies, researchers can build a comprehensive profile of a compound's biological activity. The protocols and rationale outlined in this guide provide a robust framework for identifying and validating promising therapeutic candidates, ensuring that only the most viable compounds advance toward preclinical and clinical development.

References

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Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Pyridin-4-ylmethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1-(Py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1-(Pyridin-4-ylmethyl)guanidine, a molecule of interest in medicinal chemistry due to the prevalence of both the pyridine and guanidine moieties in a variety of biologically active compounds. The strategic combination of the hydrogen-bonding and charge-delocalization capabilities of the guanidinium group with the pharmacokinetic and pharmacodynamic properties imparted by the pyridine ring makes this a compelling scaffold for further investigation.

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind each experimental choice, offering a self-validating framework for the robust characterization of this and similar novel chemical entities.

Molecular Overview and Significance

1-(Pyridin-4-ylmethyl)guanidine features a strongly basic guanidinium group linked to a pyridine ring via a methylene bridge. The guanidine group, with a typical pKa around 12.5-13.5, will be protonated under physiological conditions, forming a delocalized cation that can participate in crucial hydrogen bonding and electrostatic interactions with biological targets. The pyridine ring, a common motif in pharmaceuticals, influences properties such as solubility, metabolic stability, and potential for π-π stacking interactions. A thorough understanding of the molecule's physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulations.

Synthesis and Purification

A reliable supply of pure 1-(Pyridin-4-ylmethyl)guanidine is the prerequisite for accurate physicochemical characterization. A common and effective method for the synthesis of N-alkylguanidines is the guanylation of a primary amine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(Pyridin-4-ylmethyl)guanidine involves the reaction of 4-(aminomethyl)pyridine with a guanylating agent such as S-methylisothiourea sulfate or 1H-pyrazole-1-carboximidamide hydrochloride.

Synthesis cluster_reactants Reactants cluster_product Product amine 4-(Aminomethyl)pyridine reaction Guanylation amine->reaction Base (e.g., DIEA) Solvent (e.g., DMF) guanylating Guanylating Agent (e.g., S-Methylisothiourea) guanylating->reaction product 1-(Pyridin-4-ylmethyl)guanidine reaction->product

Figure 1: Proposed synthetic workflow for 1-(Pyridin-4-ylmethyl)guanidine.
Detailed Synthetic Protocol
  • Reaction Setup: To a solution of 4-(aminomethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.1 eq).

  • Guanylation: Add the guanylating agent, for instance, S-methylisothiourea sulfate (0.55 eq), portion-wise to the reaction mixture at room temperature. The use of S-methylisothiourea is a classic method for guanidine synthesis.[1]

  • Reaction Monitoring: Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and wash with a nonpolar organic solvent to remove unreacted starting materials. The aqueous layer, containing the highly polar product, can then be lyophilized. The crude product should be purified by a suitable method such as reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity for subsequent characterization.

Physicochemical Characterization: Protocols and Rationale

The following sections detail the experimental procedures for determining the key physicochemical properties of 1-(Pyridin-4-ylmethyl)guanidine.

Ionization Constant (pKa) Determination

The pKa values dictate the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and target binding. 1-(Pyridin-4-ylmethyl)guanidine has two basic centers: the highly basic guanidine group and the moderately basic pyridine nitrogen.

Expected pKa Values:

  • Guanidine group: ~12.5 - 13.5 (strongly basic)

  • Pyridine nitrogen: ~5.0 - 6.0

  • Sample Preparation: Prepare a 1-5 mM solution of 1-(Pyridin-4-ylmethyl)guanidine in deionized water or a suitable co-solvent if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant and determine the pKa values from the inflection points of the titration curve or by analyzing the first derivative of the curve. Multiple pKa values can be determined if they are sufficiently separated.

Causality: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable compounds. The change in pH upon addition of an acid or base allows for the precise determination of the equilibrium constant for protonation/deprotonation.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. LogP represents the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Expected Values:

  • LogP (calculated for the neutral form): Due to the polar nature of the guanidine and pyridine groups, the LogP is expected to be low, likely in the range of -1 to 1.

  • LogD at pH 7.4: Given that the guanidine group will be fully protonated and the pyridine nitrogen partially protonated, the LogD at physiological pH will be significantly lower (more negative) than the LogP, indicating high hydrophilicity.

  • Solution Preparation: Prepare a stock solution of 1-(Pyridin-4-ylmethyl)guanidine in a suitable solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol, and vice-versa.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated PBS (pH 7.4) and n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Causality: The shake-flask method is the gold standard for determining lipophilicity.[2] It directly measures the partitioning of the compound between a nonpolar and an aqueous phase, providing a direct measure of its lipophilic character under specific pH conditions.

Aqueous Solubility

Solubility is a critical factor for oral absorption and formulation development. The solubility of an ionizable compound like 1-(Pyridin-4-ylmethyl)guanidine is highly dependent on pH.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Equilibration: Add an excess of the solid compound to each buffer solution in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant of each vial using a validated HPLC-UV method.

  • Data Analysis: Plot the solubility as a function of pH. The resulting profile will show how solubility changes with the ionization state of the molecule.

Causality: This method determines the thermodynamic equilibrium solubility at different pH values.[3] For a basic compound, solubility is expected to be higher at lower pH where it is fully protonated and exists as a more soluble salt form.

Summary of Expected Physicochemical Properties
ParameterPredicted Value/RangeRationale
Molecular Weight 150.19 g/mol Calculated from the molecular formula C7H10N4.
pKa1 (Guanidinium) 12.5 - 13.5Guanidine is a very strong organic base.
pKa2 (Pyridine) 5.0 - 6.0Typical pKa for a pyridine nitrogen.
LogP (calculated) -0.5 to 1.0Presence of multiple polar, hydrogen-bonding groups.
LogD at pH 7.4 < -2.0The molecule will be predominantly in its protonated, highly hydrophilic form.
Aqueous Solubility pH-dependentHigh solubility at acidic pH, decreasing as the pH approaches and exceeds the pKa of the pyridine, and then increasing again at very high pH due to the deprotonation of the guanidinium group.

Analytical Characterization

Robust analytical methods are essential for purity determination, quantification, and stability assessment.

High-Performance Liquid Chromatography (HPLC)

Due to its polar and basic nature, a reversed-phase HPLC method with specific considerations is required.

  • Column: A polar-embedded or polar-endcapped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is recommended to improve retention and peak shape for this polar compound.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier suppresses the ionization of residual silanols on the column and provides a counter-ion for the protonated analyte, improving peak shape.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient: A shallow gradient from low to high organic content will be necessary to elute the compound and any potential impurities.

  • Detection: UV detection at a wavelength where the pyridine ring shows significant absorbance (e.g., ~254 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Causality: The use of an acidic mobile phase and a polar-modified stationary phase are key to achieving good chromatography for polar, basic compounds by minimizing undesirable interactions with the silica support and providing adequate retention.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation.

Expected 1H NMR Chemical Shifts (in D2O):

  • Pyridinyl Protons: Two distinct signals in the aromatic region (δ 7.5-8.8 ppm), likely appearing as doublets due to ortho and meta coupling.

  • Methylene Protons (-CH2-): A singlet in the range of δ 4.0-4.5 ppm.

  • Guanidinium Protons (-NH-): These protons are exchangeable and may not be readily observed in D2O. In a non-protic solvent like DMSO-d6, they would appear as broad signals.

Expected 13C NMR Chemical Shifts (in D2O):

  • Pyridinyl Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • Methylene Carbon (-CH2-): A signal around δ 40-50 ppm.

  • Guanidinium Carbon (-C(NH2)2): A characteristic signal around δ 155-160 ppm.

Mass Spectrometry (MS)

MS is used for molecular weight confirmation and structural elucidation of impurities and degradation products.

Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode):

  • Molecular Ion: A strong signal for the protonated molecule [M+H]+ at m/z 151.10.

  • Major Fragment: A likely fragmentation pathway is the loss of the guanidine group, leading to a fragment corresponding to the pyridin-4-ylmethyl cation at m/z 92.06.

MS_Fragmentation Parent [M+H]+ (m/z 151) Fragment [C6H6N]+ (m/z 92) Parent->Fragment Loss Loss Loss of Guanidine

Figure 2: Predicted primary fragmentation pathway for 1-(Pyridin-4-ylmethyl)guanidine.

Stability Assessment

Understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation pathways.

Protocol: Forced Degradation Study
  • Stress Conditions: Subject solutions of 1-(Pyridin-4-ylmethyl)guanidine to the following conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Solid and solution stored at elevated temperature (e.g., 80 °C).

    • Photolytic: Solution exposed to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are detected.

Causality: Forced degradation studies intentionally stress the molecule to accelerate its decomposition.[5] This allows for the rapid identification of potential degradation products and pathways that might occur under long-term storage conditions, and it is essential for the validation of a stability-indicating analytical method.

Conclusion

The comprehensive physicochemical characterization of 1-(Pyridin-4-ylmethyl)guanidine, as outlined in this guide, provides the foundational knowledge required for its advancement as a potential drug candidate. By systematically evaluating its synthesis, purity, ionization, lipophilicity, solubility, and stability, researchers can make informed decisions regarding its suitability for further development, formulate it effectively, and interpret its biological activity within a robust scientific framework. The methodologies presented here are not only applicable to the title compound but also serve as a validated template for the characterization of other novel polar, ionizable molecules in drug discovery and development.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

Exploratory

The Guanidine Group: A Privileged Scaffold in Early-Stage Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The guanidine moiety, a nitrogen-rich functional group, stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The guanidine moiety, a nitrogen-rich functional group, stands as a cornerstone in medicinal chemistry, endowed with a unique combination of physicochemical properties that render it a "privileged scaffold" in drug design. Its ability to exist in a protonated state at physiological pH allows it to engage in a multitude of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are pivotal for molecular recognition of biological targets. This guide provides a comprehensive exploration of guanidine derivatives in the context of early-stage drug discovery. We will delve into the diverse biological activities of these compounds, elucidate their multifaceted mechanisms of action, and provide detailed synthetic methodologies. Furthermore, this guide will address the inherent challenges and strategic considerations for optimizing guanidine-containing lead compounds, offering a holistic perspective for researchers in the field.

The Guanidinium Cation: A Key Player in Molecular Recognition

The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. At physiological pH, it is readily protonated to form the resonance-stabilized guanidinium cation. This delocalization of positive charge across the entire planar structure is a key feature that governs its interactions with biological macromolecules.[1] The guanidinium cation's ability to act as a multidentate hydrogen bond donor and engage in strong electrostatic interactions with anionic groups such as carboxylates and phosphates on proteins and nucleic acids underpins its diverse biological activities.[2]

A Spectrum of Biological Activities

Guanidine derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for a wide range of therapeutic areas.[2]

Antimicrobial Activity

The guanidine moiety is a recurring motif in a variety of antimicrobial agents.[3] Its positive charge is crucial for interacting with and disrupting the negatively charged components of microbial cell membranes, leading to cell lysis.[4] This mechanism is effective against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[4] Notable examples of guanidine-containing antimicrobial drugs include the antiseptic chlorhexidine and the antibiotic streptomycin.[4]

Anticancer Activity

A growing body of evidence highlights the potential of guanidine derivatives as anticancer agents.[2] Their mechanisms of action are often multifaceted and can include:

  • DNA Minor Groove Binding: The guanidinium group can form strong interactions with the phosphate backbone of DNA, particularly in the minor groove, leading to the inhibition of DNA replication and transcription in cancer cells.[2][4]

  • Induction of Apoptosis: Certain guanidine derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways, including the activation of caspases and the release of cytochrome c.

  • Enzyme Inhibition: Guanidine-containing compounds can act as inhibitors of enzymes that are crucial for cancer cell proliferation and survival.

Neuroprotective and Neuromodulatory Effects

Guanidine derivatives have emerged as modulators of ion channels and receptors in the central nervous system, showing potential for the treatment of neurodegenerative diseases. A significant area of research is their interaction with N-methyl-D-aspartate (NMDA) receptors, which are implicated in the pathophysiology of conditions like Alzheimer's disease.[5][6] By acting as antagonists, these compounds can mitigate the excitotoxicity associated with excessive NMDA receptor activation.[6]

Enzyme Inhibition and Other Therapeutic Applications

The structural and electronic properties of the guanidine group make it an effective pharmacophore for designing enzyme inhibitors. For instance, guanidine derivatives have been developed as inhibitors of:

  • Nitric Oxide Synthase (NOS): These enzymes are involved in the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles.[7][8]

  • Na+/H+ Exchanger (NHE): This ion transporter plays a role in intracellular pH regulation and is a target for cardiovascular diseases.[9][10]

Unraveling the Mechanisms of Action

The therapeutic effects of guanidine derivatives are underpinned by a variety of molecular mechanisms. Understanding these mechanisms is crucial for rational drug design and optimization.

Disruption of Microbial Membranes

The cationic nature of guanidinium groups drives their accumulation on the negatively charged surfaces of bacterial membranes. This leads to the displacement of divalent cations that stabilize the outer membrane, ultimately compromising membrane integrity and causing leakage of cellular contents.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Permeabilization Membrane_Proteins Membrane Proteins Guanidinium_Cation Guanidinium Cation (+) Guanidinium_Cation->Lipid_Bilayer Electrostatic Interaction Cell_Lysis Cell Lysis Disruption->Cell_Lysis Leakage of Cytoplasmic Contents

Caption: Antimicrobial mechanism of guanidine derivatives via membrane disruption.

DNA Minor Groove Binding in Cancer

The planar and positively charged guanidinium group can fit snugly into the minor groove of the DNA double helix, forming hydrogen bonds and electrostatic interactions with the DNA backbone. This binding can interfere with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

Guanidine_Derivative Guanidine Derivative Binding Binding Guanidine_Derivative->Binding DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Binding Replication_Inhibition Replication Inhibition Binding->Replication_Inhibition Transcription_Inhibition Transcription Inhibition Binding->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Anticancer mechanism of guanidine derivatives via DNA minor groove binding.

Modulation of NMDA Receptor Activity

In the context of neurodegenerative diseases, guanidine derivatives can act as non-competitive antagonists of the NMDA receptor. They can bind to a site within the ion channel, blocking the influx of calcium and thereby preventing the downstream signaling cascades that lead to excitotoxicity and neuronal cell death.[6]

cluster_receptor NMDA Receptor Binding_Site Glutamate/Glycine Binding Site Ion_Channel Ion Channel Binding_Site->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Glutamate Glutamate Glutamate->Binding_Site Activates Guanidine_Antagonist Guanidine Antagonist Guanidine_Antagonist->Ion_Channel Blocks Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Modulation of NMDA receptor signaling by a guanidine antagonist.

Synthetic Strategies and Experimental Protocols

The synthesis of guanidine derivatives can be achieved through various methods, with the guanylation of amines being the most common approach. The choice of the guanylating agent is critical and depends on the nature of the amine substrate and the desired substitution pattern on the guanidine core.

General Workflow for Guanidine Synthesis

Start Start Amine Amine Substrate Start->Amine Reaction Guanylation Reaction Amine->Reaction Guanylating_Agent Guanylating Agent Guanylating_Agent->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization End Substituted Guanidine Characterization->End

Caption: General workflow for the synthesis of substituted guanidines.

Experimental Protocol: Guanylation of an Amine using 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol describes a widely used method for the synthesis of monosubstituted guanidines.[11]

Materials:

  • Primary or secondary amine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq) in DMF, add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired guanidine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Experimental Protocol: Synthesis of N,N'-Disubstituted Guanidines from Thioureas

This method is suitable for the synthesis of symmetrically or unsymmetrically disubstituted guanidines.[12]

Materials:

  • N,N'-disubstituted thiourea (1.0 eq)

  • Ammonia (excess)

  • Copper(II) acetate (catalytic amount)

  • Oxygen

  • Solvent (e.g., methanol/water mixture or toluene)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a pressure vessel, dissolve the N,N'-disubstituted thiourea (1.0 eq) and a catalytic amount of copper(II) acetate in the chosen solvent.

  • Add an excess of ammonia to the reaction mixture.

  • Pressurize the vessel with oxygen (e.g., 3-5 bar) and heat the reaction mixture (e.g., 30-50 °C).[12]

  • Stir the reaction vigorously for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and release the pressure.

  • Extract the product with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the N,N'-disubstituted guanidine.

  • Confirm the structure of the product by spectroscopic methods.

Quantitative Data Summary

The following tables summarize the in vitro activities of selected guanidine derivatives in anticancer and antimicrobial assays.

Table 1: Anticancer Activity of Representative Guanidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indolo[2,3-b]quinoline Derivative 1A549 (Lung)Not specified, but showed 37% tumor growth inhibition in vivo at 20 mg/kg[13]
Indolo[2,3-b]quinoline Derivative 1MCF7 (Breast)Not specified, but showed high activity[13]
Cycloplatinated 2-aminoimidazoline complex 16HL-60 (Leukemia)55 - 65[14]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine (40)NMDA Receptor Binding0.036[6]

Table 2: Antimicrobial Activity of Representative Guanidine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Robenidine AnalogueMRSA2[15]
Robenidine AnalogueVRE2[15]
Guanidine-functionalized labdane diterpenoid 16K. pneumoniae16[16]
Guanidine-functionalized labdane diterpenoid 17K. pneumoniae32[16]
Guanidine-functionalized labdane diterpenoid 13/14C. albicans8[16]

Challenges and Future Directions

Despite their therapeutic promise, the development of guanidine-based drugs is not without its challenges. The high basicity of the guanidine group can lead to poor oral bioavailability and potential toxicity. Strategies to overcome these hurdles include:

  • Prodrug Approaches: Masking the guanidine group with a labile protecting group that is cleaved in vivo to release the active drug.

  • Bioisosteric Replacement: Replacing the guanidine moiety with other functional groups that mimic its key interactions but possess more favorable pharmacokinetic properties.

  • Salt Form Selection: Careful selection of the counter-ion can significantly impact the physicochemical properties of the drug substance.

The continued exploration of novel guanidine derivatives, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the development of new and effective therapies for a multitude of diseases.

References

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(40), 28267-28283.
  • Afrasiabi, Z., et al. (2023). Platinum(ii)
  • Arias-Rico, J., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 12(4), 682.
  • Bernat, T., et al. (2005). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 70(23), 9348-9354.
  • Fischer, H., et al. (1990). U.S. Patent No. 4,898,978. Washington, DC: U.S.
  • Hussain, T., et al. (2023). Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Arias-Rico, J., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
  • Zhang, H., et al. (2012). Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Bioorganic & medicinal chemistry letters, 22(1), 534-537.
  • Sidoryk, K., et al. (2017). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Medicinal Chemistry Research, 26(10), 2415-2425.
  • Wikipedia. (2023). Guanidine.
  • Sidoryk, K., et al. (2017). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study.
  • Jalkh, R., et al. (2023). Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches.
  • Schillaci, D., et al. (2023). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. CNR-IRIS.
  • Hendry, J. A., et al. (2021). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. International Journal of Molecular Sciences, 22(16), 8887.
  • International Journal of Scientific Research. (n.d.).
  • Gualtieri, F., et al. (2002). NITRO- N ω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. PubMed.
  • Fallahi-Samberan, M., et al. (2012).
  • Kim, C. M., et al. (2016). Antimicrobial drugs bearing guanidine moieties: A review.
  • Reddy, T. J., et al. (2007). Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes.
  • da Silva, A. F. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN.
  • Rojas-Le-Fort, M., et al. (2011). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH.
  • Tantisantisom, S., et al. (2021).
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  • Frelin, C., et al. (1988). Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. PubMed.
  • Jursic, B. S., et al. (2002). Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride.
  • Ceballos-Pérez, G., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 428-434.
  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.
  • Verma, A. K., et al. (2024).
  • Staszewski, M., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - PubMed Central.
  • Szymańska, E., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field.
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  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing.
  • Roleira, F. M. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: a review.
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  • Mateusz, M., et al. (2021). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. MDPI.
  • ResearchGate. (n.d.). Guanidine based lead, 1, with MIC values of 2 μg mL⁻¹ against both MRSA...
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(Pyridin-4-ylmethyl)guanidine: A Comprehensive Guide for Researchers

Introduction: The Significance of the Guanidinium Moiety in Medicinal Chemistry The guanidinium group, a protonated guanidine functional group, is a recurring and vital structural motif in a vast array of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Guanidinium Moiety in Medicinal Chemistry

The guanidinium group, a protonated guanidine functional group, is a recurring and vital structural motif in a vast array of biologically active molecules and pharmaceuticals. Its remarkable basicity ensures it is protonated under physiological pH, allowing it to participate in crucial hydrogen bonding interactions with biological targets. This has rendered guanidine-containing compounds indispensable in drug discovery. From naturally occurring amino acids like arginine to synthetic drugs, the guanidinium moiety is a cornerstone of molecular recognition and bioactivity. This application note provides a detailed, field-proven protocol for the synthesis of 1-(Pyridin-4-ylmethyl)guanidine, a compound of interest for researchers exploring novel therapeutic agents. The synthesis is approached via a robust and reliable two-step process involving the guanidinylation of 4-(aminomethyl)pyridine with a protected guanidinylating agent, followed by deprotection.

Strategic Approach to Synthesis: A Rationale

The synthesis of monosubstituted guanidines from primary amines is a well-established transformation in organic chemistry. Several methods exist, each with its own set of advantages and challenges. A common approach is the direct reaction of an amine with a guanidinylating agent such as S-methylisothiourea sulfate. While effective, this method can be complicated by the formation of volatile and malodorous byproducts like methanethiol[1].

To circumvent these issues and to provide a more controlled and often higher-yielding process, a two-step strategy employing a protected guanidinylating reagent is preferable. In this protocol, we utilize N,N'-bis-Boc-S-methylisothiourea. This reagent reacts smoothly with the primary amine, 4-(aminomethyl)pyridine, to furnish a Boc-protected guanidine intermediate. The tert-butyloxycarbonyl (Boc) protecting groups offer several advantages: they render the guanidine moiety less basic, which can simplify purification, and they are readily removed under acidic conditions to yield the final, unprotected guanidine. This strategy provides a clean, reliable, and scalable route to the target compound.

Experimental Protocols

Part 1: Synthesis of N,N'-di-Boc-1-(pyridin-4-ylmethyl)guanidine (Protected Intermediate)

This initial step involves the nucleophilic attack of the primary amine, 4-(aminomethyl)pyridine, on the electrophilic carbon of N,N'-bis-Boc-S-methylisothiourea.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(Aminomethyl)pyridine≥98%Sigma-Aldrich
N,N'-bis-Boc-S-methylisothiourea≥97%Combi-Blocks
Triethylamine (Et₃N)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeVWR
Brine (saturated aqueous NaCl)Reagent GradeVWR
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVWR

Step-by-Step Protocol:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)pyridine (1.08 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the 4-(aminomethyl)pyridine in 30 mL of anhydrous dichloromethane (DCM).

  • To this solution, add N,N'-bis-Boc-S-methylisothiourea (3.19 g, 11.0 mmol, 1.1 equiv).

  • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the reaction mixture. The triethylamine acts as a base to neutralize the methanethiol byproduct and any acidic impurities.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion of the reaction, dilute the mixture with 50 mL of DCM.

  • Transfer the diluted mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford N,N'-di-Boc-1-(pyridin-4-ylmethyl)guanidine as a white solid.

Visualization of the Synthetic Workflow (Part 1):

Synthesis_Part_1 cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product 4-AMP 4-(Aminomethyl)pyridine Conditions DCM, Et3N Room Temperature, 12-18h 4-AMP->Conditions Boc-SMT N,N'-di-Boc-S-methylisothiourea Boc-SMT->Conditions Protected_Guanidine N,N'-di-Boc-1-(pyridin-4-ylmethyl)guanidine Conditions->Protected_Guanidine

Caption: Synthesis of the Boc-protected guanidine intermediate.

Part 2: Deprotection to Yield 1-(Pyridin-4-ylmethyl)guanidine

The final step involves the acid-catalyzed removal of the Boc protecting groups to yield the target compound as a salt.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N,N'-di-Boc-1-(pyridin-4-ylmethyl)guanidineAs synthesized in Part 1-
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Diethyl etherAnhydrousFisher Scientific

Step-by-Step Protocol:

  • Dissolve the purified N,N'-di-Boc-1-(pyridin-4-ylmethyl)guanidine (e.g., 3.50 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (15.4 mL, 200 mmol, 20 equiv) dropwise to the stirred solution. Caution: Gas evolution (isobutylene) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • To the resulting residue, add approximately 50 mL of cold diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-(Pyridin-4-ylmethyl)guanidine as its trifluoroacetate salt.

Visualization of the Deprotection Step (Part 2):

Synthesis_Part_2 cluster_start Protected Intermediate cluster_reaction Reaction Conditions cluster_product Final Product Protected_Guanidine N,N'-di-Boc-1-(pyridin-4-ylmethyl)guanidine Conditions TFA, DCM 0°C to Room Temp, 2-4h Protected_Guanidine->Conditions Final_Product 1-(Pyridin-4-ylmethyl)guanidine (TFA salt) Conditions->Final_Product

Caption: Acid-catalyzed deprotection to yield the final product.

Characterization and Validation

To ensure the identity and purity of the synthesized 1-(Pyridin-4-ylmethyl)guanidine, a comprehensive characterization should be performed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the pyridyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), a singlet for the methylene protons adjacent to the pyridine ring, and broad signals for the guanidinium protons.
¹³C NMR The carbon NMR spectrum will display signals for the pyridine ring carbons, the methylene carbon, and a characteristic downfield signal for the guanidinium carbon (typically δ > 150 ppm).
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of the free base (C₇H₁₀N₄, MW = 150.19).
Purity (HPLC) High-performance liquid chromatography (HPLC) analysis should indicate a high degree of purity (ideally >95%).

Logical Flow of Characterization:

Characterization_Flow Start Synthesized Product Purity_Check Purity Assessment (HPLC) Start->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (ESI-MS) Structure_Confirmation->MS Final_Validation Validated 1-(Pyridin-4-ylmethyl)guanidine NMR->Final_Validation MS->Final_Validation

Caption: Logical workflow for product characterization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(Pyridin-4-ylmethyl)guanidine. By employing a two-step strategy involving a Boc-protected intermediate, this method offers a clean and efficient route to the target compound, avoiding some of the drawbacks of more traditional guanidinylation methods. The provided step-by-step instructions, along with the rationale for the chosen synthetic strategy and a comprehensive characterization plan, should enable researchers in medicinal chemistry and drug development to successfully synthesize and validate this valuable molecular scaffold for their research endeavors.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Chem-Impex International. N,N'-Bis-Boc-S-methylisothiourea product page. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Application

Application Notes and Protocols for the Characterization of 1-(Pyridin-4-ylmethyl)guanidine in Nitric Oxide Synthase Assays

Introduction: The Scientific Rationale for Investigating 1-(Pyridin-4-ylmethyl)guanidine as a Nitric Oxide Synthase Inhibitor Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 1-(Pyridin-4-ylmethyl)guanidine as a Nitric Oxide Synthase Inhibitor

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, from neurotransmission and vascular homeostasis to inflammation and host defense.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and their activity is tightly regulated by calcium/calmodulin, iNOS expression is induced by pro-inflammatory stimuli, leading to a sustained and high-output production of NO.[2] This overproduction of NO by iNOS is a key contributor to the pathology of various inflammatory diseases, making iNOS a prime therapeutic target.

The guanidino group is a key structural motif found in several known NOS inhibitors, including the non-selective inhibitor L-NG-monomethyl-L-arginine (L-NMMA) and the more iNOS-selective aminoguanidine.[3] The structural similarity of the guanidinium ion to the guanidinium group of the natural NOS substrate, L-arginine, allows these molecules to competitively inhibit the enzyme. 1-(Pyridin-4-ylmethyl)guanidine, the subject of this application note, possesses both a guanidino moiety and a pyridine ring. The pyridine nucleus is a common scaffold in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] This unique combination of functional groups suggests that 1-(Pyridin-4-ylmethyl)guanidine may exhibit inhibitory activity against NOS isoforms, with the potential for isoform selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of 1-(Pyridin-4-ylmethyl)guanidine on nitric oxide synthases. The following protocols are designed to be self-validating, with clear explanations of the scientific principles behind each step, ensuring robust and reproducible results.

Part 1: Preliminary Handling and Preparation of 1-(Pyridin-4-ylmethyl)guanidine

Solubility and Stock Solution Preparation

Guanidine-containing compounds are often hygroscopic and are typically supplied as hydrochloride salts to improve solubility and stability.[5] It is recommended to handle 1-(Pyridin-4-ylmethyl)guanidine in a controlled environment to minimize moisture absorption.

Protocol for Stock Solution Preparation:

  • Initial Solubility Test: Begin by assessing the solubility of 1-(Pyridin-4-ylmethyl)guanidine in aqueous buffers (e.g., phosphate-buffered saline, PBS). If solubility is limited, a small amount of an organic co-solvent such as dimethyl sulfoxide (DMSO) can be used.[6]

  • Stock Solution (10 mM):

    • Accurately weigh a precise amount of 1-(Pyridin-4-ylmethyl)guanidine powder.

    • Dissolve the compound in a minimal volume of high-purity DMSO to create a concentrated stock (e.g., 100 mM). Ensure complete dissolution by vortexing.

    • Prepare a 10 mM stock solution by diluting the concentrated stock with the appropriate assay buffer.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part 2: In Vitro Characterization of NOS Inhibition

The initial assessment of a putative NOS inhibitor involves a cell-free enzymatic assay. The Griess assay, which measures nitrite (a stable and nonvolatile breakdown product of NO), is a widely used, robust, and cost-effective colorimetric method.[7]

Principle of the In Vitro NOS Inhibition Assay

This assay measures the enzymatic activity of purified NOS by quantifying the amount of nitrite produced. The inhibitory effect of 1-(Pyridin-4-ylmethyl)guanidine is determined by measuring the reduction in nitrite formation in the presence of the compound.

Diagram 1: Workflow for In Vitro NOS Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Cofactors, and Substrate mix_components Combine Reagents, Compound, and Enzyme in a 96-well Plate prep_reagents->mix_components prep_compound Prepare Serial Dilutions of 1-(Pyridin-4-ylmethyl)guanidine prep_compound->mix_components prep_enzyme Prepare NOS Enzyme (iNOS, nNOS, or eNOS) prep_enzyme->mix_components incubate Incubate at 37°C mix_components->incubate add_griess Add Griess Reagents I & II incubate->add_griess incubate_color Incubate for Color Development add_griess->incubate_color read_absorbance Measure Absorbance at 540 nm incubate_color->read_absorbance plot_data Plot % Inhibition vs. log[Compound] read_absorbance->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the in vitro inhibitory activity of 1-(Pyridin-4-ylmethyl)guanidine on NOS.

Detailed Protocol for In Vitro NOS Inhibition Assay

Materials:

  • Purified recombinant human iNOS, nNOS, or eNOS

  • 1-(Pyridin-4-ylmethyl)guanidine

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • FAD (cofactor)

  • FMN (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • Griess Reagent I (Sulfanilamide in an acidic solution)

  • Griess Reagent II (N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Nitrite Standard Curve:

    • Prepare a 1 mM sodium nitrite stock solution in deionized water.

    • Perform serial dilutions to create standards ranging from 0 to 100 µM in assay buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Prepare Assay Mix:

    • Prepare a master mix containing all components except the enzyme and the test compound. The final concentrations in the reaction should be optimized but typical concentrations are:

      • 1 mM L-Arginine

      • 1 mM NADPH

      • 10 µM FAD

      • 10 µM FMN

      • 10 µM BH4

      • 100 U/mL Calmodulin and 2 mM CaCl₂ (for nNOS and eNOS)

    • Keep the assay mix on ice.

  • Prepare Compound Dilutions:

    • Perform serial dilutions of the 1-(Pyridin-4-ylmethyl)guanidine stock solution in assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 1000 µM).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 50 µL of assay buffer.

    • Control wells (100% activity): 40 µL of assay mix + 10 µL of vehicle (e.g., assay buffer with the same percentage of DMSO as the compound wells).

    • Test wells: 40 µL of assay mix + 10 µL of the respective 1-(Pyridin-4-ylmethyl)guanidine dilution.

    • Positive inhibitor control wells: 40 µL of assay mix + 10 µL of a known NOS inhibitor (e.g., L-NMMA).

  • Initiate the Reaction:

    • Add 10 µL of the appropriate NOS enzyme solution to all wells except the blank.

    • The final reaction volume will be 60 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Nitrite Detection (Griess Reaction):

    • To each well, add 50 µL of Griess Reagent I.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well.[7]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

    • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

Data Analysis and IC₅₀ Determination
  • Calculate Nitrite Concentration: Use the standard curve to determine the nitrite concentration in each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the 1-(Pyridin-4-ylmethyl)guanidine concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[8]

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition of NOS activity.[9]

Table 1: Example Data for IC₅₀ Determination

[Compound] (µM)log[Compound]% Inhibition
0.1-15
1015
10148
100285
1000398

Part 3: Cell-Based Characterization of iNOS Inhibition

To assess the activity of 1-(Pyridin-4-ylmethyl)guanidine in a more physiologically relevant context, a cell-based assay is essential. The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation and iNOS induction.[10] Upon stimulation with lipopolysaccharide (LPS), these cells upregulate iNOS expression and produce large amounts of NO.[11]

Principle of the Cell-Based iNOS Inhibition Assay

RAW 264.7 cells are pre-treated with varying concentrations of 1-(Pyridin-4-ylmethyl)guanidine, followed by stimulation with LPS to induce iNOS expression. The inhibitory effect of the compound is quantified by measuring the amount of nitrite in the cell culture supernatant using the Griess assay.

Diagram 2: Signaling Pathway of iNOS Induction and Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein substrate Compound 1-(Pyridin-4-ylmethyl)guanidine Compound->iNOS_protein inhibits

Caption: Simplified pathway of LPS-induced iNOS expression and NO production, and the putative inhibitory point of 1-(Pyridin-4-ylmethyl)guanidine.

Detailed Protocol for Cell-Based iNOS Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(Pyridin-4-ylmethyl)guanidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • Griess Reagents I and II

  • Sodium Nitrite

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Treatment and LPS Stimulation:

    • The next day, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with various concentrations of 1-(Pyridin-4-ylmethyl)guanidine (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control.

    • Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours.[10] Include an unstimulated control group (no LPS).

  • Nitrite Measurement:

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Perform the Griess assay on the supernatant as described in section 2.2.6.

  • Cell Viability Assay:

    • It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO production is not due to cell death.

    • After collecting the supernatant, perform an MTT assay or a similar viability assay on the remaining cells in the plate.[4]

Data Analysis
  • Calculate Nitrite Concentration and Percent Inhibition: Analyze the Griess assay data as described in section 2.3.

  • Assess Cytotoxicity: Analyze the cell viability data and express it as a percentage of the vehicle-treated control.

  • Interpret Results: A compound is considered a true inhibitor of iNOS activity or expression if it reduces NO production without significantly affecting cell viability at the same concentrations.

Part 4: Assessing NOS Isoform Selectivity

Determining the selectivity of 1-(Pyridin-4-ylmethyl)guanidine for iNOS over nNOS and eNOS is a critical step in evaluating its therapeutic potential. High selectivity for iNOS is desirable to minimize potential side effects associated with the inhibition of the constitutive NOS isoforms, which are involved in important physiological functions.

Strategy for Selectivity Profiling:

  • In Vitro Enzyme Assays: Perform the in vitro NOS inhibition assay (Protocol 2.2) using purified nNOS and eNOS enzymes.

  • Calculate Selectivity Index:

    • Selectivity Index (nNOS/iNOS) = IC₅₀ (nNOS) / IC₅₀ (iNOS)

    • Selectivity Index (eNOS/iNOS) = IC₅₀ (eNOS) / IC₅₀ (iNOS)

    • A higher selectivity index indicates greater selectivity for iNOS.

Table 2: Hypothetical Selectivity Profile of 1-(Pyridin-4-ylmethyl)guanidine

NOS IsoformIC₅₀ (µM)Selectivity Index
iNOS10-
nNOS50050
eNOS1000100

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 1-(Pyridin-4-ylmethyl)guanidine as a potential nitric oxide synthase inhibitor. By systematically progressing from in vitro enzymatic assays to cell-based models and assessing isoform selectivity, researchers can gain a thorough understanding of the compound's pharmacological profile. These foundational studies are crucial for guiding further preclinical development and exploring the therapeutic potential of this novel molecule in the context of inflammatory and other NO-mediated diseases.

References

  • Arbiser, J. L., et al. (2009). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 157(2), 226-231.
  • BenchChem. (2025). Application Notes and Protocols for NOS-IN-1 in In Vivo Experiments.
  • Schmuck, C., & Machon, U. (2005). Amino acid binding by 2-(guanidiniocarbonyl)pyridines in aqueous solvents: a comparative binding study correlating complex stability with stereoelectronic factors. Chemistry, 11(4), 1109-18.
  • GraphPad. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Zhang, Z., et al. (2017). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 7(4), 267-275.
  • Sung, G.-J., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(7), 4147-4157.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • Forrester, S. J., et al. (2018). Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms. Free Radical Biology and Medicine, 124, 21-30.
  • Li, Y., et al. (2020). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food & Function, 11(8), 6572-6580.
  • Abcam. (n.d.). Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084).
  • protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Karaman, R. (2016). NO scavanging assay protocol?
  • Kretschmer, W. P., et al. (2012).
  • AAT Bioquest. (2020). Calculating an IC50 value and its Margin of Error. YouTube.
  • Piao, M. J., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55, 61-66.
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European Journal of Pharmacology, 233(1), 119-125.
  • Hwangbo, C., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 547-556.
  • AAT Bioquest. (n.d.).
  • Alp, E., & Channon, K. M. (2004). Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium. Journal of Biological Chemistry, 279(40), 42037-42044.
  • American Chemical Society. (2020). Guanidine.

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Method

Introduction: The Therapeutic Potential of Guanidine Derivatives in Enzyme Inhibition

An In-Depth Guide to the Application of 1-(Pyridin-4-ylmethyl)guanidine for Enzyme Inhibition Studies For Researchers, Scientists, and Drug Development Professionals The guanidinium group, characterized by its resonance-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-(Pyridin-4-ylmethyl)guanidine for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, characterized by its resonance-stabilized, protonated state at physiological pH, is a prevalent motif in numerous natural products and pharmacologically active compounds.[1] Its ability to form multiple hydrogen bonds and electrostatic interactions makes it a privileged scaffold for engaging with biological targets, particularly enzymes.[2] Within this chemical class, 1-(Pyridin-4-ylmethyl)guanidine emerges as a compound of significant interest for its potential as a selective enzyme inhibitor. The strategic incorporation of a pyridinylmethyl moiety introduces specific steric and electronic properties that can be exploited for targeted binding within an enzyme's active site. This guide provides a comprehensive overview of the application of 1-(Pyridin-4-ylmethyl)guanidine in enzyme inhibition studies, with a particular focus on its potential as an inhibitor of Nitric Oxide Synthase (NOS).

Mechanism of Action: Targeting Nitric Oxide Synthase

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes.[3][4] Overproduction of NO by the inducible isoform of NOS (iNOS) has been implicated in the pathophysiology of various inflammatory diseases.[3][4] The substrate for NOS is L-arginine, which contains a guanidinium group that is central to the enzyme's catalytic mechanism. Consequently, guanidine-containing compounds can act as competitive inhibitors by mimicking the natural substrate.

1-(Pyridin-4-ylmethyl)guanidine is hypothesized to act as a competitive inhibitor of NOS. The protonated guanidinium group of the inhibitor is expected to bind to the same anionic residues in the active site that recognize the guanidinium group of L-arginine. The pyridinylmethyl substituent can then establish additional interactions, such as π-π stacking or hydrogen bonding, with nearby amino acid residues, thereby enhancing binding affinity and conferring selectivity for specific NOS isoforms.

InhibitionMechanism cluster_Enzyme Nitric Oxide Synthase (NOS) Active Site cluster_Inhibitor Inhibitor cluster_Substrate Natural Substrate Enzyme NOS Product Nitric Oxide Enzyme->Product Produces Nitric Oxide (NO) NoProduct No Reaction Enzyme->NoProduct Inhibition of NO Production SubstrateBindingSite L-Arginine Binding Pocket Inhibitor 1-(Pyridin-4-ylmethyl)guanidine Inhibitor->Enzyme Competitively Binds to Active Site Substrate L-Arginine Substrate->Enzyme Binds to Active Site

Caption: Competitive inhibition of Nitric Oxide Synthase by 1-(Pyridin-4-ylmethyl)guanidine.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of 1-(Pyridin-4-ylmethyl)guanidine against a target enzyme, using NOS as a representative example.

Materials and Reagents
ReagentSupplierPurpose
1-(Pyridin-4-ylmethyl)guanidineVariesTest Inhibitor
Recombinant Human iNOS, nNOS, eNOSVariesEnzyme Source
L-ArginineSigma-AldrichEnzyme Substrate
NADPHSigma-AldrichCofactor
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)Sigma-AldrichCofactor
CalmodulinSigma-AldrichCofactor (for nNOS and eNOS)
Calcium Chloride (CaCl2)Sigma-AldrichCofactor (for nNOS and eNOS)
HEPES BufferSigma-AldrichAssay Buffer Component
EDTASigma-AldrichChelating Agent
Dithiothreitol (DTT)Sigma-AldrichReducing Agent
Griess Reagent SystemPromegaNitrite (NO metabolite) Detection
96-well MicroplatesVariesAssay Plate
SpectrophotometerVariesAbsorbance Measurement
Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the IC50 of 1-(Pyridin-4-ylmethyl)guanidine for a target NOS isoform.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 0.1 mM EDTA.

  • Enzyme Stock Solution: Prepare a stock solution of the NOS enzyme in assay buffer. The final concentration in the assay will need to be optimized.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 1-(Pyridin-4-ylmethyl)guanidine in sterile deionized water or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 1%.

  • Substrate/Cofactor Mix: Prepare a solution containing L-arginine, NADPH, BH4, calmodulin, and CaCl2 (for nNOS and eNOS) in assay buffer. The final concentrations in the assay should be at the Km value for L-arginine and saturating for the cofactors.

2. Assay Procedure: a. Serially dilute the 1-(Pyridin-4-ylmethyl)guanidine stock solution to obtain a range of concentrations (e.g., 100 µM to 1 nM). b. In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Add 70 µL of the Substrate/Cofactor Mix to all wells. d. Initiate the reaction by adding 20 µL of the enzyme stock solution to all wells except the negative control. e. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). f. Stop the reaction by adding 10 µL of a suitable stop solution (e.g., 1 M HCl). g. Determine the amount of nitrite produced using the Griess Reagent System according to the manufacturer's instructions. h. Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis: a. Subtract the absorbance of the negative control from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

IC50_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate/Cofactor Mix) start->reagent_prep serial_dilution Serially Dilute Inhibitor reagent_prep->serial_dilution plate_setup Set up 96-well Plate (Inhibitor, Controls) serial_dilution->plate_setup add_substrate Add Substrate/Cofactor Mix plate_setup->add_substrate start_reaction Initiate Reaction with Enzyme add_substrate->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction griess_assay Perform Griess Assay stop_reaction->griess_assay read_absorbance Measure Absorbance at 540 nm griess_assay->read_absorbance data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) read_absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for the determination of the IC50 value.

Protocol 2: Elucidation of Inhibition Mechanism

To determine whether 1-(Pyridin-4-ylmethyl)guanidine acts as a competitive, non-competitive, or uncompetitive inhibitor, enzyme kinetics are studied at various substrate and inhibitor concentrations.

1. Assay Procedure: a. Prepare a range of L-arginine concentrations (e.g., from 0.1 x Km to 10 x Km). b. Prepare several fixed concentrations of 1-(Pyridin-4-ylmethyl)guanidine (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). c. For each inhibitor concentration, perform the NOS assay as described in Protocol 1, but vary the L-arginine concentration. d. Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.

2. Data Analysis: a. Plot the initial velocity (v) versus the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot). b. To more clearly distinguish the inhibition mechanism, create a Lineweaver-Burk plot (1/v versus 1/[S]).

  • Competitive Inhibition: Lines will intersect on the y-axis.
  • Non-competitive Inhibition: Lines will intersect on the x-axis.
  • Uncompetitive Inhibition: Lines will be parallel. c. The inhibition constant (Ki) can be determined from these plots using the appropriate equations.[5]

Data Presentation and Interpretation

The results of the enzyme inhibition studies should be presented in a clear and concise manner.

Table 1: Inhibitory Potency of 1-(Pyridin-4-ylmethyl)guanidine against NOS Isoforms
NOS IsoformIC50 (µM)Ki (µM)Inhibition Type
iNOSValueValueType
nNOSValueValueType
eNOSValueValueType
Data should be presented as mean ± standard deviation from at least three independent experiments.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesPipetting errors, inconsistent incubation timesUse calibrated pipettes, ensure consistent timing for all steps.
No inhibition observedInhibitor concentration too low, inactive enzymeTest a wider range of inhibitor concentrations, verify enzyme activity with a known inhibitor.
Precipitate formation in wellsPoor solubility of the inhibitorPrepare inhibitor stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across wells.

Conclusion

1-(Pyridin-4-ylmethyl)guanidine represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the in-vitro characterization of its inhibitory activity, particularly against Nitric Oxide Synthase. Through systematic determination of IC50 values and elucidation of the inhibition mechanism, researchers can gain valuable insights into the therapeutic potential of this and related compounds, paving the way for further drug development efforts.

References

  • MDPI. (n.d.). 1-(4-Aminobutyl)guanidine. Retrieved from [Link]

  • Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 47-53. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure and biological activity of organotin derivatives with pyridylmethylthiobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide synthase inhibitors based on L-amino acids containing pyridine moiety. Retrieved from [Link]

  • Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 47–53. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

  • Xie, X. S. (2005). Ever-fluctuating single enzyme molecules: Michaelis-Menten equation revisited. Nature Chemical Biology, 1(4), 223-228. Retrieved from [Link]

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1543-1583. Retrieved from [Link]

  • Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., McDaniel, M. L., Williamson, J. R., & Currie, M. G. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. European Journal of Pharmacology, 233(1), 119–125. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Retrieved from [Link]

  • ResearchGate. (2016). Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study. Journal of Biomolecular Structure and Dynamics, 34(7), 1409-1420. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Real-Time Enzyme Kinetics by Quantitative NMR Spectroscopy and Determination of the Michaelis−Menten Constant Using the Lambert‑W Function. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Retrieved from [Link]

  • eLife. (2024). Ligand Response of Guanidine-IV riboswitch at Single-molecule Level. Retrieved from [Link]

  • Analytical Chemistry. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry, 75(9), 2115-2121. Retrieved from [Link]

  • PubMed. (n.d.). Aminoguanidine selectively inhibits inducible nitric oxide synthase. Retrieved from [Link]

  • Tsikas, D., Böger, R. H., Sandmann, J., Bode-Böger, S. M., & Frölich, J. C. (2000). Endogenous Nitric Oxide Synthase Inhibitors Are Responsible for the L-arginine Paradox. FEBS Letters, 478(1-2), 1–3. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

  • Otsuka, M., & Endo, M. (1976). Guanidine and neuromuscular transmission. I. Effect on transmitter release occurring spontaneously and in response to single nerve stimuli. The Journal of pharmacology and experimental therapeutics, 200(2), 435–444. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Retrieved from [Link]

  • Current Protocols. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

  • Scribd. (n.d.). Protocol o. Retrieved from [Link]

Sources

Application

Topic: Development of a Cell-Based Assay to Investigate Cellular Responses to 1-(Pyridin-4-ylmethyl)guanidine

An Application Note and Protocol from the Advanced Cell Biology Division Audience: Researchers, scientists, and drug development professionals. Scientific Abstract & Rationale The guanidinium group is a key pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Advanced Cell Biology Division

Audience: Researchers, scientists, and drug development professionals.

Scientific Abstract & Rationale

The guanidinium group is a key pharmacophore present in numerous biologically active molecules and drugs.[1][2] Its ability to form strong hydrogen bonds and its protonated state at physiological pH allow it to interact with a diverse range of biological targets, including ion channels, cellular transporters, and enzymes.[1][2][3][4][5] 1-(Pyridin-4-ylmethyl)guanidine is a synthetic compound that combines this potent guanidinium moiety with a pyridine ring, a versatile heterocyclic scaffold in medicinal chemistry.[6] This unique structure presents an opportunity to probe biological systems, particularly those sensitive to guanidinium-mediated transport modulation.

A fundamental cellular process often modulated by guanidine-containing compounds is the regulation of intracellular pH (pHi).[2] The Na+/H+ exchanger (NHE) is one such critical regulator of pHi, and its inhibition can lead to intracellular acidification. Given the structural properties of 1-(Pyridin-4-ylmethyl)guanidine, we hypothesized that it may interact with such transport systems. Therefore, developing an assay to monitor pHi provides a robust and physiologically relevant method to quantify its cellular activity.

This application note details a fluorescence-based, medium-throughput assay in a 96-well format to measure changes in intracellular pH in response to 1-(Pyridin-4-ylmethyl)guanidine. The protocol leverages the ratiometric, pH-sensitive dye BCECF-AM, a cell-permeant probe that is cleaved by intracellular esterases into its fluorescent, membrane-impermeant form.[7][8][9] The ratiometric measurement of fluorescence minimizes variability from factors like cell number and dye loading, ensuring high-quality, reproducible data suitable for dose-response analysis and mechanistic studies.[8]

Assay Principle & Workflow

The core of this assay is the accurate measurement of intracellular pH. The acetoxymethyl ester (AM) form of BCECF is lipophilic and readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged and fluorescent BCECF molecule in the cytoplasm.

BCECF exhibits pH-dependent fluorescence. When excited at ~490 nm, its emission intensity at ~535 nm increases as pH rises. Conversely, its fluorescence when excited at its isosbestic point (~440 nm) is largely independent of pH. By calculating the ratio of the emission intensities from these two excitation wavelengths (490 nm / 440 nm), a reliable measure of pHi can be obtained. This ratiometric approach provides a self-validating system within the protocol, correcting for potential artifacts and enhancing data integrity.

Experimental Workflow Diagram

Caption: Overview of the cell-based intracellular pH assay workflow.

Materials and Equipment

CategoryItem
Cell Line HEK293, A549, or other adherent mammalian cell line
Media & Buffers DMEM with 10% FBS, 1% Penicillin-Streptomycin, PBS, Trypsin-EDTA
Test Compound 1-(Pyridin-4-ylmethyl)guanidine
Reagents BCECF-AM, DMSO (cell culture grade), Pluronic F-127, Nigericin
Assay Buffer Saline Buffer (pH 7.4): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 5 mM Glucose
Calibration Buffers High K+ Buffer: 145 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES. Prepare aliquots at pH 6.2, 6.6, 7.0, 7.4, 7.8
Equipment Humidified CO₂ Incubator, Fluorescence Microplate Reader (dual excitation), 96-well black, clear-bottom plates

Detailed Experimental Protocol

PART A: Cell Seeding and Preparation (Day 1)
  • Cell Culture: Maintain the chosen cell line in complete growth medium in a 37°C, 5% CO₂ incubator.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Cell Seeding: Centrifuge the cell suspension, resuspend the pellet, and count the cells. Dilute the cells to a final concentration of 200,000 cells/mL.

  • Plating: Dispense 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well black, clear-bottom plate.

    • Expert Tip: To minimize the "edge effect," avoid using the outermost wells or fill them with sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to ensure the formation of a healthy, adherent monolayer.

PART B: Assay Execution (Day 2)
  • Prepare Solutions:

    • BCECF-AM Loading Solution (5 µM): Prepare a 1 mM stock of BCECF-AM in DMSO. Dilute this stock 1:200 in pre-warmed (37°C) Saline Buffer. Add Pluronic F-127 (from a 20% stock) to a final concentration of 0.02% to prevent dye aggregation.

    • Compound Dilutions: Prepare a 2X serial dilution series of 1-(Pyridin-4-ylmethyl)guanidine in Saline Buffer. Include a vehicle control (DMSO at the same final concentration as the test compound).

  • Dye Loading:

    • Aspirate the growth medium from the wells.

    • Wash the cell monolayer gently twice with 100 µL of pre-warmed Saline Buffer.

    • Add 100 µL of the 5 µM BCECF-AM Loading Solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash:

    • Aspirate the loading solution.

    • Wash the cells three times with 100 µL of pre-warmed Saline Buffer to remove any extracellular dye, which can cause high background fluorescence.

    • After the final wash, leave 100 µL of Saline Buffer in each well.

  • Compound Addition & Measurement:

    • Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Set the reader to perform a kinetic read with dual excitation:

      • Excitation 1: 490 nm; Excitation 2: 440 nm

      • Emission: 535 nm

    • Establish a baseline fluorescence reading for 2-5 minutes.

    • Pause the reading, add 100 µL of the 2X compound dilutions to the appropriate wells (final volume will be 200 µL).

    • Immediately resume the kinetic read for 30-60 minutes, taking measurements every 1-2 minutes.

PART C: Intracellular pH Calibration

Causality: To convert the arbitrary fluorescence ratio units into actual pHi values, the assay must be calibrated. This is achieved by using the ionophore Nigericin, which permeabilizes the membrane to K+ and H+, forcing the intracellular pH to equilibrate with the known pH of the extracellular calibration buffer.

  • At the end of the experiment, aspirate the solutions from a few dedicated calibration wells.

  • Wash these wells once with the High K+ Buffers.

  • Add 100 µL of each High K+ Calibration Buffer (pH 6.2 to 7.8) to separate wells (in triplicate).

  • Add Nigericin (from a 10 mM stock) to each calibration well to a final concentration of 10 µM.

  • Incubate for 5-10 minutes at 37°C.

  • Read the endpoint fluorescence at 490 nm and 440 nm excitation.

  • Plot the 490/440 nm fluorescence ratio against the known pH values to generate a calibration curve.

Data Analysis and Validation

  • Ratio Calculation: For each time point, calculate the fluorescence ratio: Ratio = Intensity_Ex490 / Intensity_Ex440.

  • pHi Conversion: Using the equation derived from your calibration curve (typically a linear or sigmoidal fit), convert the ratio values for your experimental wells into pHi values.

  • Dose-Response Analysis: Plot the change in pHi (ΔpHi) from baseline against the logarithm of the 1-(Pyridin-4-ylmethyl)guanidine concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ or IC₅₀.

Assay Quality Control: The Z'-Factor

To ensure the assay is robust and suitable for screening, the Z'-factor should be calculated. This metric evaluates the separation between the positive and negative controls.[10][11]

  • Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • (where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls)

  • Interpretation:

    • Z' > 0.5: An excellent assay.[10][11][12]

    • 0 < Z' < 0.5: A marginal assay, may require optimization.[10][11]

    • Z' < 0: The assay is not suitable for screening.[11]

Representative Data & Results
Compound Conc. (µM)Fluorescence Ratio (490/440)Calculated pHi% Change from Control
0 (Vehicle)1.35 ± 0.047.210%
0.11.33 ± 0.057.18-0.4%
11.21 ± 0.037.02-2.6%
101.05 ± 0.046.81-5.5%
1000.92 ± 0.066.65-7.8%

Postulated Mechanism of Action

We propose that 1-(Pyridin-4-ylmethyl)guanidine may act as an inhibitor of a key proton extrusion mechanism, such as the Na+/H+ exchanger (NHE1). By blocking this transporter, metabolic acids accumulate within the cell, leading to a measurable decrease in intracellular pH.

Hypothetical Signaling Pathway Diagram

MoA_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) NHE1 Na+/H+ Exchanger (NHE1) H_out H+ NHE1->H_out Na_in Na+ NHE1->Na_in Acidification Intracellular Acidification (pHi Decrease) Na_out Na+ Na_out->NHE1 Influx H_in H+ H_in->NHE1 Efflux H_in->Acidification Accumulation Compound 1-(Pyridin-4-ylmethyl)guanidine Compound->NHE1 Inhibition

Caption: Postulated inhibition of NHE1 by the test compound.

References

  • El-Kashef, H., et al. (2013). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Journal of General Physiology. Available at: [Link]

  • Rainey, J. K., & Vistoli, G. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs. Available at: [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological Activities of Guanidine Compounds. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Wender, P. A., et al. (2000). The design of guanidinium-rich transporters and their internalization mechanisms. Advanced Drug Delivery Reviews. Available at: [Link]

  • Request PDF. (n.d.). Biological activities of guanidine compounds. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Mitochondrial Affinity of Guanidine-rich Molecular Transporters Built on myo- and scyllo-Inositol Scaffolds: Stereochemistry Dependency. ResearchGate. Available at: [Link]

  • Popa, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Axon Instruments. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Available at: [Link]

  • Wang, X., & Xie, X. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(Pyridin-4-ylmethyl)guanidine in Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Compound of Converging Pharmacophores The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Compound of Converging Pharmacophores

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. 1-(Pyridin-4-ylmethyl)guanidine emerges as a compelling candidate, strategically combining two well-established antibacterial pharmacophores: the pyridine ring and the guanidinium group.

  • The Guanidinium Core: The guanidine moiety is a "privileged structural motif" in medicinal chemistry.[1] At physiological pH, it is protonated to form a positively charged guanidinium cation. This charge is delocalized through resonance, providing a stable cationic center that can engage in strong electrostatic interactions with negatively charged components of bacterial cell membranes.[2][3] This interaction is a cornerstone of its antimicrobial potential.

  • The Pyridine Nucleus: Pyridine and its derivatives, particularly cationic pyridinium salts, have a long history as antimicrobial agents.[4][5] Their mechanism often involves disruption of the cell membrane, contributing to a lethal effect on bacteria.[5]

The conjugation of these two moieties in 1-(Pyridin-4-ylmethyl)guanidine suggests a potent, membrane-targeting mechanism of action, making it a prime candidate for investigation against a broad spectrum of bacterial pathogens, including multidrug-resistant strains.

Chemical Profile

PropertyValueSource
IUPAC Name 1-(Pyridin-4-ylmethyl)guanidine
CAS Number 425376-94-9[6]
Molecular Formula C₇H₁₀N₄[6]
Molecular Weight 150.18 g/mol [6]
Structure

Structure drawn for illustrative purposes

Principle and Proposed Mechanism of Action

The primary antibacterial activity of guanidine-containing compounds is attributed to their ability to disrupt the bacterial cytoplasmic membrane.[7] The cationic nature of the protonated guanidinium group is critical to this process. It facilitates an electrostatic attraction to the anionic phospholipids and teichoic acids abundant in bacterial membranes (particularly Gram-positive bacteria), initiating a cascade of destabilizing events.

The proposed mechanism involves:

  • Electrostatic Binding: The positively charged 1-(Pyridin-4-ylmethyl)guanidine electrostatically binds to the negatively charged bacterial cell surface.

  • Membrane Insertion & Disruption: The molecule inserts into the lipid bilayer, disrupting the packing of phospholipids. This leads to increased membrane permeability.

  • Depolarization: The disruption causes an uncontrolled flux of ions (e.g., K⁺, H⁺) across the membrane, dissipating the transmembrane potential.

  • Cellular Leakage & Death: The loss of membrane integrity and potential inhibits essential cellular processes like ATP synthesis and nutrient transport, leading to the leakage of cytoplasmic contents and ultimately, cell death.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (Net Negative Charge) cluster_intracellular Cytoplasm Compound 1-(Pyridin-4-ylmethyl)guanidine (Cationic) MembraneSurface Anionic Phospholipids Compound->MembraneSurface 1. Electrostatic Attraction Depolarization 3. Ion Leakage & Membrane Depolarization MembraneSurface->Depolarization 2. Membrane Disruption & Permeabilization CellDeath Cell Death Depolarization->CellDeath 4. Inhibition of Cellular Processes & Leakage of Contents

Caption: Proposed mechanism of antibacterial action.

Experimental Protocols

The following protocols provide a comprehensive framework for evaluating the antibacterial efficacy and mechanism of 1-(Pyridin-4-ylmethyl)guanidine. These are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][7]

Experimental_Workflow Start Start: Prepare Compound Stock MIC Protocol 1: Determine MIC (Broth Microdilution) Start->MIC Initial Screening MBC Protocol 2: Determine MBC MIC->MBC Assess Bactericidal Activity TimeKill Protocol 3: Time-Kill Kinetics Assay MIC->TimeKill Evaluate Rate of Killing DataAnalysis Data Analysis & Interpretation MBC->DataAnalysis Depolarization Protocol 4: Membrane Depolarization Assay TimeKill->Depolarization Investigate Mechanism TimeKill->DataAnalysis Depolarization->DataAnalysis

Caption: Recommended experimental workflow.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of 1-(Pyridin-4-ylmethyl)guanidine that visibly inhibits the growth of a target bacterium. This protocol is adapted from CLSI document M07.[4][5][8]

Materials:

  • 1-(Pyridin-4-ylmethyl)guanidine (powder form)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile DMSO or water (for compound stock)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 1-(Pyridin-4-ylmethyl)guanidine in a suitable sterile solvent (e.g., DMSO). Further dilute in CAMHB to create a working stock for serial dilutions.

  • Inoculum Preparation: a. From a fresh agar plate (18-24h growth), pick several colonies and suspend in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the compound will be 5 x 10⁵ CFU/mL.

  • Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC well should have ≤ 5 colonies).

Protocol 3: Time-Kill Kinetic Assay

Objective: To assess the rate of bactericidal activity over time.[9][10]

Procedure:

  • Prepare tubes with CAMHB containing 1-(Pyridin-4-ylmethyl)guanidine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.

  • Incubate plates for 18-24 hours and count the colonies to determine CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is considered bactericidal.[11]

Protocol 4: Assessment of Cytoplasmic Membrane Depolarization

Objective: To investigate if the compound disrupts the bacterial membrane potential, using the voltage-sensitive fluorescent dye diSC₃(5).[12][13]

Materials:

  • diSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • Potassium chloride (KCl)

  • Valinomycin (a K⁺ ionophore, used as a positive control)

  • Fluorometer or fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm)

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase in appropriate broth. b. Harvest cells by centrifugation, wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05-0.1.

  • Dye Loading: Add diSC₃(5) to the cell suspension to a final concentration of 0.5-1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to incorporate into the polarized membranes and self-quench.

  • Assay: a. Transfer the cell/dye suspension to a cuvette or 96-well black plate. b. Record the baseline fluorescence until it is stable. c. Add 1-(Pyridin-4-ylmethyl)guanidine at a desired concentration (e.g., 2x MIC) and immediately begin recording the fluorescence intensity over time. d. In a separate control well, add valinomycin to induce complete depolarization, representing the maximum fluorescence signal.

  • Data Analysis: An increase in fluorescence intensity upon addition of the compound indicates the release of the dye from the membrane, which is a direct result of membrane depolarization.[14]

Data Presentation

Results from susceptibility testing should be summarized in a clear, tabular format.

Table 1: Example MIC and MBC Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213482Bactericidal
E. coli ATCC 259228324Bactericidal
P. aeruginosa PAO116>64>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.

References

  • Te Winkel, J. D., Gray, D. A., & Wenzel, M. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI standard M07. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. M07-A9. Available at: [Link]

  • Bio-protocol. (2024). Membrane depolarization assay. Available at: [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • G. F. S. De Oliveira, et al. (2021). Antimicrobial drugs bearing guanidine moieties: a review. Expert Opinion on Drug Discovery. Available at: [Link]

  • G. F. S. De Oliveira, et al. (2021). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics. Available at: [Link]

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Application

Application Notes &amp; Protocols: 1-(Pyridin-4-ylmethyl)guanidine as a Molecular Probe for Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the characterization and application of 1-(Pyridin-4-ylmethyl)guanidine as a potential molecular pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of 1-(Pyridin-4-ylmethyl)guanidine as a potential molecular probe for studying Nitric Oxide Synthase (NOS) enzymes. Given the structural analogy between the guanidine moiety and the guanidinium group of L-arginine, the natural substrate for NOS, compounds like 1-(Pyridin-4-ylmethyl)guanidine are prime candidates for investigation as competitive inhibitors.[1][2] This guide moves beyond a simple recitation of facts, offering a framework for its initial characterization—from fundamental physicochemical properties to detailed, field-proven protocols for determining its inhibitory potency and isoform selectivity. We present methodologies for both cell-free enzymatic assays and cell-based systems, enabling researchers to validate its utility as a pharmacological tool to probe NOS function in various biological contexts.

Molecular Profile and Rationale for Use

1-(Pyridin-4-ylmethyl)guanidine belongs to a well-established class of compounds investigated for NOS inhibition. The core rationale lies in its structural mimicry of L-arginine. The protonated guanidinium group is a critical recognition element for binding to the NOS active site.[1] By replacing the amino acid backbone with a pyridinylmethyl scaffold, the molecule is designed to occupy the substrate-binding pocket, thereby acting as a competitive inhibitor.

Physicochemical Properties

A summary of the key computed and physical properties for 1-(Pyridin-4-ylmethyl)guanidine is presented below. These parameters are essential for preparing stock solutions and understanding the compound's general behavior in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₀N₄[]
Molecular Weight 150.18 g/mol []
CAS Number 45957-41-3[]
Appearance Solid (form may vary)N/A
Boiling Point 304.6°C at 760 mmHg[]
Density 1.25 g/cm³[]
LogP (calculated) 0.387Vendor Data
TPSA 74.79 ŲVendor Data

Note: Physical properties like solubility should be empirically determined in relevant buffers.

The Target: Nitric Oxide Synthase (NOS) Signaling

Nitric Oxide (NO) is a crucial signaling molecule produced from L-arginine by a family of three distinct NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[4] While nNOS and eNOS are constitutively expressed and their activity is tightly regulated by Ca²⁺/calmodulin, iNOS expression is induced by inflammatory stimuli and produces large, sustained amounts of NO.[5][6] Due to their different roles in physiology and pathophysiology, isoform-selective inhibitors are invaluable molecular probes.

The catalytic cycle of NOS is a complex, two-step oxidation of L-arginine. A molecular probe like 1-(Pyridin-4-ylmethyl)guanidine is hypothesized to interrupt this cycle by competing with L-arginine for access to the catalytic heme center.

NOS_Catalytic_Cycle cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Oxidation Arg L-Arginine NHA Nω-hydroxy-L-arginine Arg->NHA O₂, NADPH (e⁻ transfer) NOS_Enzyme NOS Active Site (Heme Center) Arg->NOS_Enzyme Substrate Binding Cit L-Citrulline NHA->Cit NO Nitric Oxide (NO) NHA->NO Probe 1-(Pyridin-4-ylmethyl)guanidine (Molecular Probe) Probe->NOS_Enzyme Competitive Binding NOS_Enzyme->NHA

Figure 1: Simplified schematic of the NOS catalytic cycle and the proposed mechanism of competitive inhibition by 1-(Pyridin-4-ylmethyl)guanidine.

Experimental Workflow for Characterization

To establish 1-(Pyridin-4-ylmethyl)guanidine as a useful molecular probe, a systematic characterization is required. The workflow involves determining its inhibitory potency (IC₅₀) against purified NOS isoforms, followed by validation of its activity in a relevant cellular context.

workflow cluster_invitro In Vitro Enzymatic Assays cluster_cellular Cell-Based Validation start Start: 1-(Pyridin-4-ylmethyl)guanidine nNOS Purified nNOS start->nNOS Introduce Probe eNOS Purified eNOS start->eNOS Introduce Probe iNOS Purified iNOS start->iNOS Introduce Probe cells Cell Model (e.g., LPS-stimulated RAW 264.7 macrophages) start->cells Introduce Probe assay_n Determine IC₅₀ for nNOS nNOS->assay_n assay_e Determine IC₅₀ for eNOS eNOS->assay_e assay_i Determine IC₅₀ for iNOS iNOS->assay_i data_analysis Data Analysis: - Calculate IC₅₀ values - Determine Selectivity Profile assay_n->data_analysis assay_e->data_analysis assay_i->data_analysis cell_assay Measure NO Production (Griess Assay) cells->cell_assay cell_assay->data_analysis conclusion Conclusion: Establish Utility as NOS Molecular Probe data_analysis->conclusion

Figure 2: Recommended workflow for the complete characterization of 1-(Pyridin-4-ylmethyl)guanidine as a selective NOS inhibitor.

Protocol 1: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol describes how to determine the IC₅₀ value of 1-(Pyridin-4-ylmethyl)guanidine against a purified NOS isoform by measuring the accumulation of nitrite, a stable oxidation product of NO.

A. Principle

NOS converts L-arginine to L-citrulline and NO. In an aqueous environment, NO is rapidly oxidized to nitrite (NO₂⁻). The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color, measured at 540 nm, is directly proportional to the NO concentration. The inhibitor's potency is determined by measuring the reduction in nitrite production across a range of inhibitor concentrations.

B. Materials & Reagents
  • Purified, active nNOS, iNOS, or eNOS enzyme

  • 1-(Pyridin-4-ylmethyl)guanidine

  • NOS Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM DTT

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)

  • Calmodulin (required for nNOS and eNOS)

  • CaCl₂ (required for nNOS and eNOS)

  • Flavin Adenine Dinucleotide (FAD)

  • Flavin Mononucleotide (FMN)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

C. Step-by-Step Methodology

Expert Insight: Prepare all reaction components and inhibitor dilutions immediately before use. Cofactors like NADPH and BH₄ are sensitive to oxidation. Keep enzymes on ice at all times.

  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of sodium nitrite in deionized water.

    • Perform serial dilutions to create standards ranging from 0 to 100 µM.

    • Add 50 µL of each standard to separate wells of the 96-well plate. Add 50 µL of reaction buffer to each standard well.

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of 1-(Pyridin-4-ylmethyl)guanidine in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions in NOS Assay Buffer to create a range of concentrations to test (e.g., 1 nM to 100 µM). This wide range is crucial for accurately capturing the IC₅₀.

  • Prepare Reaction Master Mix:

    • For a 50 µL final reaction volume, prepare a master mix containing all components except the enzyme and L-arginine. The final concentrations should be:

      • 1 mM NADPH

      • 10 µM BH₄

      • 2 µM FAD / 2 µM FMN

      • 2 mM CaCl₂ and 10 µg/mL Calmodulin (for eNOS/nNOS only)

    • Causality: These cofactors are essential for electron transfer within the NOS enzyme, which is necessary for catalysis.[5] Calmodulin is a required allosteric activator for the constitutive isoforms (nNOS, eNOS).[6]

  • Set Up the Assay Plate:

    • Blank Wells: 50 µL Assay Buffer.

    • Control Wells (Max Activity): 40 µL Master Mix + 5 µL Assay Buffer (or vehicle).

    • Inhibitor Wells: 40 µL Master Mix + 5 µL of each respective inhibitor dilution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Prepare a solution containing the NOS enzyme and L-arginine (e.g., final concentration of 20 µM L-arginine).

    • Initiate the reaction by adding 5 µL of the enzyme/arginine solution to all control and inhibitor wells.

    • Self-Validation: The final L-arginine concentration should be close to the Kₘ of the enzyme to ensure sensitive detection of competitive inhibition.

  • Incubate and Terminate:

    • Incubate the plate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction in the control wells is within the linear range of the standard curve.

    • The reaction proceeds until terminated in the next step.

  • Develop and Read:

    • Add 50 µL of Griess Reagent Component A to all wells (including standards). Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells. Incubate for another 10 minutes.

    • Read the absorbance at 540 nm on a microplate reader.

D. Data Analysis
  • Subtract the absorbance of the blank from all readings.

  • Plot the nitrite standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.

  • Use the standard curve to convert the absorbance readings from the experimental wells into nitrite concentrations.

  • Calculate the percent inhibition for each concentration of 1-(Pyridin-4-ylmethyl)guanidine: % Inhibition = 100 * (1 - ([Nitrite]Inhibitor / [Nitrite]Control))

  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based iNOS Inhibition Assay

This protocol assesses the ability of the molecular probe to inhibit iNOS activity in a cellular environment using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

A. Principle

RAW 264.7 cells do not constitutively express iNOS. Treatment with LPS induces high levels of iNOS expression, leading to significant production of NO, which can be measured as nitrite accumulation in the cell culture medium using the Griess assay. The efficacy of the inhibitor is quantified by its ability to reduce this nitrite production.

B. Materials & Reagents
  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(Pyridin-4-ylmethyl)guanidine

  • Griess Reagent

  • 96-well cell culture plates

C. Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Cell Treatment:

    • Prepare dilutions of 1-(Pyridin-4-ylmethyl)guanidine in serum-free DMEM at 2x the final desired concentration.

    • Remove the old media from the cells.

    • Add 50 µL of the appropriate inhibitor dilution to each well.

    • Add 50 µL of serum-free DMEM containing LPS (at 2x final concentration, e.g., 2 µg/mL) to all wells except the "unstimulated" control wells. Add 50 µL of plain serum-free DMEM to the unstimulated wells.

    • Controls: Include wells for "cells only" (no LPS, no inhibitor) and "LPS only" (no inhibitor).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO₂. This duration is typically sufficient for robust iNOS expression and NO production.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Perform the Griess assay on the supernatant as described in Protocol 1, Section D (Steps 1, 7).

D. Data Analysis & Interpretation
  • Analyze the data as described in Protocol 1 to determine the IC₅₀ of the compound in a cellular context.

  • Trustworthiness: It is crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in nitrite is due to specific iNOS inhibition and not general cytotoxicity. A compound that is toxic will also lead to lower nitrite levels, creating a false-positive result.

Establishing the Probe's Profile

By performing these protocols across all three NOS isoforms, a selectivity profile can be established. This data is critical for defining the utility of 1-(Pyridin-4-ylmethyl)guanidine as a molecular probe.

Hypothetical Data Summary Table
NOS IsoformIC₅₀ (µM)Selectivity Ratio (vs. iNOS)
iNOS [Experimental Value]1
nNOS [Experimental Value]IC₅₀(nNOS) / IC₅₀(iNOS)
eNOS [Experimental Value]IC₅₀(eNOS) / IC₅₀(iNOS)

A probe with high selectivity (e.g., >100-fold) for one isoform over the others is an extremely valuable tool for dissecting the specific roles of that isoform in complex biological systems.

References
  • Hah, J.-M., Roman, L.J., Martásek, P., et al. (2001). Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 44(16), 2667-2670. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of Visualized Experiments, (8), 279. [Link]

  • Cinquemani, R., & Tiso, M. (2021). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Biomolecules, 11(7), 1035. [Link]

  • Misko, T. P., Moore, W. M., Kasten, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European Journal of Pharmacology, 233(1), 119-125. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 453-459. [Link]

  • Southan, G. J., & Szabó, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 631-640. [Link]

  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

  • Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 70(1), 8-23. [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). N-Pyridin-4-yl-guanidine. Retrieved January 26, 2026, from [Link]

  • Li, H., & Poulos, T. L. (2005). Structure-function of nitric oxide synthases. Journal of Inorganic Biochemistry, 99(1), 293-305. [Link]

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  • Pekiner, C., et al. (2002). Two new nitric oxide synthase inhibitors: pyridoxal aminoguanidine and 8-quinolinecarboxylic hydrazide selectively inhibit basal but not agonist-stimulated release of nitric oxide in rat aorta. Pharmacological Research, 46(3), 247-252. [Link]

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Method

Application Notes and Protocols for the Preclinical Evaluation of 1-(Pyridin-4-ylmethyl)guanidine in Animal Models

Introduction: The Scientific Rationale for Investigating 1-(Pyridin-4-ylmethyl)guanidine The guanidinium group is a highly basic, nitrogen-rich functional group recognized as a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 1-(Pyridin-4-ylmethyl)guanidine

The guanidinium group is a highly basic, nitrogen-rich functional group recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its ability to form strong, charge-assisted hydrogen bonds allows it to interact with various biological targets, including enzymes and receptors.[2] This moiety is present in numerous natural products and clinically significant drugs, such as the anti-diabetic agent metformin.[3][4]

1-(Pyridin-4-ylmethyl)guanidine is a synthetic small molecule that combines the guanidinium core with a pyridinylmethyl moiety. While specific biological data for this exact compound is not extensively published, its structural components suggest several plausible mechanisms of action that warrant in vivo investigation. Guanidine derivatives have been shown to modulate nitric oxide synthase (NOS) activity, act as kinase inhibitors (e.g., MSK1), and interact with various receptors.[5][6] The related endogenous compound agmatine, a decarboxylated arginine, exhibits neuroprotective, anti-inflammatory, and cardiovascular effects in animal models.[7] This application note provides a comprehensive, multi-stage protocol for the systematic evaluation of 1-(Pyridin-4-ylmethyl)guanidine in rodent models, from initial characterization to efficacy testing.

Part 1: Foundational Steps - Compound Formulation and Characterization

Before any animal is dosed, the trustworthiness of the study hinges on the quality and formulation of the test article. This initial phase ensures that the observed effects are attributable to the compound itself and not to impurities or formulation artifacts.

1.1. Test Article Purity and Stability The purity of 1-(Pyridin-4-ylmethyl)guanidine should be >98% as determined by HPLC and NMR. Its stability in the chosen vehicle must be confirmed under study conditions (e.g., room temperature for the duration of a dosing session).

1.2. Vehicle Selection and Formulation The guanidinium group confers high polarity, making aqueous vehicles suitable. The choice of vehicle is critical for ensuring solubility, stability, and animal welfare.

  • Causality: An inappropriate vehicle can cause poor bioavailability, local irritation at the injection site, or systemic toxicity, confounding the study results. For instance, using a vehicle that causes sterile abscesses will induce an inflammatory response unrelated to the compound's pharmacodynamics.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Test: Attempt to dissolve 1-(Pyridin-4-ylmethyl)guanidine in standard preclinical vehicles (e.g., sterile water, 0.9% saline, PBS, 5% dextrose in water) at the highest anticipated concentration.

  • pH Adjustment: Due to the basicity of the guanidine group, the initial solution may have a high pH. Adjust the pH to a physiologically compatible range (pH 6.5-7.5) using dilute HCl or NaOH. Record the final pH.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • Sterilization: For parenteral routes (IV, IP, SC), the final formulation must be sterile-filtered through a 0.22 µm filter.

ParameterRecommended SpecificationRationale
Purity > 98% (HPLC)Ensures observed effects are due to the active compound.
Vehicle Sterile 0.9% Saline, pH adjusted to 7.0 ± 0.5Isotonic, physiologically compatible, and unlikely to cause irritation.
Concentration Based on dose-range finding; ensure solubility and stabilityPrevents precipitation and ensures accurate dosing.
Storage 4°C, protected from light, for up to 7 days (verify stability)Minimizes degradation of the test article.

Part 2: Pharmacokinetics (PK) and Dose-Range Finding (DRF)

The primary goal of this phase is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a safe and tolerable dose range for subsequent efficacy studies.

Workflow: From Formulation to Dose Selection

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: PK & DRF cluster_2 Phase 3: Efficacy A Compound Synthesis & QC (>98% Purity) B Vehicle Selection & Formulation (e.g., Saline) A->B C Pilot PK Study (IV and PO Routes) B->C D Acute Dose Escalation (DRF) (Determine MTD) B->D E Analyze PK Parameters (t½, Cmax, AUC, F%) C->E F Select Doses for Efficacy Studies D->F E->F G Disease Model Efficacy Study F->G G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38 / ERK (MAPK Pathway) TLR4->MAPK MSK1 MSK1 MAPK->MSK1 NFkB NF-κB (p65) MSK1->NFkB Phosphorylates Ser276 Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Release Gene->Cytokines Compound 1-(Pyridin-4-ylmethyl)guanidine Compound->MSK1 Putative Inhibition NFkB_nuc NF-κB (p65) NFkB_nuc->Gene

Caption: Hypothesized inhibition of the MSK1 pathway.

Recommended Efficacy Models:

  • Anti-Inflammatory Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice. This is a robust, acute model to test compounds that may inhibit inflammatory signaling pathways like MSK1/NF-κB. [5]2. Neuroprotection Model: Hypoxic-ischemic (HI) brain injury in neonatal rats. This model is relevant given the known neuroprotective effects of agmatine, which may involve NOS inhibition. [8]Doses of 50-100 mg/kg have proven effective for agmatine in this context. [8]3. Metabolic Disease Model: High-fat diet-induced obese (DIO) mice. This is a chronic model to assess potential anti-diabetic or insulin-sensitizing effects, drawing a parallel to the biguanide metformin. [9]

Part 4: Detailed Protocol - LPS-Induced Inflammation Model

This section provides a step-by-step protocol for a definitive efficacy study, assuming the DRF and PK studies suggest adequate safety and exposure.

Experimental Workflow: LPS Challenge Study

G acclimate Day -7 to -1 Acclimatization baseline Day 0 Baseline Body Weight acclimate->baseline dosing Day 0 (T= -1h) PO Dosing: - Vehicle - Compound (e.g., 10, 30, 100 mg/kg) - Dexamethasone (Positive Control) baseline->dosing lps Day 0 (T=0) LPS Injection (IP) (e.g., 1 mg/kg) dosing->lps sample1 Day 0 (T= +2h) Blood Collection (Serum Cytokines) lps->sample1 sample2 Day 0 (T= +6h) Terminal Bleed Tissue Collection (Liver, Spleen) sample1->sample2

Caption: Timeline for the acute LPS inflammation model.

Protocol: Murine LPS-Induced Systemic Inflammation

  • Animals and Acclimatization: Male C57BL/6 mice (8-10 weeks old). Allow at least 7 days of acclimatization to the facility.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., Saline) + Saline (IP)

    • Group 2: Vehicle (PO) + LPS (IP)

    • Group 3: 1-(Pyridin-4-ylmethyl)guanidine (Low Dose, PO) + LPS (IP)

    • Group 4: 1-(Pyridin-4-ylmethyl)guanidine (Mid Dose, PO) + LPS (IP)

    • Group 5: 1-(Pyridin-4-ylmethyl)guanidine (High Dose, PO) + LPS (IP)

    • Group 6: Dexamethasone (e.g., 5 mg/kg, IP) + LPS (IP) (Positive Control)

  • Dosing Procedure:

    • At T= -1 hour, administer the test compound or vehicle via oral gavage.

    • At T= 0, administer LPS (from E. coli O111:B4, 1 mg/kg) or saline via intraperitoneal (IP) injection.

  • In-Life Monitoring: Observe animals for signs of sickness (piloerection, lethargy, huddling).

  • Primary Endpoint: Serum Cytokines:

    • At T= +2 hours, collect blood via submandibular or retro-orbital bleed.

    • Allow blood to clot, centrifuge to collect serum, and store at -80°C.

    • Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a validated multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Secondary Endpoints (at T= +6 hours):

    • Perform a terminal blood collection via cardiac puncture.

    • Harvest tissues (liver, spleen, lung) and either fix in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for gene expression analysis (e.g., qPCR for cytokine mRNA).

  • Data Analysis: Use one-way ANOVA with a post-hoc test (e.g., Dunnett's) to compare treatment groups to the Vehicle+LPS group. A p-value < 0.05 is typically considered significant.

Conclusion

This document outlines a systematic and scientifically rigorous approach to the preclinical evaluation of 1-(Pyridin-4-ylmethyl)guanidine. By progressing logically from formulation and PK/DRF to hypothesis-driven efficacy testing, researchers can generate a robust data package. The causality behind each step—from vehicle selection to endpoint analysis—is critical for ensuring the integrity and translatability of the findings. This foundational protocol can be adapted for other disease models based on emerging in vitro or in vivo data, providing a reliable framework for advancing novel guanidine-based therapeutics.

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  • NIH. (2023). Polyhexamethylene guanidine hydrochloride as promising active ingredient for oral antiseptic products to eliminate microorganisms threatening the health of endangered wild cats: a comparative study with chlorhexidine digluconate. BMC Veterinary Research, 19(1), 164. Retrieved from [Link]

  • Frontiers. (n.d.). Effectiveness and mechanism of metformin in animal models of pulmonary fibrosis: A preclinical systematic review and meta-analysis. Frontiers. Retrieved from [Link]

  • Dambrova, M., et al. (2003). EPR investigation of in vivo inhibitory effect of guanidine compounds on nitric oxide production in rat tissues. Biochemical Pharmacology, 66(8), 1571-1577. Retrieved from [Link]

  • Zaman, H., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14(39), 28286-28303. Retrieved from [Link]

  • Chaudhari, K., et al. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PLOS ONE, 15(6), e0234571. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study. ResearchGate. Retrieved from [Link]

  • Finlay, H. J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831-834. Retrieved from [Link]

  • ScienceOpen. (n.d.). Biologically active guanidine alkaloids. ScienceOpen. Retrieved from [Link]

  • Examine.com. (n.d.). Research Breakdown on Agmatine. Examine.com. Retrieved from [Link]

  • MDPI. (n.d.). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. MDPI. Retrieved from [Link]

  • NIH. (2021). An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. Pharmaceutics, 13(10), 1561. Retrieved from [Link]

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Retrieved from [Link]

  • RSC Publishing. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(4), 517-597. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Agmatine. Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

  • AVMA Journals. (n.d.). Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs. AVMA Journals. Retrieved from [Link]

  • Otsuka, M., & Endo, M. (1975). Guanidine and neuromuscular transmission. I. Effect on transmitter release occurring spontaneously and in response to single nerve stimuli. Journal of Pharmacological Sciences, 64(2), 217-225. Retrieved from [Link]

  • NIH. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831-834. Retrieved from [Link]

  • Feng, Y., Piletz, J. E., & Leblanc, M. H. (2002). Agmatine suppresses nitric oxide production and attenuates hypoxic-ischemic brain injury in neonatal rats. Pediatric Research, 52(4), 543-548. Retrieved from [Link]

  • NIH. (2023). Ligand response of guanidine-IV riboswitch at single-molecule level. RNA Biology, 20(1), 384-393. Retrieved from [Link]

Sources

Application

Definitive Quantification of 1-(Pyridin-4-ylmethyl)guanidine: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(Pyridin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(Pyridin-4-ylmethyl)guanidine. As guanidine derivatives see increasing use in pharmaceutical development, the need for reliable analytical techniques for quality control, pharmacokinetic studies, and stability testing is paramount. We present two primary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This document provides senior application-level insights into method development, explaining the rationale behind instrumental choices and procedural steps, and includes detailed, step-by-step protocols to ensure reproducible and accurate results.

Introduction and Analytical Rationale

1-(Pyridin-4-ylmethyl)guanidine is a small organic molecule featuring a highly basic guanidine group and a UV-active pyridine ring.[1] The guanidine moiety (pKa ≈ 12.5) ensures the compound is protonated and positively charged under typical chromatographic conditions, while the pyridine ring provides a chromophore for UV detection.[2] These structural features are central to the design of effective analytical methods.

The choice between HPLC-UV and LC-MS/MS is application-dependent:

  • HPLC-UV is a cost-effective and widely accessible technique ideal for quantifying the compound in bulk drug substances, formulated products, and for purity assessments where concentrations are relatively high.[3][4]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma, urine, tissue homogenates) and for detecting trace-level impurities or degradants.[5][6] The technique's specificity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from complex matrix components.[7]

This guide provides the foundational protocols to empower researchers to implement these techniques with confidence.

Physicochemical Properties of 1-(Pyridin-4-ylmethyl)guanidine

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSourceJustification for Analytical Strategy
Molecular FormulaC₆H₈N₄[1][8]Defines the exact mass for mass spectrometry.
Molecular Weight136.15 g/mol [1][8]Used for preparing standard solutions of known concentration.
Key Functional GroupsGuanidine, Pyridine[9]The basic guanidine group is ideal for positive-mode electrospray ionization (ESI+). The pyridine ring allows for UV detection.
Predicted pKa~12.5 (Guanidine)[2]The compound will be positively charged in acidic to neutral mobile phases, aiding retention on cation-exchange or HILIC columns and promoting efficient ionization.
UV λmax~254-260 nmInferredThe pyridine ring provides a chromophore suitable for UV detection. This wavelength is a common starting point for aromatic heterocycles.

Method 1: Quantification by HPLC with UV Detection

This method is designed for accuracy and robustness in routine quality control environments. The protocol employs a reversed-phase C18 column, which is a versatile and common stationary phase for separating moderately polar compounds.[3]

Principle of HPLC-UV Analysis

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The pyridine ring in the molecule absorbs UV light, and the amount of absorbance is directly proportional to the concentration of the analyte in the sample, enabling quantification.[3]

Experimental Protocol: HPLC-UV

3.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid.

  • Reference Standard: 1-(Pyridin-4-ylmethyl)guanidine of known purity (≥98%).[8]

3.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the aromatic analyte.
Mobile Phase Isocratic: 85% A / 15% BAn isocratic method is simple and robust for QC. The ratio can be adjusted to achieve optimal retention time (typically 3-7 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times and peak shapes.
Injection Volume 10 µLA typical volume; can be adjusted based on sensitivity needs.
Detection Wavelength 258 nmCorresponds to the UV absorbance maximum of the pyridine moiety.
Run Time 10 minutesAllows for elution of the analyte and any late-eluting impurities.

3.2.4. Sample Preparation

  • Accurately weigh the sample containing 1-(Pyridin-4-ylmethyl)guanidine.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).[3]

  • Vortex to mix and sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Standard Prepare Stock & Calibration Curve Standard->Dilute_Standard Sample Weigh Sample Material Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample HPLC HPLC System (C18 Column) Dilute_Standard->HPLC Calibrate Generate Calibration Curve (Area vs. Conc.) Dilute_Standard->Calibrate Standards Filter Filter Sample (0.45 µm) Dilute_Sample->Filter Filter->HPLC Detect UV Detection (258 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Calculate Sample Concentration Integrate->Quantify Sample Calibrate->Quantify

Caption: HPLC-UV workflow from preparation to final quantification.

Expected Performance Characteristics

The following table summarizes typical validation parameters for this method.[10]

ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Quantification (LOQ) ~ 1 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Quantification by LC-MS/MS

This method is optimized for high sensitivity and selectivity, making it ideal for determining low concentrations of 1-(Pyridin-4-ylmethyl)guanidine in complex biological matrices like blood plasma.

Principle of LC-MS/MS Analysis

Liquid chromatography separates the analyte from matrix components. The analyte then enters the mass spectrometer, where it is ionized (ESI+), selected by its mass-to-charge ratio (m/z) in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.[5][6]

Experimental Protocol: LC-MS/MS

4.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). HILIC columns can provide better retention for highly polar compounds.[7]

  • Reagents: LC-MS grade acetonitrile, methanol, and water; formic acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N₄-1-(Pyridin-4-ylmethyl)guanidine) is ideal. If unavailable, a structurally similar compound with different mass can be used.

4.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

  • Calibration Standards: Perform serial dilutions of the stock solution in the target matrix (e.g., blank plasma) to prepare standards from 0.1 ng/mL to 200 ng/mL.

4.2.3. Mass Spectrometer and Chromatographic Conditions

Mass Spectrometry (MS) Conditions

Parameter Setting Rationale
Ionization Mode ESI Positive (ESI+) The basic guanidine group readily accepts a proton.
Precursor Ion (Q1) m/z 137.1 [M+H]⁺ for C₆H₈N₄ (Exact Mass: 136.07).[1]
Product Ions (Q3) To be determined empirically. Plausible fragments: m/z 120.1 (loss of NH₃), m/z 93.1 (pyridin-4-ylmethanaminium). These transitions must be optimized for maximum intensity by infusing the analyte.
Collision Energy (CE) Optimized for each transition Ensures efficient fragmentation of the precursor ion.

| Dwell Time | 50-100 ms | Balances signal intensity with the number of data points across the peak. |

Liquid Chromatography (LC) Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 50 mm x 2.1 mm, 1.8 µm | Short column for rapid analysis times (2-5 minutes). | | Mobile Phase | Gradient: 5% B to 95% B over 2 min | A fast gradient is suitable for high-throughput analysis. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temperature | 40 °C | Improves peak shape and reduces viscosity. | | Injection Volume | 5 µL | |

4.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

LC-MS/MS Workflow Diagramdot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 100 µL Plasma (Sample, Calibrant, or QC) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Add 300 µL Cold ACN (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC System (Fast Gradient) Supernatant->LC MSMS Tandem MS (ESI+, MRM Mode) LC->MSMS Integrate Integrate Peak Areas (Analyte & IS) MSMS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve (Ratio vs. Conc.) Ratio->Calibrate Standards Quantify Calculate Sample Concentration Ratio->Quantify Samples Calibrate->Quantify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Solubility Issues of 1-(Pyridin-4-ylmethyl)guanidine in Biological Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to dia...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during experimentation. We provide in-depth explanations, step-by-step protocols, and proven insights to ensure the reliability and reproducibility of your results.

Section 1: Understanding the Core Chemistry of 1-(Pyridin-4-ylmethyl)guanidine

A foundational understanding of the molecule's chemical properties is the first step in troubleshooting. Its structure contains two key functional groups that dictate its behavior in aqueous solutions.

Q1: What are the key chemical properties of 1-(Pyridin-4-ylmethyl)guanidine that affect its solubility?

1-(Pyridin-4-ylmethyl)guanidine has two basic nitrogen centers: the pyridine ring and the guanidine group. Their propensity to be protonated (ionized) at different pH values is the primary determinant of the molecule's solubility.

  • Guanidine Group: The guanidine moiety is an exceptionally strong organic base.[1][2] Its conjugate acid, the guanidinium ion, has a very high pKa, estimated to be around 13.6.[1][3][4][5] This means that across the entire range of physiological pH (typically 6.0-8.0), this group will be permanently protonated, carrying a stable +1 positive charge.[2]

  • Pyridine Ring: The pyridine ring is a much weaker base. Its conjugate acid, the pyridinium ion, has a pKa of approximately 5.2.[6] Consequently, at a typical biological pH of 7.4, the pyridine nitrogen will be in its neutral, unprotonated state.

Therefore, at physiological pH, 1-(Pyridin-4-ylmethyl)guanidine exists as a cation, which strongly favors solubility in polar solvents like water.

Q2: Given its cationic nature, why would solubility issues ever arise?

While the inherent structure suggests good water solubility, several factors in an experimental setting can lead to precipitation:

  • Form of the Compound: The free base form of any amine-containing compound is significantly less soluble in water than its corresponding salt form (e.g., hydrochloride salt).[7][8] If you are working with the free base, you may encounter solubility limits.

  • Buffer Composition: High concentrations of salts in a buffer (a "high ionic strength" solution) can reduce the solubility of other molecules by competing for water molecules needed for solvation, a phenomenon known as "salting out."

  • Kinetic vs. Thermodynamic Solubility: When a high-concentration stock solution (e.g., in DMSO) is rapidly diluted into a buffer, the localized concentration can momentarily exceed the solubility limit, causing the compound to "crash out" or precipitate before it has a chance to dissolve evenly.

  • Common Ion Effect: If the compound is supplied as a specific salt (e.g., a phosphate salt) and dissolved in a buffer containing a high concentration of that same counter-ion (e.g., a phosphate buffer), it can suppress solubility.

Q3: How does pH influence the ionization state of the molecule?

The Henderson-Hasselbalch equation governs the ratio of protonated to unprotonated forms. The table below summarizes the expected ionization state of 1-(Pyridin-4-ylmethyl)guanidine at different pH ranges.

pH RangePyridine Nitrogen (pKa ≈ 5.2)Guanidine Group (pKa ≈ 13.6)Overall Molecular ChargeExpected Solubility Trend
pH < 4 Protonated (+)Protonated (+)+2Very High
pH 6 - 8 Neutral (0) Protonated (+) +1 High (Typical Experimental Range)
pH > 14 Neutral (0)Neutral (0)0Low (Precipitation Likely)
Section 2: Frequently Asked Questions (FAQs)

Direct answers to the most common issues encountered in the lab.

Q1: I'm seeing a white precipitate form immediately after adding my DMSO stock to my phosphate-buffered saline (PBS). What's happening and how do I fix it?

This is a classic kinetic solubility problem, likely exacerbated by the buffer composition. DMSO is an excellent organic solvent that can dissolve the compound at high concentrations. When this stock is introduced into an aqueous buffer like PBS, two things happen: 1) the DMSO concentration plummets, and the compound must now dissolve in the buffer, and 2) PBS has a high salt concentration. The compound may be precipitating due to a combination of slow dissolution kinetics and a "salting out" effect from the high concentration of NaCl and phosphate salts in the PBS.

Immediate Solution: Try adding the DMSO stock to your vortexing buffer solution very slowly, drop-by-drop. This avoids creating localized zones of high concentration and gives each molecule a better chance to be solvated.

Q2: Does the type of biological buffer I use really make a difference?

Absolutely. Buffers are not inert solutions. For a positively charged compound like this one, we recommend starting with a zwitterionic buffer with lower ionic strength.

  • HEPES: Often an excellent starting choice. It has a pKa of ~7.5, making it ideal for maintaining pH in the 6.8-8.2 range, and it is zwitterionic, which can reduce non-specific interactions.[9][][11]

  • Tris: A widely used buffer with a pKa of ~8.1, suitable for pH ranges of 7.5-9.0.[12][13] Be aware that the pH of Tris buffers is highly sensitive to temperature changes; a solution at pH 7.5 at 25°C will be significantly more basic at 4°C and more acidic at 37°C.[13]

  • Phosphate (e.g., PBS): While common, phosphate ions can sometimes form insoluble salts with cationic compounds. The high background salt concentration can also contribute to the "salting out" effect mentioned previously.

Q3: My compound is the hydrochloride (HCl) salt. Does this limit my buffer choice?

Using the hydrochloride salt is generally advantageous as it promotes aqueous solubility. The presence of chloride is not typically a concern in most biological buffers, as they are often isotonic and contain NaCl. The common ion effect with chloride is rarely a limiting factor in these systems.

Section 3: A Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and solve solubility challenges.

G cluster_0 Phase 1: Preparation & Dilution cluster_1 Phase 2: Buffer Optimization cluster_2 Resolution Start Solubility Issue Observed (Precipitation / Cloudiness) Stock Step 1: Verify Stock Solution (Is it clear? Recently made?) Start->Stock Dilution Step 2: Optimize Dilution Method (Slow, dropwise addition to vortexing buffer) Stock->Dilution Decision1 Still Insoluble? Dilution->Decision1 pH Step 3A: Adjust Buffer pH (Test solubility at lower pH, e.g., 6.8) Decision1->pH Yes Success Solubility Achieved Decision1->Success No, issue resolved BufferType Step 3B: Switch Buffer Type (e.g., from PBS to HEPES) pH->BufferType Cosolvent Step 3C: Introduce Co-solvent (e.g., 1-5% Ethanol, PEG300) BufferType->Cosolvent Cosolvent->Success If resolved

Caption: Systematic workflow for troubleshooting solubility.

Step 1: Initial Compound Handling & Stock Preparation

Trustworthiness starts with a reliable stock solution. Always ensure your stock is fully dissolved and free of particulates before use.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh out the appropriate amount of 1-(Pyridin-4-ylmethyl)guanidine salt (e.g., hydrochloride salt) in a sterile microfuge tube.

  • Add high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used.

  • Visually inspect the solution against a light source to ensure there is no suspended matter.

  • Store in small aliquots at -20°C to minimize freeze-thaw cycles.

Step 2: Optimizing the Dilution Process

The way you dilute your stock is critical. Avoid dumping the stock directly into the buffer.

Protocol: Best-Practice Dilution

  • Bring the required volume of your final biological buffer to the working temperature (e.g., 37°C).

  • Place the tube/beaker of buffer on a vortex mixer set to a medium speed or use a magnetic stirrer.

  • While the buffer is mixing, add the required volume of your stock solution slowly and dropwise into the vortex.

  • Allow the solution to mix for at least 30 seconds after addition before use.

Step 3: Optimizing the Buffer System

If proper dilution technique fails, the issue lies with the buffer itself. Test these variables sequentially.

A. pH Adjustment

Causality: While the compound is charged and soluble at pH 7.4, slightly lowering the pH can further increase the margin of safety against precipitation, though this is generally less of a factor for a compound with such a high pKa guanidinium group. The principle remains that solubility of bases is enhanced at lower pH.[14][15][16]

Protocol: Testing Solubility vs. pH

  • Prepare several small aliquots of your chosen buffer (e.g., 20 mM HEPES).

  • Adjust the pH of each aliquot to a different value within the buffer's effective range (e.g., pH 6.8, 7.2, 7.6).

  • Attempt to dissolve the compound to your target concentration in each pH-adjusted buffer.

  • Observe for any precipitation or cloudiness after 30 minutes of incubation at room temperature.

Data Presentation: Expected Solubility vs. pH in 20 mM HEPES

pH Expected Solubility Observation
6.8 High Likely to be clear
7.4 High Likely to be clear

| 8.0 | High | May show slight decrease if approaching solubility limit |

B. Buffer Choice

Causality: Switching from a high-salt buffer like PBS to a low-salt, zwitterionic buffer like HEPES can significantly improve solubility by reducing "salting out" effects.[17]

Protocol: Comparing Different Buffers

  • Prepare three solutions of your compound at the target concentration in three different buffers, all adjusted to the same pH (e.g., 7.4):

    • Buffer A: PBS (10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl)

    • Buffer B: 20 mM Tris-HCl with 150 mM NaCl

    • Buffer C: 20 mM HEPES with 150 mM NaCl

  • Incubate and observe as described above.

Data Presentation: Comparative Solubility at pH 7.4

Buffer System Key Characteristics Expected Solubility
PBS High Phosphate, High Salt Moderate (Potential for precipitation)
Tris-HCl Moderate Salt Good

| HEPES | Zwitterionic, Moderate Salt | Excellent (Often the best choice) |

C. Use of Co-solvents

Causality: If buffer optimization is insufficient, introducing a small percentage of a water-miscible organic solvent can increase the solubilizing capacity of the buffer.

Protocol: Co-solvent Screening

  • Prepare your final biological buffer.

  • Create several aliquots containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol).

  • Attempt to dissolve 1-(Pyridin-4-ylmethyl)guanidine in each co-solvent mixture to the target concentration.

  • Crucially, run a parallel control experiment to ensure the final co-solvent concentration does not affect your biological assay.

References
  • Wikipedia. (2023). Guanidine. Retrieved from [Link]

  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

  • PubChem. (n.d.). N-Pyridin-4-yl-guanidine. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • ALEKS. (2021). Understanding the effect of pH on the solubility of ionic compounds. YouTube. Retrieved from [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Retrieved from [Link]

  • Scripps Laboratories. (n.d.). Tris Buffer Formulations. Retrieved from [Link]

  • Carl ROTH. (2016). Biological Buffers. Retrieved from [Link]

  • Wikipedia. (n.d.). HEPES. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). GUANIDINE HCl - BI BUFFER SOLUTIONS. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Preparation of Tris. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • PubChem. (n.d.). Pyridinium. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 10 mM Tris-HCl buffer pH 7.4. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Equilibria and the pH Dependence of Solubility. Retrieved from [Link]

  • Peak Proteins. (n.d.). Buffers. Retrieved from [Link]

  • ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl? Retrieved from [Link]

  • Schlegel Group. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Retrieved from [Link]

  • Bio-Rad. (n.d.). Buffer Formulations. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... Retrieved from [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

  • NIH. (n.d.). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)guanidine

Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis, with a focus on overcoming poor yields. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Challenge of Synthesizing 1-(Pyridin-4-ylmethyl)guanidine

1-(Pyridin-4-ylmethyl)guanidine is a valuable building block in medicinal chemistry, often incorporated into structures targeting a variety of biological receptors. However, its synthesis can be challenging, frequently resulting in low yields. The primary difficulties arise from the molecule's inherent properties: the high basicity of the guanidine group, the presence of a nucleophilic pyridine ring, and the polar nature of the final product, which complicates purification.

This guide provides a systematic approach to troubleshooting the synthesis, focusing on a reliable two-step method: the guanidinylation of 4-(aminomethyl)pyridine using a protected guanidinylating agent, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: The most frequent culprits for poor yields are multi-faceted and can occur at both stages of the synthesis. During the guanidinylation step, incomplete reaction, side reactions involving the pyridine nitrogen, and difficult purification of the protected intermediate can all contribute to product loss. In the final deprotection step, incomplete removal of protecting groups and challenging isolation of the highly polar guanidinium salt are common issues.

Q2: Which guanidinylating agent is recommended for this synthesis?

A2: For the guanidinylation of a primary amine like 4-(aminomethyl)pyridine, we recommend using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . This reagent is known for its high reactivity towards primary amines under mild conditions and the resulting di-Boc-protected guanidine is generally stable and easier to purify than the unprotected counterpart.[1][2] The bulky Boc protecting groups also help to minimize side reactions.

Q3: Can the pyridine nitrogen interfere with the guanidinylation reaction?

A3: Yes, the pyridine nitrogen is nucleophilic and can potentially react with the guanidinylating agent, leading to undesired byproducts. However, the primary aliphatic amine of 4-(aminomethyl)pyridine is significantly more nucleophilic and will react preferentially under appropriate conditions.[3] Using a well-chosen solvent and maintaining a neutral to slightly basic pH can help to minimize side reactions at the pyridine nitrogen.

Q4: What is the best way to purify the final 1-(Pyridin-4-ylmethyl)guanidine product?

A4: The final product is a highly polar and basic guanidinium salt (e.g., hydrochloride or sulfate). Purification is typically achieved through crystallization or precipitation. The choice of counter-ion and solvent system is critical. For instance, converting the guanidine to its hydrochloride salt and crystallizing from a mixture of ethanol and diethyl ether is a common strategy.[4]

Troubleshooting Guide

This section provides a detailed breakdown of potential issues and their solutions at each stage of the synthesis.

Part 1: Guanidinylation of 4-(Aminomethyl)pyridine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Reaction Scheme:

Workflow Diagram:

guanidinylation_workflow reagents Mix 4-(aminomethyl)pyridine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in an appropriate solvent (e.g., THF, DMF) reaction Stir at room temperature for 12-24 hours reagents->reaction Reaction workup Aqueous workup: - Dilute with ethyl acetate - Wash with water and brine reaction->workup Workup purification Purify by flash column chromatography (SiO2) workup->purification Purification product Obtain pure N,N'-Di-Boc-1- (pyridin-4-ylmethyl)guanidine purification->product Isolation

Caption: Workflow for the guanidinylation step.

Problem Potential Cause(s) Troubleshooting & Recommended Solutions
Low Conversion of Starting Material 1. Insufficient reaction time: The reaction may be sluggish.- Extend the reaction time: Monitor the reaction by TLC or LC-MS until the starting amine is consumed. - Increase the temperature: Gently heat the reaction to 40-50 °C. However, be cautious as this may also promote side reactions.
2. Poor quality of reagents: The guanidinylating agent may have degraded.- Use fresh or properly stored reagents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be stored under anhydrous conditions at low temperature.[1]
3. Inappropriate solvent: The solvent may not be suitable for the reaction.- Solvent choice: Anhydrous polar aprotic solvents like THF or DMF are generally good choices.
Formation of Multiple Byproducts 1. Reaction with pyridine nitrogen: The pyridine ring may be reacting with the guanidinylating agent.- Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the guanidinylating agent. - Maintain neutral conditions: Avoid the addition of a strong base, which can deprotonate the pyrazole byproduct and potentially catalyze side reactions.
2. Decomposition of the guanidinylating agent: This can lead to various reactive species.- Ensure anhydrous conditions: Traces of water can hydrolyze the guanidinylating agent.
Difficulty in Purifying the Protected Intermediate 1. Polarity of the product: The di-Boc protected guanidine can still be quite polar, leading to streaking on silica gel.- Optimize chromatography: Use a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A small amount of triethylamine (0.1-1%) in the eluent can help to reduce tailing.
2. Co-elution with byproducts: Byproducts may have similar polarity to the desired product.- Alternative purification: If chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Part 2: Deprotection of N,N'-Di-Boc-1-(pyridin-4-ylmethyl)guanidine

Reaction Scheme:

Workflow Diagram:

deprotection_workflow start Dissolve N,N'-Di-Boc-1-(pyridin-4-ylmethyl)guanidine in a suitable solvent (e.g., Dioxane, Methanol) acid Add a strong acid (e.g., HCl in Dioxane) start->acid Acidification reaction Stir at room temperature for 2-4 hours acid->reaction Reaction precipitation Precipitate the product by adding a non-polar solvent (e.g., Diethyl ether) reaction->precipitation Precipitation isolation Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum precipitation->isolation Isolation product Obtain pure 1-(Pyridin-4-ylmethyl)guanidine salt isolation->product Final Product

Caption: Workflow for the Boc-deprotection step.

Problem Potential Cause(s) Troubleshooting & Recommended Solutions
Incomplete Deprotection 1. Insufficient acid: Not enough acid was used to cleave both Boc groups.- Use a sufficient excess of acid: A common method is to use a 4M solution of HCl in dioxane. Ensure at least 2 equivalents of acid are present for each Boc group.
2. Short reaction time: The reaction may require more time for complete deprotection.- Monitor the reaction: Use TLC or LC-MS to confirm the disappearance of the starting material and any mono-Boc intermediate.
Low Isolated Yield of the Final Salt 1. Product is soluble in the precipitation solvent: The guanidinium salt may have some solubility in the solvent used for precipitation.- Optimize the precipitation solvent: Diethyl ether is a common choice. Ensure the solution is sufficiently concentrated before adding the anti-solvent. Cooling the mixture to 0-4 °C can also improve precipitation.
2. Product is hygroscopic: The final salt can absorb moisture from the air, making it difficult to handle and weigh accurately.- Handle under inert atmosphere: Dry the final product under high vacuum and handle it in a glovebox or under a stream of dry nitrogen.
3. Formation of an oil instead of a solid: The product may "oil out" instead of crystallizing.- Trituration: Vigorously stir the oil with the anti-solvent to induce solidification. - Solvent variation: Experiment with different solvent/anti-solvent combinations. For example, try precipitating from a methanol solution with acetone.
Product Contamination 1. Residual acid: Excess acid can be present in the final product.- Wash the solid thoroughly: Wash the filtered solid with the anti-solvent (e.g., diethyl ether) to remove any residual acid.
2. Trapped solvent: Solvent can be trapped within the crystalline solid.- Dry thoroughly: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Recommended Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-Boc-1-(pyridin-4-ylmethyl)guanidine
  • To a solution of 4-(aminomethyl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,N'-Di-Boc-1-(pyridin-4-ylmethyl)guanidine as a solid.

Protocol 2: Synthesis of 1-(Pyridin-4-ylmethyl)guanidine Dihydrochloride
  • Dissolve N,N'-Di-Boc-1-(pyridin-4-ylmethyl)guanidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, add diethyl ether to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash with copious amounts of diethyl ether, and dry under high vacuum to yield 1-(pyridin-4-ylmethyl)guanidine dihydrochloride.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Guanidine Derivatives. Science of Synthesis, 22, 533-638.
  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine? ChemicalBook.
  • Boc-guanidine deprotection side reactions and how to avoid them. BenchChem.
  • Best mild Boc-deprotection method for a guanidine compound? Reddit.
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem.
  • Process for preparing guanidine hydrochloride.
  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568.
  • 4-Pyridinemethanamine. PubChem.
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 62(18), 6224-6237.
  • BOC-GUANIDINE. ChemicalBook.
  • 1H-Pyrazole-1-carboxamidine 99 4023-02-3. Sigma-Aldrich.
  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.
  • Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry.
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine?
  • pKa Data Compiled by R. Williams.
  • Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). Cheméo.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • N,N'-Di-Boc-guanidine. PubChem.
  • Preparation of substituted guanidines.
  • How can we do the deprotection of boc-amino acids using hcl?
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. Sigma-Aldrich.
  • Guanidine hydrochloride synthesis. ChemicalBook.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • GUANIDINE HYDROCHLORIDE TESTING METHODS. USP.
  • TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinyl
  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
  • Guanidine synthesis by guanyl
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 4-picolylamine. ChemBK.
  • SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • 4-(Aminomethyl)pyridine 98 3731-53-1. Sigma-Aldrich.
  • Imidazole guanidine compounds and method of making same.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • pKa values bases. Chair of Analytical Chemistry.
  • How to fix Guanidine ITC contamin
  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.
  • N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. TCI Chemicals.
  • di-Boc-guanidine. PubChem.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applic
  • 4-(Aminomethyl)pyridine. HPC Standards.

Sources

Troubleshooting

1-(Pyridin-4-ylmethyl)guanidine stability and storage best practices

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and ensuring the reproducibility of your experimental results. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions based on established chemical principles and data from analogous compounds.

Introduction: Understanding the Molecule

1-(Pyridin-4-ylmethyl)guanidine is a molecule of interest in pharmaceutical research due to the presence of two key functional groups: the basic and aromatic pyridine ring, and the highly basic guanidine group, linked by a methylene bridge. The stability of this compound is intrinsically linked to the chemical properties of these moieties. The guanidinium group, which is protonated at physiological pH, is known for its ability to form multiple hydrogen bonds, a property that is crucial for its biological activity but also influences its handling and storage.

Core Stability & Storage Recommendations

Proper storage is critical to prevent degradation and maintain the integrity of 1-(Pyridin-4-ylmethyl)guanidine. Based on data from similar compounds and general chemical handling protocols, the following conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Protect from lightPyridine-containing compounds can be light-sensitive.
Container Tightly sealed, amber glass vialTo protect from light and prevent moisture ingress.[2][3][4]
State SolidStorage in solution is generally not recommended for long-term stability.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1-(Pyridin-4-ylmethyl)guanidine.

Issue 1: Compound appears clumpy or has turned into a viscous liquid.

  • Potential Cause: The compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Guanidine and its derivatives are known to be hygroscopic.[4][5]

  • Solution:

    • Prevention: Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.[6] Minimize the time the container is open to the air.

    • Remediation: If the compound has absorbed water, it may be possible to dry it under high vacuum. However, be aware that heating should be avoided as it may cause decomposition.[3] It is crucial to verify the purity of the compound after any drying procedure, for instance, by checking its melting point or using analytical techniques like NMR or HPLC.

Issue 2: Inconsistent results in biological assays.

  • Potential Cause 1: Compound Degradation. Improper storage can lead to the degradation of 1-(Pyridin-4-ylmethyl)guanidine, reducing its effective concentration and potentially generating byproducts that could interfere with the assay.

  • Solution:

    • Always use freshly prepared solutions for your experiments.

    • If long-term storage of a stock solution is unavoidable, it should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and aliquoted to avoid repeated freeze-thaw cycles. The stability of the compound in your specific solvent and at your storage temperature should be validated.

  • Potential Cause 2: pH sensitivity. The protonation state of the guanidine and pyridine groups is pH-dependent, which can affect the compound's activity and solubility.

  • Solution:

    • Ensure that the pH of your experimental buffer is controlled and consistent across all experiments.

    • Be aware that the dissolution of the compound, especially if it is a salt (e.g., hydrochloride), can alter the pH of unbuffered solutions.

Issue 3: Difficulty in dissolving the compound.

  • Potential Cause: The solubility of 1-(Pyridin-4-ylmethyl)guanidine can be influenced by the solvent and its pH. As a basic compound, it will be more soluble in acidic aqueous solutions where the guanidine and pyridine moieties are protonated.

  • Solution:

    • Attempt to dissolve the compound in a slightly acidic buffer.

    • Gentle warming may aid dissolution, but prolonged heating should be avoided to prevent degradation.[3]

    • Sonication can also be used to facilitate dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1-(Pyridin-4-ylmethyl)guanidine?

  • Oxidation: The pyridine ring is generally stable to oxidation, but the methylene bridge could be susceptible to oxidation, potentially leading to the formation of a carbonyl group.[7]

  • Hydrolysis: The guanidine group is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic or basic conditions and with prolonged heating, hydrolysis to the corresponding urea and then to 4-aminomethylpyridine and ammonia could occur.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light. The energy from UV light could potentially lead to the formation of radicals and subsequent degradation products.

The following diagram illustrates a potential degradation pathway:

G cluster_main Potential Degradation of 1-(Pyridin-4-ylmethyl)guanidine A 1-(Pyridin-4-ylmethyl)guanidine B Oxidation Product (Pyridin-4-yl)formylguanidine A->B Oxidation (e.g., atmospheric O2, light) C Hydrolysis Product (4-Aminomethylpyridine) A->C Hydrolysis (strong acid/base, heat)

Caption: Potential degradation pathways of 1-(Pyridin-4-ylmethyl)guanidine.

Q2: Can I store 1-(Pyridin-4-ylmethyl)guanidine in a solution?

For long-term storage, it is best to store the compound as a solid.[3] If you need to store a stock solution for a short period, it is recommended to:

  • Use a suitable, dry solvent.

  • Store at -20°C or -80°C.

  • Protect from light.

  • Aliquot the solution to avoid multiple freeze-thaw cycles. The stability of the compound in your chosen solvent should be validated.

Q3: Is 1-(Pyridin-4-ylmethyl)guanidine sensitive to air?

Yes, due to its hygroscopic nature, it is sensitive to moisture in the air.[4][5] It is also advisable to protect it from atmospheric oxygen to prevent potential oxidation. Therefore, storing it under an inert atmosphere is a best practice.

Q4: How should I handle the compound to ensure my safety?

Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes.[3]

References

  • Chem-Impex. 1-(Pyridin-4-ylmethyl)piperazine. [Link]

  • ResearchGate. Chemical stability test of proteins with Guanidinium HCl?. [Link]

  • Proceedings of the National Academy of Sciences. The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. [Link]

  • ResearchGate. What are the product of degradation from Pyridine?. [Link]

  • Vilniaus universitetas. Enzymatic degradation of pyridine and pyridinols. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]

  • ResearchGate. Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • PubChem. N-Pyridin-4-yl-guanidine. [Link]

  • Labforward. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

  • University of Wisconsin–Madison. Chemical Storage. [Link]

  • ScienceDirect. The coordination chemistry of guanidines and guanidinates. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

  • Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • PubMed. Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. [Link]

  • Google Patents.
  • PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • EHS.com. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • AppliChem. Guanidine hydrochloride, 2.5 kg, CAS No. 50-01-1 | Reagents for protein isolation. [Link]

  • PubMed. Protein stabilization and destabilization by guanidinium salts. [Link]

  • ScienceDirect. Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. [Link]

  • Canadian Scientific. Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]

Sources

Optimization

Troubleshooting unexpected results in 1-(Pyridin-4-ylmethyl)guanidine experiments

Welcome to the comprehensive support guide for researchers utilizing 1-(Pyridin-4-ylmethyl)guanidine. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support guide for researchers utilizing 1-(Pyridin-4-ylmethyl)guanidine. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring the integrity and reproducibility of your experimental outcomes. Our approach is grounded in established scientific principles to help you navigate the complexities of working with this potent bioactive compound.

Section 1: Synthesis & Purity Verification

The quality of your starting material is paramount. Unexpected results often trace back to impurities or structural inconsistencies in the synthesized compound. This section addresses common hurdles in the synthesis and purification of 1-(Pyridin-4-ylmethyl)guanidine.

Q1: My synthesis of 1-(Pyridin-4-ylmethyl)guanidine resulted in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?

A1: The high nucleophilicity of the guanidine moiety is a primary factor leading to side reactions in the synthesis of its derivatives.[1][2] A common unintended pathway is the aza-Michael addition, especially when using activated dienophiles or other electrophilic reagents.[2]

Underlying Causes & Solutions:

  • Reaction Pathway Competition: Guanidines can readily participate in undesired addition reactions. The choice of synthetic route is critical. Synthesizing guanidines from thioureas, S-methylisothiouronium salts, or cyanamides are common methods, but each has its own set of challenges, such as moisture-sensitive starting materials or volatile, odorous by-products like methanethiol.[3]

  • Reagent Purity and Stability: Ensure all starting materials, particularly the precursor (e.g., 4-(aminomethyl)pyridine) and the guanylating agent, are of high purity and handled under appropriate conditions (e.g., inert atmosphere if moisture-sensitive).

  • pH Control: The reactivity of the guanidinyl group is highly dependent on its protonation state. Maintaining optimal pH throughout the reaction can suppress unwanted side reactions.

Troubleshooting Protocol: Synthesis Optimization

  • Re-evaluate Your Guanylation Reagent: If using a highly reactive reagent, consider a milder alternative. For instance, the use of N,N'-di-Boc-S-methylisothiourea can offer more controlled guanylation, followed by a deprotection step.[4]

  • Protect Reactive Groups: If your precursors have other reactive functional groups, consider using protecting groups to prevent side reactions. The proton itself can act as a protecting group for the guanidine moiety under acidic conditions.[1]

  • Solvent and Temperature Optimization: Experiment with different solvent systems and reaction temperatures. Some reactions may benefit from lower temperatures to reduce the rate of side product formation.

  • Purification Strategy: Standard column chromatography may be challenging due to the basicity of the guanidine group. Consider using a modified silica gel (e.g., treated with triethylamine) or alternative purification methods like reverse-phase chromatography.

Section 2: Compound Handling & Assay Preparation

Proper handling and preparation of 1-(Pyridin-4-ylmethyl)guanidine for biological assays are crucial for obtaining accurate and reproducible data.

Q2: I'm observing precipitation when preparing my stock solution of 1-(Pyridin-4-ylmethyl)guanidine in DMSO or when diluting it into aqueous assay buffer. How can I resolve this?

A2: Solubility issues are a frequent challenge in biological assays.[5] While the hydrochloride salt of guanidine is typically water-soluble, the free base or other salt forms may have different solubility profiles.[6]

Underlying Causes & Solutions:

  • Compound Form: You may be working with the free base, which is less soluble in aqueous solutions than its hydrochloride salt. Verify the form of the compound you have.

  • DMSO Stock Concentration: Preparing highly concentrated stock solutions (e.g., >10-30 mM) in DMSO can lead to precipitation, especially upon storage at lower temperatures.[5]

  • Buffer Composition: The pH and ionic strength of your assay buffer can significantly impact the solubility of the compound. The pyridinium and guanidinium groups' protonation states are pH-dependent.

  • "Salting Out" Effect: High concentrations of salts in the assay buffer can decrease the solubility of your compound.

Troubleshooting Protocol: Solubility Optimization

  • Verify Compound Salt Form: If you have the free base, consider converting it to a hydrochloride salt to improve aqueous solubility.

  • Optimize Stock Solution Preparation:

    • Do not exceed a 10 mM concentration for your DMSO stock solution.

    • Gentle warming (e.g., to 37°C) can aid in dissolution, but be cautious of potential compound degradation.[7]

    • Always visually inspect your stock solution for any precipitate before use.

  • Test Different Assay Buffers: If possible, test the solubility of your compound in a few different buffer systems with varying pH and salt concentrations.

  • Use a Co-solvent: In some cases, the addition of a small percentage of a water-miscible organic solvent (e.g., ethanol) to the final assay medium can improve solubility. However, you must run a vehicle control to ensure the co-solvent does not affect the assay outcome.

Data Summary: Recommended Solvents and Storage

ParameterRecommendationRationale
Purity ≥98%Minimizes interference from impurities.[8]
Primary Solvent DMSOFor initial high-concentration stock solutions.
Stock Concentration ≤ 10 mMReduces risk of precipitation upon storage.[5]
Storage 2-8°C, sealed, dryProtects from degradation.[8]
Aqueous Dilutions Prepare fresh dailyAvoids potential degradation in aqueous buffers.

Section 3: Troubleshooting In Vitro & Cell-Based Assays

This section addresses unexpected results in common experimental setups for 1-(Pyridin-4-ylmethyl)guanidine, such as enzyme inhibition and cell viability assays.

Q3: My results from an nNOS (neuronal nitric oxide synthase) inhibition assay are inconsistent and show high variability between replicates.

A3: High variability in enzyme inhibition assays can stem from multiple sources, including compound stability, protein aggregation, or interference with the detection method.

Underlying Causes & Solutions:

  • Compound Stability in Assay Buffer: The compound may be degrading over the course of the assay, leading to a time-dependent loss of activity.

  • Protein Denaturation: Guanidine compounds are known chaotropic agents that can denature proteins at high concentrations.[7][9] While your experimental concentration is likely sub-denaturing, interactions with the target protein could still be disruptive.

  • Assay Interference: The compound might interfere with the assay's detection system (e.g., absorbance or fluorescence).

  • Redox Cycling: The pyridine moiety can sometimes participate in redox cycling, which can interfere with assays that measure redox-sensitive products like nitric oxide.

Experimental Workflow: Diagnosing Assay Variability

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A High Variability in nNOS Inhibition Data B Run Compound Stability Test: Incubate compound in assay buffer, measure concentration over time via HPLC. A->B Is compound stable? C Control for Assay Interference: Run assay without enzyme, with compound and detection reagents. A->C Does compound interfere? D Assess Protein Aggregation: Use dynamic light scattering (DLS) to check for protein aggregation in the presence of the compound. A->D Is protein aggregating? E Decrease pre-incubation time or prepare compound fresh. B->E No F Change detection method or use a different fluorescent probe. C->F Yes G Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. D->G Yes

Caption: Troubleshooting workflow for nNOS assay variability.

Q4: I am observing higher-than-expected cytotoxicity in my cell-based assays, even at low concentrations. Could this be an off-target effect?

A4: Yes, unexpected cytotoxicity is a classic indicator of potential off-target effects.[10][11] While 1-(Pyridin-4-ylmethyl)guanidine may be designed for a specific target, it can interact with other cellular components, leading to toxicity.[12][13] The guanidine and pyridine moieties are found in many bioactive compounds, increasing the likelihood of interactions with multiple biological targets.[14][15]

Underlying Causes & Solutions:

  • Mitochondrial Toxicity: The cationic nature of the protonated guanidinium group can lead to accumulation in mitochondria, disrupting the membrane potential and inducing apoptosis.

  • Ion Channel Interference: Pyridine derivatives are known to interact with various ion channels.[16] Disruption of ion homeostasis can be cytotoxic.

  • ER Stress: Some guanidine compounds have been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis.[17]

  • Compound Degradation: The compound could be degrading into a more toxic substance in the cell culture medium.[18] The free pyridine molecule, for example, can be toxic.[18]

Logical Framework for Investigating Off-Target Cytotoxicity

G cluster_tests Experimental Validation A Start Unexpected Cytotoxicity Observed B Hypothesis 1 Mitochondrial Toxicity A->B C Hypothesis 2 ER Stress A->C D Hypothesis 3 Compound Degradation A->D Test_B Measure Mitochondrial Membrane Potential (e.g., JC-1 assay) B->Test_B Test_C Assess ER Stress Markers (e.g., Western blot for CHOP, p-eIF2α) C->Test_C Test_D Analyze Culture Medium for Degradation Products (LC-MS) D->Test_D

Caption: Investigating the source of unexpected cytotoxicity.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the recommended storage condition for 1-(Pyridin-4-ylmethyl)guanidine?

    • A: The compound should be stored sealed in a dry environment at 2-8°C.[8] It is hygroscopic, so protection from moisture is critical.

  • Q: Can I use guanidine hydrochloride from my lab's general stock for protein denaturation instead of purchasing a molecular biology grade?

    • A: It is not recommended. General laboratory-grade guanidine hydrochloride may contain heavy metal contaminants or other impurities that can interfere with biological experiments, for example, by inactivating enzymes. Always use a high-purity or molecular biology grade for such applications.

  • Q: My compound has a purity of >98%. Is this sufficient for in vivo studies?

    • A: While >98% purity is generally good for in vitro studies, for in vivo experiments, it is crucial to identify the nature of the <2% impurities. Even small amounts of a toxic impurity can lead to misleading in vivo results.[19] Further purification and characterization of any significant impurities are recommended.

References

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Available from: [Link]

  • ResearchGate. 68 questions with answers in GUANIDINES | Science topic. Available from: [Link]

  • ResearchGate. Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions | Request PDF. Available from: [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Available from: [Link]

  • PubMed. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Available from: [Link]

  • PubMed. Biological activities of guanidine compounds, 2008 - 2012 update. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • PubMed. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Available from: [Link]

  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available from: [Link]

  • Frontiers. Off-target effects in CRISPR/Cas9 gene editing. Available from: [Link]

  • PubMed. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Available from: [Link]

  • American Chemical Society. Guanidine. Available from: [Link]

  • PMC - NIH. Polyhexamethylene Guanidine Phosphate Induces Apoptosis through Endoplasmic Reticulum Stress in Lung Epithelial Cells. Available from: [Link]

  • FULIR. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Available from: [Link]

  • MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available from: [Link]

  • PMC. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Available from: [Link]

  • Interchim. Guanidine Hydrochloride. Available from: [Link]

  • MDPI. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Available from: [Link]

  • PMC - NIH. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

  • MDPI. Cross-Species Analysis of ABA-Induced Phosphosignaling Landscapes in Rice, Soybean, and Arabidopsis. Available from: [Link]

  • NIH. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link]

  • ResearchGate. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Available from: [Link]

  • MDPI. 1-(4-Aminobutyl)guanidine. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • PubMed - NIH. Protein stabilization and destabilization by guanidinium salts. Available from: [Link]

  • PubMed. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. Available from: [Link]

  • PubMed. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Available from: [Link]1/]([Link])

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Troubleshooting

Improving the potency and selectivity of pyridinyl guanidine inhibitors

Welcome to the technical support center for the development and application of pyridinyl guanidine inhibitors. This guide is designed for researchers, medicinal chemists, and pharmacologists dedicated to enhancing the po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development and application of pyridinyl guanidine inhibitors. This guide is designed for researchers, medicinal chemists, and pharmacologists dedicated to enhancing the potency and selectivity of this important class of molecules. Drawing upon established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during your experimental workflows.

The guanidinium group, with its strong basicity (pKa typically between 13 and 13.6) and ability to form multiple hydrogen bonds, is a powerful pharmacophore for interacting with biological targets.[1][2] However, these same properties present unique challenges in achieving high potency and, crucially, selectivity. This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them to empower your research decisions.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions and common hurdles faced when working with pyridinyl guanidine inhibitors.

Q1: My pyridinyl guanidine inhibitor shows good potency but poor selectivity. What are the initial steps to address this?

A1: This is a common challenge stemming from the inherent properties of the guanidinium group, which can engage in non-specific electrostatic interactions. To improve selectivity, consider the following strategies:

  • Structural Rigidification: A flexible molecule can adopt multiple conformations, allowing it to bind to off-target sites. Introducing rigid structural elements can lock the molecule into a conformation that is more specific for your target of interest. This can be achieved by incorporating cyclic structures or strategically placed bulky groups.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substitution pattern on the pyridine ring. Studies have shown that the position and nature of substituents can significantly impact selectivity.[3][4] For instance, introducing substituents that can form specific hydrogen bonds or halogen bonds with your target protein can enhance selectivity.[3][4]

  • Modulating Basicity: While the high basicity of the guanidinium group is often key to its binding affinity, it can also lead to off-target effects.[5] Consider synthesizing analogs with modified guanidinium groups (e.g., N-substituted guanidines) to subtly alter the pKa and reduce non-specific binding.

Q2: I am observing inconsistent IC50 values for my inhibitor. What could be the cause?

A2: Inconsistent IC50 values can arise from several experimental factors. Here’s a troubleshooting checklist:

  • Compound Solubility: Pyridinyl guanidine salts can sometimes have limited solubility in aqueous assay buffers, leading to precipitation at higher concentrations and artificially inflated IC50 values. Always visually inspect your assay plates for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential to interfere with the assay.[6]

  • Assay Conditions: Ensure that your assay buffer pH is stable and appropriate for your target. The protonation state of the guanidinium group is pH-dependent and crucial for its interaction with the target.[7]

  • Enzyme/Substrate Concentration: For competitive inhibitors, the measured IC50 is dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Km value, for reproducible results.

  • Time Dependence: If your inhibitor is a slow-binding or irreversible inhibitor, the IC50 will vary with the pre-incubation time. Conduct time-dependency studies to determine the optimal pre-incubation period to reach equilibrium.[8]

Q3: How do I differentiate between true inhibition and non-specific effects of my guanidine-containing compound?

A3: The highly basic nature of the guanidinium group can sometimes lead to non-specific effects, such as protein denaturation or aggregation, especially at high concentrations.[9][10] To confirm true, target-specific inhibition, you should:

  • Employ Counter-Screening: Test your inhibitor against a panel of unrelated targets to assess its selectivity. A truly selective inhibitor should show significantly less activity against these off-targets.

  • Use a Structurally Related Inactive Analog: Synthesize a close structural analog of your inhibitor that is predicted to be inactive (e.g., by removing a key interacting group). This "negative control" compound should not show significant activity in your assay.

  • Vary Assay Components: If you suspect your inhibitor is interfering with the assay technology itself (e.g., fluorescence-based readouts), try an alternative assay format with a different detection method.

Section 2: Troubleshooting Experimental Workflows

This section provides detailed guidance on overcoming specific challenges in key experimental procedures.

Low Potency in Initial Screens

Problem: A newly synthesized pyridinyl guanidine inhibitor shows weak activity (high IC50) in the primary biochemical assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low inhibitor potency.

Detailed Explanation:

  • Assess Solubility: Before extensive medicinal chemistry efforts, confirm that the observed low potency is not an artifact of poor solubility. Use techniques like nephelometry or visual inspection under a microscope to check for compound precipitation at the tested concentrations.

  • Verify Protonation State: The cationic guanidinium group is often crucial for binding to negatively charged pockets in the target protein.[3] Ensure your assay's pH is at least 1.5-2 units below the pKa of the guanidinium group to maintain its protonated state.[11]

  • Leverage SAR: If solubility and protonation are not the issues, delve into the SAR of your inhibitor series. Studies have demonstrated that intramolecular hydrogen bonding between the pyridinyl nitrogen and the guanidinium group can pre-organize the inhibitor for better binding.[4][12] Consider modifications that favor this conformation.

Poor Selectivity Profile

Problem: The lead pyridinyl guanidine inhibitor is potent against the primary target but also inhibits several off-targets.

Selectivity Enhancement Workflow:

Caption: Workflow for improving inhibitor selectivity.

Detailed Explanation:

  • Introduce Specificity Elements: Analyze the crystal structure of your target (if available) or use molecular modeling to identify unique pockets or residues that can be exploited. Introducing substituents on the pyridine ring that can form specific interactions, such as hydrogen bonds or halogen bonds, with these pockets can significantly enhance selectivity.[3][4]

  • Conformational Restriction: As mentioned in the FAQs, reducing the conformational flexibility of your inhibitor can prevent it from adopting shapes that fit into the binding sites of off-target proteins.

  • Bioisosteric Replacement: In some cases, the strong basicity of the guanidine group is the primary driver of off-target effects.[5] Consider replacing it with other basic groups like amidines or piperidines, which may offer a better balance of potency and selectivity.[5]

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in the evaluation of pyridinyl guanidine inhibitors.

Protocol: Determination of IC50 in a Biochemical Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pyridinyl guanidine inhibitor against a purified enzyme.[13]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Pyridinyl guanidine inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (ensure pH is optimized for enzyme activity and inhibitor protonation)

  • 96- or 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of your inhibitor stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.

    • It is crucial to maintain a constant, low percentage of DMSO in all wells to avoid solvent-induced artifacts.[6]

  • Assay Plate Preparation:

    • Add a small volume of each inhibitor concentration to the appropriate wells of the assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Enzyme Addition and Pre-incubation:

    • Add the purified enzyme to all wells except the "no enzyme" controls.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur. This step is particularly important for slow-binding inhibitors.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate for the desired reaction time.

    • Measure the signal using an appropriate plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Protocol: Assessing Off-Target Activity in a Cell-Based Assay

This protocol outlines a general method for evaluating the selectivity of an inhibitor using a cell-based assay that measures a downstream signaling event.[15]

Materials:

  • Cell line expressing the target of interest and an off-target kinase.

  • Cell culture medium and supplements.

  • Pyridinyl guanidine inhibitor.

  • Stimulant to activate the signaling pathway (if necessary).

  • Lysis buffer.

  • Antibodies for detecting the phosphorylated and total levels of a downstream substrate (e.g., for use in ELISA or Western blotting).

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of your inhibitor for a predetermined time.

  • Pathway Stimulation:

    • If required, add a stimulant to activate the signaling pathway of interest.

  • Cell Lysis:

    • Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.

  • Detection of Phosphorylation:

    • Use an appropriate method (e.g., ELISA, Western blot) to measure the levels of the phosphorylated substrate of both the target and a known off-target.[15]

    • Also, measure the total protein levels of the substrate to normalize for any changes in protein expression.

  • Data Analysis:

    • Calculate the percent inhibition of substrate phosphorylation for both the target and the off-target at each inhibitor concentration.

    • Determine the IC50 values for both pathways. A selective inhibitor will have a significantly lower IC50 for the on-target pathway compared to the off-target pathway.

Data Presentation:

The results of these experiments can be effectively summarized in a table for easy comparison.

InhibitorTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/Target)
Compound A505000100
Compound B75150020
Compound C1206005

Section 4: Concluding Remarks

The development of potent and selective pyridinyl guanidine inhibitors is a challenging but rewarding endeavor. The unique properties of the guanidinium group offer significant opportunities for strong target engagement, but also necessitate a thoughtful and systematic approach to optimization. By understanding the underlying chemical principles and employing rigorous experimental design and troubleshooting, researchers can successfully navigate the complexities of this chemical space. This guide provides a foundation for these efforts, and we encourage you to adapt and build upon these principles in your own research.

References

  • ResearchGate. (2025). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions | Request PDF.
  • MDPI. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

  • ScienceDirect. (2020). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • MDPI. (n.d.). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. Retrieved from [Link]

  • PubMed. (2024). Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. Retrieved from [Link]

  • PubMed. (n.d.). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Retrieved from [Link]

  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Retrieved from [Link]

  • NIH. (n.d.). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • NIH. (n.d.). Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription - PMC. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Biological Activities of Guanidine Compounds. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | ACS Omega. Retrieved from [Link]

  • RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • ResearchGate. (2018). Guanidine‐Containing Phenyl‐Pyrrole Compounds as Probes for Generating HIV Entry Inhibitors Targeted to gp120 | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Retrieved from [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidinium group is protonated in a strongly basic arginine solution. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Retrieved from [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Retrieved from [Link]

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Optimization

Technical Support Center: Addressing Assay Interference with Guanidinium-Containing Compounds

Welcome to the technical support center for navigating the complexities of guanidinium-containing compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of guanidinium-containing compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who leverage the powerful protein denaturation properties of agents like guanidinium hydrochloride (GdnHCl) and guanidinium thiocyanate (GTC) but face challenges with downstream assay compatibility.

As a potent chaotropic agent, guanidinium excels at solubilizing proteins from inclusion bodies and protecting nucleic acids by denaturing nucleases.[1][2] However, these same properties are the root cause of significant assay interference. This resource provides in-depth explanations, troubleshooting guides, and validated protocols to help you mitigate these effects and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have about guanidinium-related assay interference.

Q1: What are guanidinium compounds and why do they interfere with my assay?

Guanidinium salts (e.g., GdnHCl, GTC) are powerful chaotropic agents. This means they disrupt the structure of water, interfering with non-covalent intermolecular forces like hydrogen bonds and hydrophobic interactions that are crucial for maintaining the native three-dimensional structure of proteins and other macromolecules.[3]

Mechanism of Interference:

  • Protein Denaturation: Guanidinium unfolds proteins by disrupting their secondary and tertiary structures.[3] In immunoassays, this can destroy or hide antibody binding sites (epitopes), leading to false negatives, or expose previously hidden epitopes, causing false positives.[4][5]

  • Enzyme Inactivation: For enzymatic assays, denaturation of the enzyme or substrate will almost certainly lead to a loss of activity and signal.[3][6]

  • Direct Assay Component Interference: These salts can directly interfere with the chemical reactions of the assay itself. For example, they can affect the dye-binding in colorimetric protein assays or disrupt the antibody-antigen binding dynamics in an ELISA.[5][7]

Q2: Which assays are most susceptible to guanidinium interference?

Virtually any assay that relies on specific protein conformation or protein-protein interactions is at risk. Key examples include:

  • Immunoassays: ELISA, Western Blot, Lateral Flow Assays (LFA), and Radioimmunoassays (RIA) are highly sensitive to the denaturing effects on both the target antigen and the antibodies.[4][5][8]

  • Enzymatic Assays: Assays measuring enzyme kinetics or activity are severely affected as the enzyme's catalytic function depends entirely on its native structure.[6]

  • Protein Quantification Assays:

    • Bradford Assay: Highly susceptible. Guanidinium interferes with the Coomassie dye's ability to bind to proteins, leading to inaccurate readings.[9]

    • BCA (Bicinchoninic Acid) Assay: Shows some tolerance but is still significantly affected by high concentrations of guanidinium (e.g., >4M GdnHCl).[10]

Q3: What are the common signs of interference in my results?
  • Low or No Signal: The most common sign, often indicating that the target protein or an assay component (like an antibody or enzyme) has been denatured.

  • High Background/False Positives: Can occur in immunoassays if denaturation exposes non-specific binding sites or hidden epitopes.[4][11]

  • Poor Reproducibility: High variability between replicate wells or experiments is a classic indicator of an interfering substance.

  • Non-Linear Dilution Curves: If you dilute your sample and the results are not linear as expected, it strongly suggests matrix interference.[12]

Troubleshooting & Mitigation Guides

This section provides structured approaches to identify and solve guanidinium interference in common assay platforms.

Guide 1: Immunoassays (ELISA, Western Blot)

The Problem: You've prepared a protein sample using a GdnHCl or GTC lysis/extraction buffer and are now seeing no signal, high background, or inconsistent results in your ELISA or Western Blot.

The Cause: The residual guanidinium in your sample is denaturing your target antigen and/or the capture/detection antibodies, preventing the specific binding required for signal generation.[5]

Workflow for Diagnosing and Resolving Immunoassay Interference

G cluster_strategies Mitigation Strategies start Problem: Inconsistent ELISA/WB Results check_conc Is Guanidinium concentration in final sample >0.1M? start->check_conc mitigate YES: High Probability of Interference check_conc->mitigate >0.1M no_issue NO: Interference Less Likely. Investigate other factors. check_conc->no_issue <0.1M dilution Strategy 1: Simple Dilution mitigate->dilution removal Strategy 2: Guanidinium Removal mitigate->removal modification Strategy 3: Assay Modification mitigate->modification validate Validate Assay Performance: Spike-and-Recovery & Dilutional Linearity dilution->validate removal->validate modification->validate

Caption: Decision workflow for troubleshooting guanidinium interference.

Step-by-Step Mitigation Protocols:

1. Simple Dilution (First-Line Approach)

  • Principle: The simplest method is to dilute the sample in an assay-compatible buffer to a point where the guanidinium concentration is too low to cause interference (typically <100 mM).[13]

  • Protocol:

    • Perform a serial dilution of your sample (e.g., 1:10, 1:50, 1:100, 1:500) using your standard assay diluent.

    • Run the diluted samples in your assay.

    • Validation: Check for dilutional linearity. For example, the result from the 1:100 dilution should be approximately double that of a 1:200 dilution. If linearity is achieved, the interference has been overcome.

  • Limitation: This method is only suitable for high-abundance targets, as dilution may reduce the analyte concentration below the assay's limit of detection.[13]

2. Guanidinium Removal (Most Robust Method) If dilution is not feasible, you must physically remove the guanidinium prior to the assay.

Removal MethodPrincipleProsCons
Dialysis / Buffer Exchange Diffusion-based removal of small molecules (GdnHCl) across a semi-permeable membrane while retaining larger proteins.Gentle on proteins; highly effective.Time-consuming (hours to overnight); potential for sample loss.[14]
Desalting Spin Columns Size-exclusion chromatography. Small GdnHCl molecules are trapped in the resin pores while larger proteins pass through quickly.Very fast (minutes); high recovery.Sample is diluted (typically ~1.5x); requires specific columns (e.g., Sephadex G-25).[12]
Protein Precipitation Use of agents like ethanol or TCA to precipitate the protein, which is then pelleted, washed, and resuspended in a compatible buffer.[15]Fast; concentrates the protein; can handle many samples at once.Risk of incomplete protein resolubilization; may cause irreversible denaturation/aggregation for some proteins.

Protocol: Guanidinium Removal using a Desalting Spin Column This is often the best balance of speed, recovery, and effectiveness.

  • Column Equilibration: Select a column with an appropriate molecular weight cutoff (e.g., 5-7 kDa) to retain your protein of interest. Equilibrate the column with your assay buffer according to the manufacturer's instructions (typically involves 2-3 centrifugation washes with buffer).

  • Sample Loading: Load your protein sample (solubilized in guanidinium buffer) onto the center of the resin bed.

  • Elution: Centrifuge the column as per the manufacturer's protocol. The eluate will contain your protein in the clean, assay-compatible buffer.

  • Self-Validation: Run a "buffer blank" through the column (i.e., your starting guanidinium buffer without any protein). Test this eluate in your assay. It should produce no signal or background, confirming the complete removal of the interfering substance.

Guide 2: Protein Quantification Assays (BCA & Bradford)

The Problem: You need to quantify your protein concentration before proceeding with other experiments, but your sample is in a high-molarity guanidinium buffer.

The Cause: Guanidinium directly interferes with the chemistry of both assays. For Bradford, it disrupts the dye-protein binding complex.[9] For BCA, it can interfere with the copper chelation process, although it is more tolerant than the Bradford assay.

Compatibility and Mitigation Strategy Table
AssayMax GdnHCl Conc. (Approx.)Recommended Mitigation Strategy
Bradford Assay Not RecommendedStrategy: Remove GdnHCl via desalting column or dialysis before quantification.
BCA Assay ~4 M[10]Strategy 1: Dilute the sample to <4M GdnHCl. Strategy 2 (Best Practice): Ensure the GdnHCl concentration in your standards is identical to that in your samples.

Protocol: Accurate BCA Quantification with Guanidinium

  • Principle: To neutralize the interference, the interfering substance must be present in both the standards and the unknown samples at the exact same concentration.

  • Prepare Standards: Prepare your protein standard curve (e.g., using BSA) not in a standard buffer like PBS, but in the exact same guanidinium-containing buffer that your unknown samples are in. For example, if your samples are in 6M GdnHCl, your BSA standards must also be prepared in 6M GdnHCl.

  • Prepare Blank: Use your guanidinium-containing buffer as the "zero protein" blank.

  • Run Assay: Perform the BCA assay according to the manufacturer's protocol using your newly prepared standards, blank, and unknown samples.

  • Validation: The resulting standard curve will be valid for quantifying your unknown samples because the interfering effect of the guanidinium has been systematically accounted for and subtracted out.

Advanced Concepts & Preventative Measures

On-Column Refolding and Guanidinium Removal

For recombinant proteins purified via affinity chromatography (e.g., His-tag/Ni-NTA), it's possible to remove guanidinium and refold the protein while it is still bound to the column.

G load 1. Load Sample in 6M GdnHCl wash 2. Wash Column in 6M GdnHCl load->wash refold 3. Refold on Column (GdnHCl Gradient Wash from 6M -> 0M) wash->refold elute 4. Elute Refolded Protein in GdnHCl-free buffer refold->elute

Caption: On-column protein refolding workflow.

  • Principle: After binding the denatured protein to the affinity resin, a gradient wash is performed, gradually decreasing the concentration of GdnHCl from high molarity (e.g., 6M) to zero.[16] This slow removal of the denaturant allows the protein to refold into its native conformation while immobilized, preventing aggregation.[16] The correctly folded protein is then eluted in a guanidinium-free buffer, ready for immediate use in assays.

Choosing Your Lysis Buffer Wisely

The best way to solve interference is to prevent it from the start. Before beginning a project, consider if a guanidinium-based buffer is truly necessary.

  • Is your protein in inclusion bodies? If yes, guanidinium or urea are often essential.[17]

  • Are you extracting RNA/DNA? If yes, GTC is excellent for inactivating nucleases.[1][2]

  • Is your protein soluble? If the protein is expressed in a soluble form, consider using a gentler, non-denaturing lysis buffer based on mild detergents (e.g., Triton X-100, NP-40) and physical disruption methods (e.g., sonication). This will make all downstream assays significantly easier.

By understanding the fundamental mechanisms of guanidinium interference and applying these systematic troubleshooting and mitigation strategies, researchers can confidently utilize these powerful reagents while ensuring the accuracy and reliability of their downstream applications.

References
  • Ismail, A. A., Walker, M. J., & Fahmy, H. (2013). Interferences in Immunoassay. Journal of Clinical Laboratory Analysis, 27(5), 335-347. Available from: [Link]

  • Tsumoto, K., Ejima, D., Kumagai, I., & Arakawa, T. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(7), 1599-1605. Available from: [Link]

  • Lee, J. W., Choi, D. K., & Lee, J. W. (2010). Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. Journal of Immunological Methods, 355(1-2), 70-76. Available from: [Link]

  • Audiopedia. (2015). Guanidinium thiocyanate. YouTube. Available from: [Link]

  • ResearchGate. (2016). What's the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. Available from: [Link]

  • ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. Available from: [Link]

  • Pastrana, D. V., et al. (2004). Development and application of a GuHCl-modified ELISA to measure the avidity of anti-HPV L1 VLP antibodies in vaccinated individuals. Virology Journal, 1, 13. Available from: [Link]

  • Forman, H. J., & Kennedy, J. (1977). Effects of chaotropic agents versus detergents on dihydroorotate dehydrogenase. The Journal of Biological Chemistry, 252(10), 3379-3381. Available from: [Link]

  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181. Available from: [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Available from: [Link]

  • Stull, F., et al. (2014). Mechanism and thermodynamics of guanidinium chloride-induced denaturation of ALS-associated mutant Cu,Zn superoxide dismutases. Biophysical Journal, 106(5), 1133-1144. Available from: [Link]

  • Thermo Fisher Scientific. (n.d.). Protein Assay Compatibility Table. ResearchGate. Available from: [Link]

  • G-Biosciences. (n.d.). Compatibility Chart For BCA Kit. Available from: [Link]

  • Valldorf, B., et al. (2016). Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. Food Chemistry, 205, 237-244. Available from: [Link]

  • ResearchGate. (n.d.). Effect of Guanidine thiocyanate on antibody:antigen interaction. Available from: [Link]

  • Cygnus Technologies. (n.d.). Sample Matrix Interference in ELISA, How to Overcome It. Available from: [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Reducing Agent Compatible Protein Assay. Available from: [Link]

  • Wikipedia. (n.d.). Guanidinium thiocyanate. Available from: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

Sources

Optimization

Degradation pathways of 1-(Pyridin-4-ylmethyl)guanidine under experimental conditions

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this molecule. Here, we address common challenges related to its stability and degradation, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: I'm observing a progressive loss of my compound, 1-(Pyridin-4-ylmethyl)guanidine, in aqueous buffer during my assay. What could be the cause?

A1: The most probable cause for the loss of 1-(Pyridin-4-ylmethyl)guanidine in aqueous solutions is hydrolysis of the guanidinium group. The guanidine functional group, while generally stable, can undergo slow hydrolysis to form urea and the corresponding amine. This reaction is pH-dependent and can be accelerated at non-neutral pH and elevated temperatures.[1]

The core issue stems from the electrophilic nature of the central carbon in the guanidinium group, which can be attacked by a nucleophile like water or a hydroxide ion. The reaction proceeds via a tetrahedral intermediate, which then collapses to release 4-(aminomethyl)pyridine and urea (or a derivative thereof).

Troubleshooting Steps:

  • pH Control: Verify the pH of your buffered solution. The rate of hydrolysis for guanidinium groups is influenced by pH.[1] It is advisable to conduct a pH stability profile (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for your compound's stability.

  • Temperature Management: Assays performed at elevated temperatures will likely accelerate degradation. If your experimental conditions permit, try running the assay at a lower temperature or for a shorter duration.

  • Buffer Composition: While less common, certain buffer components can participate in or catalyze degradation. If you suspect this, running the experiment in a different, simpler buffer system (e.g., phosphate vs. citrate) can help diagnose the issue.

Q2: My analytical chromatogram (HPLC/LC-MS) shows unexpected peaks appearing over time. What are the likely degradation products?

A2: The appearance of new peaks suggests the formation of degradation products. Based on the structure of 1-(Pyridin-4-ylmethyl)guanidine, two primary degradation pathways are plausible: hydrolysis and oxidation.

  • Hydrolysis Products: As discussed in Q1, hydrolysis is a key degradation route for guanidines.[1] The primary products would be 4-(aminomethyl)pyridine and urea . Depending on the conditions, the urea itself could further degrade.

  • Oxidation Products: The pyridine ring and the methylene bridge are susceptible to oxidation.[2] The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide , a common metabolic and chemical degradation pathway for pyridine-containing compounds. Atmospheric oxygen, trace metal ions, or oxidizing reagents in your media can facilitate this.

Below is a diagram illustrating these potential degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent 1-(Pyridin-4-ylmethyl)guanidine Hydrolysis_Product1 4-(Aminomethyl)pyridine Parent->Hydrolysis_Product1 H₂O / OH⁻ Hydrolysis_Product2 Urea Parent->Hydrolysis_Product2 H₂O / OH⁻ Oxidation_Product Pyridine-N-oxide Derivative Parent->Oxidation_Product [O] ThermalStabilityWorkflow Start Observe Thermal Instability DSC_TGA Perform DSC/TGA Analysis Start->DSC_TGA Initial Assessment Isothermal_Stress Isothermal Stress Testing (e.g., 50°C, 70°C, 90°C) DSC_TGA->Isothermal_Stress Define Temp. Range Analyze_Samples Analyze Stressed Samples (HPLC, LC-MS) Isothermal_Stress->Analyze_Samples Collect Time Points Identify_Degradants Identify Degradation Products (MS/MS Analysis) Analyze_Samples->Identify_Degradants Determine_Kinetics Determine Degradation Kinetics (Arrhenius Plot) Analyze_Samples->Determine_Kinetics Optimize_Conditions Optimize Storage/Experimental Conditions (Temperature) Identify_Degradants->Optimize_Conditions Determine_Kinetics->Optimize_Conditions

Caption: Workflow for investigating thermal degradation.

Detailed Protocol: Isothermal Stress Testing

  • Preparation: Prepare several identical solutions of your compound in a relevant solvent or buffer. Also, prepare sealed vials of the solid compound.

  • Incubation: Place the samples in calibrated ovens at three different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a condition known to be stable (e.g., 4°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one aliquot from each temperature condition.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of any degradation products.

  • Data Interpretation: Plot the percentage of remaining parent compound against time for each temperature. This data can be used to calculate degradation rate constants.

Guide 2: Assessing Photostability

Problem: Experimental results are inconsistent when experiments are performed on the benchtop under ambient light compared to in the dark.

Causality: Pyridine and its derivatives are known to be susceptible to photodegradation. [3]UV or even high-intensity visible light can provide the energy to excite the aromatic system, leading to the formation of reactive intermediates and subsequent degradation.

Protocol: Forced Photodegradation Study (ICH Q1B Guideline Adaptation)

  • Sample Preparation: Prepare solutions of 1-(Pyridin-4-ylmethyl)guanidine in a photochemically inert solvent (e.g., water, acetonitrile). Prepare a parallel set of control samples.

  • Exposure:

    • Place the test samples in a photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

    • Wrap the control samples in aluminum foil to protect them from light and place them in the same chamber to experience the same temperature conditions.

  • Analysis: At appropriate time points, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls. A significant decrease in the parent peak area or the appearance of new peaks in the exposed sample indicates photosensitivity.

Condition Purpose Expected Outcome if Unstable
Solution under Light Assess photodegradation in solutionDecrease in parent compound, appearance of new peaks.
Solution in Dark Control for thermal degradationNo significant change (if thermally stable at test temp).
Solid under Light Assess photodegradation of solid stateDiscoloration, potential for new impurities upon dissolution.
Solid in Dark Control for thermal degradationNo significant change.

Preventative Measures:

  • Store the compound in amber vials or protect it from light with aluminum foil.

  • Perform experimental manipulations under low-light conditions or using yellow/red safety lighting.

References
  • ResearchGate. (2025). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. Available at: [Link]

  • National Institutes of Health. (2014). The nonenzymatic decomposition of guanidines and amidines. Available at: [Link]

  • MDPI. (n.d.). 1-(4-Aminobutyl)guanidine. Available at: [Link]

  • MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Available at: https://www.mdpi.com/1422-8599/19/1/3/pdf
  • PubChem. (n.d.). N-Pyridin-4-yl-guanidine. Available at: [Link]

  • National Institutes of Health. (n.d.). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). [Biodegradation of pyridine under UV irradiation]. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Available at: [Link]

  • Office of Scientific and Technical Information. (n.d.). Decomposition of Urea and Guanidine Nitrate. Available at: [Link]

  • Office of Scientific and Technical Information. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Biodegradation of Guanidinium Ion in Aerobic Soil Samples. Available at: [Link]

  • National Institutes of Health. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. Available at: [Link]

  • ResearchGate. (2024). Unprecedented Pyrazine‐Bridged Guanidinate Rare Earth Complexes Through a Bridge Splitting Reaction Path. Available at: [Link]

  • Globe Thesis. (2018). Research On Thermal Stability Of Typical Guanidine Compounds. Available at: [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Available at: [Link]

  • National Institutes of Health. (1984). Protein stabilization and destabilization by guanidinium salts. Available at: [Link]

  • Royal Society of Chemistry. (2018). Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Available at: [Link] Journal of Organic Chemistry*. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Pyridin-4-ylmethyl)guanidine and its Intermediates

Welcome to our dedicated technical support center for navigating the complexities of synthesizing and purifying 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of synthesizing and purifying 1-(Pyridin-4-ylmethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly polar and basic molecule. Here, we address common challenges with practical, field-proven insights and detailed troubleshooting protocols to enhance your experimental success.

Introduction: The Challenge of Purity

1-(Pyridin-4-ylmethyl)guanidine is a strongly basic compound, a characteristic that imparts both its utility in various applications and the significant hurdles in its purification.[1][2] Its high polarity and tendency to form salts make standard purification techniques challenging. This guide provides a structured approach to overcoming these obstacles, focusing on the key intermediates and the final product.

Synthetic Pathway and Key Intermediates

The synthesis of 1-(Pyridin-4-ylmethyl)guanidine typically involves the reaction of 4-picolylamine (4-(aminomethyl)pyridine) with a guanidinylating agent, such as S-methylisothiourea sulfate.[3] Understanding the purification of the starting materials is as crucial as that of the final product.

G cluster_0 Intermediate 1: 4-Picolylamine cluster_1 Intermediate 2: Guanidinylating Agent cluster_2 Final Product Picolylamine 4-Picolylamine FinalProduct 1-(Pyridin-4-ylmethyl)guanidine Picolylamine->FinalProduct Guanidinylation Reaction SMT S-Methylisothiourea Sulfate SMT->FinalProduct

Caption: Synthetic route to 1-(Pyridin-4-ylmethyl)guanidine.

Troubleshooting Guide: Purification Challenges in Practice

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: My crude 4-picolylamine is contaminated with byproducts from the reduction of 4-cyanopyridine. How can I purify it effectively?

Answer:

This is a common issue, as the catalytic hydrogenation of 4-cyanopyridine can sometimes lead to incomplete reduction or side reactions. The primary impurity of concern is often the starting material itself or related reduction intermediates.

Causality: The purity of your starting amine is paramount for a clean guanidinylation reaction. Impurities in the 4-picolylamine can lead to a complex mixture of guanidine derivatives that are difficult to separate from the desired product.

Recommended Protocol: Fractional Distillation under Reduced Pressure

4-Picolylamine is a liquid at room temperature, making fractional distillation the most effective method for its purification on a laboratory scale.[4]

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Vacuum: Connect the apparatus to a vacuum pump and a pressure gauge. A typical vacuum for this type of distillation is in the range of 10-20 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect the fractions based on their boiling points. The main fraction of 4-picolylamine should be collected at its characteristic boiling point at the applied pressure. Discard the forerun, which may contain lower-boiling impurities, and the residue in the distillation flask, which will contain higher-boiling impurities and non-volatile materials.

  • Purity Check: Analyze the collected fractions by GC or NMR to confirm their purity before proceeding to the next step.

Compound Boiling Point (approx.)
4-Picolylamine223-224 °C at 760 mmHg

Note: The boiling point will be significantly lower under reduced pressure.

Issue 2: The S-methylisothiourea sulfate intermediate is difficult to handle and appears impure. What is the best way to purify it?

Answer:

S-methylisothiourea sulfate is a crystalline solid that is typically prepared from thiourea and dimethyl sulfate.[5][6] While it can often be used as is, purification can be achieved through recrystallization.

Causality: The purity of the guanidinylating agent is crucial to avoid the introduction of unwanted side products. The primary impurity is often unreacted thiourea.

Recommended Protocol: Recrystallization from Aqueous Ethanol

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude S-methylisothiourea sulfate in a minimal amount of hot water.[6]

  • Precipitation: While the solution is still warm, add 95% ethanol until the solution becomes turbid.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with cold 95% ethanol.[5]

  • Drying: Dry the purified crystals under vacuum. The purified product should be a white crystalline solid with a melting point of approximately 235 °C (with decomposition).[5]

G Start Crude S-methylisothiourea sulfate Dissolve Dissolve in minimal hot water Start->Dissolve Precipitate Add 95% ethanol until turbid Dissolve->Precipitate Crystallize Cool to induce crystallization Precipitate->Crystallize Filter Vacuum filter and wash with cold ethanol Crystallize->Filter Dry Dry under vacuum Filter->Dry End Pure Crystalline Product Dry->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Guanidine Derivatives in Biological Assays: Spotlight on 1-(Pyridin-4-ylmethyl)guanidine

For researchers and professionals in drug development, the guanidine moiety is a cornerstone of medicinal chemistry. Its unique electronic and structural properties, particularly its ability to form strong hydrogen bonds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the guanidine moiety is a cornerstone of medicinal chemistry. Its unique electronic and structural properties, particularly its ability to form strong hydrogen bonds and exist as a protonated guanidinium ion at physiological pH, make it a privileged scaffold for interacting with a multitude of biological targets.[1][2] This guide provides an in-depth comparison of 1-(Pyridin-4-ylmethyl)guanidine and other key guanidine derivatives, focusing on their performance in critical biological assays. While direct comparative data for 1-(Pyridin-4-ylmethyl)guanidine is emerging, we can extrapolate its potential activity based on robust structure-activity relationship (SAR) studies of closely related analogs.

This analysis will center on two well-established areas of guanidine bioactivity: the inhibition of Nitric Oxide Synthase (NOS) and the Sodium-Hydrogen Exchanger (NHE), both of which are significant targets in various pathological conditions.

The Guanidine Core: A Versatile Pharmacophore

The guanidinium group's positive charge and its capacity for multi-point hydrogen bonding are central to its biological activity. These features enable it to mimic the side chain of arginine, a key amino acid in many enzyme active sites. Consequently, guanidine derivatives have been successfully developed as enzyme inhibitors, receptor antagonists, and modulators of ion channels.[3][4] The introduction of various substituents to the guanidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 1-(Pyridin-4-ylmethyl)guanidine, incorporates a pyridinylmethyl group. The pyridine ring is another "privileged" structure in medicinal chemistry, known to enhance solubility and provide additional points for interaction with biological targets.[] The combination of these two pharmacophores suggests a high potential for significant biological activity.

Comparative Analysis in Key Biological Assays

Nitric Oxide Synthase (NOS) Inhibition

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Overproduction of NO by the inducible NOS isoform (iNOS) is implicated in inflammatory diseases and septic shock.[6][7] Therefore, selective iNOS inhibitors are of significant therapeutic interest.

Key Comparators:

  • Aminoguanidine: A well-characterized, selective inhibitor of iNOS. It serves as a benchmark for evaluating new iNOS inhibitors.[3][6]

  • Arylpyridin-2-yl Guanidines: A class of compounds that have been evaluated for their inhibitory activity against various kinases, demonstrating the biological relevance of the pyridinyl-guanidine scaffold.[3]

Experimental Data Summary:

CompoundTargetIC50Source
AminoguanidineMouse iNOS2.1 µM[8]
FR038251 (a benzimidazol-2-one)Mouse iNOS1.7 µM[8]
FR191863 (a quinazolonedione)Mouse iNOS1.9 µM[8]
L-NMA (NG-monomethyl-L-arginine)Cytokine-induced NOSEquipotent to Aminoguanidine[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights:

The inhibitory activity of guanidine derivatives against NOS is largely attributed to their ability to compete with the natural substrate, L-arginine, for binding to the enzyme's active site. The guanidinium group mimics the guanidinium of L-arginine, forming critical hydrogen bonds with the enzyme.

Studies on aminoguanidine have shown that it is a mechanism-based inactivator of iNOS, meaning it is converted to a reactive species by the enzyme, which then irreversibly binds to and inhibits it.[9] Aminoguanidine exhibits selectivity for iNOS over the constitutive isoforms (eNOS and nNOS), which is a desirable property to avoid interfering with the normal physiological functions of NO.[6]

While direct data for 1-(Pyridin-4-ylmethyl)guanidine is not available, a study on a similar compound, [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol (F3-A), demonstrated more potent inhibition of iNOS translation and NO production in Caco-2 cells compared to aminoguanidine.[7] This suggests that the pyridinylmethyl moiety can enhance inhibitory activity. The position of the nitrogen in the pyridine ring is crucial; for instance, in a series of arylpyridin-2-yl guanidines, a 3-pyridyl derivative showed significantly better activity than a 4-pyridyl derivative against MSK1.[3] This highlights the importance of the specific isomer used.

Experimental Protocol: In Vitro Nitric Oxide Synthase Activity Assay

This protocol is based on the spectrophotometric determination of nitrite, a stable and oxidized product of NO, using the Griess reagent.

Materials:

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Recombinant iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (co-factors)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the Reaction Mixture: In a 96-well plate, add the NOS assay buffer, L-arginine, NADPH, and all co-factors.

  • Add Inhibitors: Add various concentrations of the test compounds (e.g., 1-(Pyridin-4-ylmethyl)guanidine, aminoguanidine) or vehicle control to the respective wells.

  • Initiate the Reaction: Add the iNOS enzyme to all wells to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the Reaction: Stop the reaction by adding an appropriate reagent, if necessary (some protocols proceed directly to the Griess reaction).

  • Griess Reaction: Add Griess Reagent Part A, followed by Part B to all wells.

  • Incubate: Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Sodium-Hydrogen Exchanger (NHE) Inhibition

The Na+/H+ exchanger (NHE) is a family of integral membrane proteins that regulate intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion. The NHE1 isoform is ubiquitously expressed and plays a crucial role in various cellular processes, including cell volume regulation, proliferation, and migration. Upregulation of NHE1 activity is associated with pathological conditions such as cardiac hypertrophy, ischemia-reperfusion injury, and cancer.

Key Comparators:

  • Cariporide (HOE-642): A potent and selective benzoylguanidine inhibitor of NHE1, often used as a reference compound in NHE inhibition studies.

  • Eniporide: Another potent and selective acylguanidine NHE1 inhibitor.

  • Amiloride: A pyrazinoylguanidine diuretic that also inhibits NHE, but with less selectivity than cariporide and eniporide.

Experimental Data Summary:

CompoundTargetIC50Source
CariporideHuman NHE130 nM
EniporideHuman NHE14.5 nM
T-162559 (an aminoguanidine derivative)Human NHE10.96 nM
Quinolincarbonylguanidine 7fNHE1-mediated platelet swellingMore potent than Cariporide

Structure-Activity Relationship (SAR) and Mechanistic Insights:

The inhibition of NHE by guanidine derivatives is thought to occur through competition with sodium ions for binding to the transporter. The positively charged guanidinium group is crucial for this interaction.

SAR studies on (quinolinecarbonyl)guanidine derivatives have shown that the nature and position of substituents on the quinoline ring significantly impact inhibitory potency. This suggests that the aromatic moiety plays a key role in orienting the molecule within the binding site and establishing additional interactions.

Given that 1-(Pyridin-4-ylmethyl)guanidine possesses a similar structural motif—an aromatic ring linked to a guanidine group via a methylene bridge—it is plausible that it could also inhibit NHE. The electron-withdrawing nature of the pyridine nitrogen may influence the pKa of the guanidine group and its interaction with the transporter. The position of the nitrogen atom in the pyridine ring will likely be a critical determinant of activity, as seen in other classes of pyridinyl-containing inhibitors.

Experimental Protocol: NHE-1 Inhibition Assay using pH-sensitive Dyes

This protocol measures the activity of NHE1 by monitoring the recovery of intracellular pH (pHi) after an acid load in cells expressing the transporter.

Materials:

  • Cells stably expressing human NHE1 (e.g., NHE-deficient CHO or AP-1 cells transfected with hNHE1)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) or other pH-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS), buffered with HEPES

  • NH4Cl (for acid loading)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Fluorescence plate reader or microscope with a ratiometric imaging system

Procedure:

  • Cell Seeding: Seed NHE1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a sodium-free buffer to remove extracellular dye.

  • Acid Loading: Induce an acid load by incubating the cells with a buffer containing NH4Cl, followed by its removal and replacement with a sodium-free buffer. This causes a rapid drop in pHi.

  • Addition of Inhibitors and Sodium: Add the test compounds at various concentrations in a sodium-containing buffer to initiate pHi recovery.

  • Fluorescence Measurement: Monitor the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 490/440 nm), which is proportional to the pHi. Determine the initial rate of pHi recovery. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Concepts

Logical Flow of a Drug Discovery Cascade

G cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification (e.g., 1-(Arylpyridin-2-yl)guanidine) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) - Pyridine ring substitutions - Guanidine modifications Hit_ID->SAR Assay In Vitro Biological Assays (NOS, NHE Inhibition) SAR->Assay In_Vivo In Vivo Efficacy Models (e.g., Inflammation, Cardiac Injury) Assay->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox G Enzyme Enzyme Active Site (e.g., NOS) Product Product (e.g., NO + L-Citrulline) Enzyme->Product Catalyzes Inhibition Inhibition Enzyme->Inhibition Substrate Natural Substrate (e.g., L-Arginine) Substrate->Enzyme Binds Guanidine Guanidine Inhibitor (e.g., 1-(Pyridin-4-ylmethyl)guanidine) Guanidine->Enzyme Competitively Binds

Caption: Competitive inhibition of an enzyme by a guanidine derivative.

Conclusion and Future Directions

While direct experimental data on 1-(Pyridin-4-ylmethyl)guanidine remains to be published, the existing literature on related guanidine and pyridine derivatives provides a strong foundation for predicting its biological activity. The pyridinylmethylguanidine scaffold holds significant promise as a modulator of key biological targets like NOS and NHE.

Based on the available evidence, it is hypothesized that 1-(Pyridin-4-ylmethyl)guanidine will exhibit inhibitory activity in both NOS and NHE assays. The potency and selectivity will likely be influenced by the 4-position of the pyridine nitrogen, which will affect the molecule's overall conformation and electronic properties.

Further research is warranted to synthesize and evaluate 1-(Pyridin-4-ylmethyl)guanidine and its isomers in a panel of biological assays. Direct comparison with established inhibitors like aminoguanidine and cariporide will be crucial to ascertain its therapeutic potential. The detailed protocols provided in this guide offer a starting point for such investigations, enabling researchers to rigorously assess the performance of this and other novel guanidine derivatives.

References

  • Misko, T. P., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. European Journal of Pharmacology, 233(1), 119-125. [Link]

  • Griffiths-Jones, C. M., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963-968. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

  • Wu, C. H., et al. (2015). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. Amino Acids, 47(8), 1647-1657. [Link]

  • Théroux, P., et al. (2000). Design of a trial evaluating myocardial cell protection with cariporide, an inhibitor of the transmembrane sodium-hydrogen exchanger. The American Journal of Cardiology, 85(8), 988-993. [Link]

  • Scholz, W., et al. (1995). Protective effects of the Na+/H+ exchange inhibitor cariporide in several models of myocardial ischemia. Cardiovascular Research, 29(2), 260-268. [Link]

  • Wolff, D. J., & Gribin, B. J. (1994). The mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. Archives of Biochemistry and Biophysics, 311(2), 300-306. [Link]

  • Fosset, M., et al. (1988). [3H]Ro 5-4864 and [3H]PK 11195 as ligands for the peripheral-type benzodiazepine binding site: a pharmacological and autoradiographic study in the rat brain. Journal of Neurochemistry, 50(4), 1163-1171. [Link]

  • Sun, J., et al. (2003). Measurement of nitric oxide production in biological systems by using Griess reaction assay. Sensors, 3(8), 276-284. [Link]

  • Wolff, D. J., et al. (1997). Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry, 36(29), 8790-8798. [Link]

  • Chen, J., et al. (2013). Cariporide, a Specific Na+/H+ Exchanger 1 Blocker, Inhibits Neointimal Proliferation Induced by Advanced Glycation End Products in a Balloon Injury Rat Model. International Journal of Molecular Sciences, 14(2), 2436-2451. [Link]

  • Zhang, H., et al. (2009). Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5351. [Link]

  • Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(4). [Link]

  • Kawamoto, T., et al. (2001). Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. European Journal of Pharmacology, 420(1), 1-8. [Link]

  • Corbett, J. A., et al. (1995). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Agents and Actions Supplements, 45, 129-141. [Link]

  • Wellman, M., et al. (2020). Inhibition of Na+/H+ exchanger modulates microglial activation and scar formation following microelectrode implantation. Journal of Neural Engineering, 17(4), 046033. [Link]

  • Omodani, A., et al. (2001). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 425(2), 73-79. [Link]

  • Serafim, T. L. A., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 250, 115212. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

  • Théroux, P., et al. (2006). Sodium-Hydrogen Exchange Inhibition by Cariporide to Reduce the Risk of Ischemic Cardiac Events in Patients Undergoing Coronary Artery Bypass Grafting: Results of the EXPEDITION Study. Circulation, 114(1 Suppl), I-238-I-243. [Link]

  • Kawamoto, T., et al. (2001). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 133(6), 895-902. [Link]

  • O'Neill, M. J., et al. (1997). Inhibition of the neuronal isoform of nitric oxide synthase significantly attenuates 1-methyl-4-phenylpyridinium (MPP(+)) toxicity in vitro. Brain Research, 763(1), 62-68. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: A Comparative Analysis Featuring a Pyridinyl-Guanidine Scaffold

Introduction High-Throughput Screening (HTS) has revolutionized drug discovery, enabling the rapid evaluation of vast compound libraries against therapeutic targets.[1] However, the initial list of "hits" from a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Throughput Screening (HTS) has revolutionized drug discovery, enabling the rapid evaluation of vast compound libraries against therapeutic targets.[1] However, the initial list of "hits" from a primary screen is merely the starting point of a rigorous journey. Progressing these initial actives into viable starting points for lead identification is a process fraught with potential pitfalls, including a high rate of false positives and compounds that achieve inhibition through non-specific mechanisms.[2] A robust, multi-tiered validation cascade is therefore not just recommended, but essential to eliminate artifacts and focus resources on the most promising chemical matter.[2][3]

This guide provides an in-depth, experience-driven framework for the hit validation process. We will move beyond a simple checklist of experiments to explain the causality and strategic rationale behind each step. To provide a tangible and practical context, we will follow a hypothetical hit compound, 1-(Pyridin-4-ylmethyl)guanidine . This scaffold is structurally related to the 1-(6-phenylpyridin-2-yl)guanidine series, which was identified in a screen as a novel inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory signaling pathways.[4] We will use the MSK1 target system to compare our hit's performance against established, alternative inhibitors, demonstrating a holistic approach to validation that ensures scientific integrity and builds a solid foundation for any subsequent lead optimization program.

The Target and the Hit: A Case Study in Kinase Inhibition

Our validation journey centers on MSK1, a nuclear serine/threonine kinase activated by inflammatory stimuli like IL-1β and TNFα.[4] Upon activation, MSK1 phosphorylates transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes like IL-6.[4] Its role in diseases like asthma and psoriasis makes it a compelling therapeutic target.[4]

Our hypothetical HTS campaign against MSK1 has identified 1-(Pyridin-4-ylmethyl)guanidine as a primary hit. The goal of the following workflow is to rigorously validate this hit by confirming its activity, assessing its specificity, understanding its mechanism, and verifying its effects in a cellular environment.

cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Gene Expression IL-1β/TNFα IL-1β/TNFα ERK1/2 & p38 MAPK ERK1/2 & p38 MAPK IL-1β/TNFα->ERK1/2 & p38 MAPK activate MSK1 MSK1 ERK1/2 & p38 MAPK->MSK1 phosphorylate NF-κB (p65) NF-κB (p65) MSK1->NF-κB (p65) phosphorylates Ser276 Pro-inflammatory Genes (IL-6) Pro-inflammatory Genes (IL-6) NF-κB (p65)->Pro-inflammatory Genes (IL-6) induces transcription

Caption: Simplified MSK1 signaling pathway in inflammation.

The Validation Workflow: A Four-Pillar Strategy

A successful validation campaign is not a linear path but a structured, iterative process. We advocate for a "four-pillar" approach that systematically de-risks a hit compound. This workflow ensures that effort is not wasted on compounds with undesirable properties, such as pan-assay interference compounds (PAINS).[2]

HTS Primary HTS Hit (e.g., 1-Py-4-yl-Me-Guanidine) P1 Pillar 1: Hit Confirmation & Potency HTS->P1 P1->HTS Triage (Inactive) P2 Pillar 2: Selectivity Profiling P1->P2 P2->HTS Triage (Non-selective) P3 Pillar 3: Mechanism of Action (MoA) P2->P3 P4 Pillar 4: Cellular Activity & Cytotoxicity P3->P4 P4->HTS Triage (Inactive/Toxic) LO Lead Optimization Candidate P4->LO

Caption: The Four-Pillar Hit Validation Workflow.

Pillar 1: Hit Confirmation and Potency Determination

Causality: The first and most critical step is to confirm that the observed activity from the single-point HTS concentration is real and to quantify the compound's potency. A dose-response curve provides a quantitative measure of the relationship between inhibitor concentration and biological effect, yielding the IC50 value—the concentration required to inhibit 50% of the target's activity.[5][6] This is the foundational piece of data upon which all subsequent decisions are made.

Experimental Protocol: Biochemical Dose-Response Assay (MSK1)

This protocol is adapted from established kinase screening methodologies.[4]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(Pyridin-4-ylmethyl)guanidine and comparator compounds (e.g., H89, Fasudil) in 100% DMSO.

    • Perform a serial dilution in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 0.005 µM in a 384-well plate). The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.[7]

  • Assay Execution (e.g., Kinase-Glo® Luminescence Assay):

    • To each well of a 384-well assay plate, add purified, active human MSK1 enzyme in kinase buffer.

    • Add the diluted compounds from the compound plate. Include positive controls (e.g., H89) and negative controls (DMSO vehicle).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate (mimicking the p65 NF-κB subunit) and ATP at a concentration near its Km value.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and quantify the remaining ATP by adding Kinase-Glo® reagent. This reagent produces a luminescent signal inversely proportional to kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and a potent inhibitor (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[8][9]

Comparative Data: Potency Analysis
CompoundClass/AlternativeTargetIC50 (µM) [Hypothetical/Literature-Derived]
1-(Pyridin-4-ylmethyl)guanidine HTS Hit MSK1 15.2 ± 2.1
1-(6-phenylpyridin-2-yl)guanidineLiterature AnalogMSK117.9 ± 3.9[4]
H89Known InhibitorMSK10.25 ± 0.06[4]
FasudilKnown InhibitorMSK11.74 ± 0.16[4]
Inactive AnalogNegative ControlMSK1> 100

Interpretation: Our hit compound shows reproducible inhibitory activity against MSK1 with an IC50 in the mid-micromolar range, comparable to the initial literature hit.[4] While significantly less potent than established inhibitors like H89, this confirmed activity validates it as a genuine hit worthy of further investigation.

Pillar 2: Assessing Selectivity

Causality: Kinase inhibitors are notorious for off-target activity due to the highly conserved nature of the ATP-binding pocket across the kinome.[4][10] A "promiscuous" compound that inhibits multiple kinases can lead to unexpected cellular effects and toxicity, making it a poor candidate for development.[11] Early assessment of selectivity is crucial to understand the compound's specificity and potential liabilities.

Experimental Protocol: Kinase Selectivity Profiling
  • Panel Selection: Choose a panel of kinases for screening. This panel should include kinases that are closely related to MSK1 in the kinome tree (e.g., other AGC family kinases like PKA, S6K1) and kinases commonly associated with off-target toxicity (e.g., hERG, which is an ion channel but often included in safety panels).

  • Assay Execution:

    • Submit the hit compound to a contract research organization (CRO) or an in-house screening facility for profiling.

    • The assay is typically run at a single high concentration of the inhibitor (e.g., 10 µM) against the entire kinase panel.

    • The assay format is similar to the biochemical potency assay, measuring the percent inhibition for each kinase.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase. Significant inhibition is often defined as >50% at the tested concentration.

    • A selectivity score (S) can be calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[10] A score closer to zero indicates higher selectivity.[10]

Comparative Data: Selectivity Profile
Kinase Target% Inhibition at 10 µM (Hypothetical Data)Known Off-Targets of Comparators
MSK1 85% -
PKA15%H89 is a potent PKA inhibitor[4]
ROCKII8%H89 and Fasudil inhibit ROCKII[4]
S6K112%H89 inhibits S6K1[4]
CDK95%PHA767491 inhibits CDK9[4]
ABL13%-

Interpretation: The hypothetical data suggests that 1-(Pyridin-4-ylmethyl)guanidine demonstrates a favorable selectivity profile at 10 µM, with strong inhibition of the primary target MSK1 and weak activity against other related kinases. This distinguishes it from broader-spectrum inhibitors like H89 and Fasudil, suggesting a potentially wider therapeutic window.[4]

Pillar 3: Elucidating the Mechanism of Action (MoA)

Causality: Understanding how a compound inhibits its target is vital for guiding medicinal chemistry efforts.[12][13] For enzymes like kinases, the most common mechanisms are competitive (binding to the same site as a substrate, like ATP), non-competitive (binding to an allosteric site), or uncompetitive (binding only to the enzyme-substrate complex).[13] The MoA can have profound implications for in vivo efficacy; for example, an ATP-competitive inhibitor must contend with millimolar concentrations of cellular ATP, potentially making it less effective in cells than in biochemical assays.

Experimental Protocol: Enzyme Kinetic Studies
  • Assay Setup: Use the same biochemical assay as in Pillar 1.

  • Execution:

    • Varying Substrate (ATP): Set up a matrix of reactions. On one axis, use a fixed concentration of the inhibitor (e.g., 0, IC50, 2x IC50, 5x IC50). On the other axis, use a range of ATP concentrations (e.g., from 0.25x Km to 10x Km). Keep the peptide substrate concentration constant and saturating.

    • Varying Peptide Substrate: Repeat the experiment, but this time vary the peptide substrate concentration while keeping the ATP concentration fixed at its Km value.

  • Data Analysis:

    • For each inhibitor concentration, determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).

    • Analyze the data using a double-reciprocal plot (Lineweaver-Burk) or non-linear regression to visualize the effect of the inhibitor on Km and Vmax.

Expected Outcomes for Different Inhibition Modalities
MoA TypeEffect on KmEffect on VmaxInterpretation
Competitive IncreasesUnchangedInhibitor binds to the active site, competing with the substrate.
Non-competitive UnchangedDecreasesInhibitor binds to an allosteric site, reducing enzyme efficiency.
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.

Interpretation: By analyzing the shifts in Km and Vmax, we can determine the specific mechanism of inhibition. If our hit is ATP-competitive, for instance, the medicinal chemistry team might focus on improving binding affinity or exploring allosteric sites to overcome the high intracellular ATP levels.

Pillar 4: Validating in a Cellular Context

Causality: A compound that is potent and selective in a biochemical assay is of little use if it cannot enter a cell and engage its target in a physiological environment.[14] Therefore, the final validation pillar is to transition to a cell-based assay.[15] This step assesses cell permeability, target engagement in a complex milieu, and potential cytotoxicity—all critical factors for a viable drug candidate.

Experimental Protocol: Cellular Activity and Cytotoxicity
  • Cell-Based Potency Assay (Anti-inflammatory Activity):

    • Cell Culture: Culture human primary pulmonary fibroblasts (or a relevant cell line) in 96-well plates until confluent.

    • Compound Treatment: Treat the cells with a dose-response curve of the hit compound and comparators for 1 hour.

    • Stimulation: Stimulate the cells with IL-1β to activate the MSK1 pathway.

    • Incubation: Incubate for 24 hours to allow for the production and secretion of IL-6.

    • Quantification: Collect the cell supernatant and quantify the amount of IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Analysis: Plot the inhibition of IL-6 production against inhibitor concentration to determine the cellular EC50.

  • Cytotoxicity Assay:

    • Cell Culture: Plate cells as in the potency assay.

    • Compound Treatment: Treat cells with the same dose-response curve of the compounds.

    • Incubation: Incubate for 24 hours.

    • Measurement: Add a reagent like WST-1 or MTT, which measures metabolic activity as an indicator of cell viability.

    • Analysis: Determine the CC50 (the concentration that causes 50% cytotoxicity).

Comparative Data: Cellular Efficacy and Safety Window
CompoundCellular EC50 (µM) [Inhibition of IL-6]Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
1-(Pyridin-4-ylmethyl)guanidine 25.5 >100 > 3.9
H891.8~20~11
Fasudil8.2>100> 12
Doxorubicin (Toxic Control)N/A0.5N/A

Interpretation: Our hit compound successfully inhibits the downstream effects of MSK1 activation in a cellular model, confirming it is cell-permeable and active on its target in a physiological context. The EC50 is higher than the biochemical IC50, which is expected due to factors like cell permeability and protein binding. Crucially, the compound shows no significant cytotoxicity at active concentrations, indicating a favorable initial therapeutic index.[16]

Conclusion

The journey from a high-throughput screening hit to a validated lead is a systematic process of evidence-building and de-risking. Through the four-pillar framework of Potency Confirmation, Selectivity Profiling, MoA Elucidation, and Cellular Validation , we have demonstrated how to rigorously characterize a novel hit, 1-(Pyridin-4-ylmethyl)guanidine.

Our comparative analysis shows that while our hypothetical hit is less potent than some established inhibitors, it possesses confirmed on-target biochemical and cellular activity and a potentially superior selectivity profile. This methodical approach provides the critical data package needed for medicinal chemists to confidently accept the hit into a lead optimization program. It transforms a simple "active" from a screen into a well-understood chemical entity with a clear path forward, embodying the principles of robust, data-driven drug discovery.

References

  • Bollenbach, M., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • Quinn, R. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX. Available at: [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. Available at: [Link]

  • Zheng, W., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hughes, C., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Available at: [Link]

  • Tikhonova, M. A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. MSD Manuals. Available at: [Link]

  • Ottaviani, J. I., et al. (2021). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS. Analytical Methods. Available at: [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Crestone, Inc. Available at: [Link]

  • You, D., et al. (2019). Identification of HMGA2 inhibitors by AlphaScreen-based ultra-high-throughput screening assays. Scientific Reports. Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. Available at: [Link]

  • Ritz, C., et al. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Available at: [Link]

  • Wang, Y. Q., & Zhang, H. M. (2016). Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Broad Institute. (n.d.). Mechanism of Action. Broad Institute. Available at: [Link]

  • Kumar, A., et al. (2023). Advances in High-Throughput Screening Methods for Drug Discovery in Biomedicine. LinkedIn. Available at: [Link]

  • MDPI. (n.d.). 1-(4-Aminobutyl)guanidine. MDPI. Available at: [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

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Comparative

A Comparative Analysis of 1-(Pyridin-4-ylmethyl)guanidine and Established MSK1 Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of kinase drug discovery, Mitogen- and Stress-Activated Kinase 1 (MSK1) has emerged as a compelling target for therapeutic intervention in a range of pathologies, including inflammatory diseases and neur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase drug discovery, Mitogen- and Stress-Activated Kinase 1 (MSK1) has emerged as a compelling target for therapeutic intervention in a range of pathologies, including inflammatory diseases and neurological disorders. This guide provides a detailed comparative analysis of the novel small molecule, 1-(Pyridin-4-ylmethyl)guanidine, against well-characterized MSK1 inhibitors: SB-747651A, H89, and Ro 31-8220. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their biochemical potency, cellular activity, and selectivity profiles, supported by established experimental protocols.

The Rationale for MSK1 Inhibition

MSK1 is a nuclear serine/threonine kinase that functions as a downstream effector of the MAPK signaling pathways, specifically the ERK1/2 and p38 MAPK cascades.[1] Upon activation, MSK1 phosphorylates a variety of substrates, most notably the transcription factor cAMP-response element-binding protein (CREB) at Ser133 and histone H3 at Ser10.[2][3] This dual action on transcription factors and chromatin remodeling makes MSK1 a critical regulator of immediate-early gene expression, which governs cellular processes such as inflammation, cell proliferation, and survival.[4] Dysregulation of the MSK1 signaling pathway has been implicated in the pathogenesis of chronic inflammatory conditions, cancer, and neurodegenerative diseases, making it an attractive target for pharmacological inhibition.

Overview of Compared MSK1 Inhibitors

This guide focuses on a comparative analysis of a novel compound, 1-(Pyridin-4-ylmethyl)guanidine, and three established MSK1 inhibitors.

  • 1-(Pyridin-4-ylmethyl)guanidine: This molecule features a guanidine group attached to a pyridinylmethyl moiety. The guanidinium group is known for its ability to form multiple hydrogen bonds and salt bridges, which can contribute to strong interactions with the ATP-binding pocket of kinases.[5] The pyridine ring offers a scaffold for further chemical modification to enhance potency and selectivity. While direct experimental data on its MSK1 inhibitory activity is not yet publicly available, its structural motifs warrant a theoretical and comparative evaluation against known inhibitors.

  • SB-747651A: A potent and selective, ATP-competitive inhibitor of MSK1.[6][7][8] It has been characterized as a valuable tool for elucidating the cellular functions of MSK1 due to its improved selectivity over older inhibitors like H89 and Ro 31-8220.[9]

  • H89: Initially identified as a potent inhibitor of Protein Kinase A (PKA), H89 also exhibits inhibitory activity against MSK1 and other kinases.[10][11] Its broader selectivity profile can be a limitation in studies aiming to specifically dissect the role of MSK1.

  • Ro 31-8220: A bisindolylmaleimide compound originally developed as a Protein Kinase C (PKC) inhibitor.[12][13] It also demonstrates potent inhibition of MSK1, but like H89, it has a range of off-target effects that necessitate careful interpretation of experimental results.[14]

Comparative Analysis of Inhibitor Performance

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following sections provide a comparative overview of the known inhibitors and a prospective evaluation of 1-(Pyridin-4-ylmethyl)guanidine.

In Vitro Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of an inhibitor.

InhibitorMSK1 IC50Other Notable Targets (IC50)Reference(s)
1-(Pyridin-4-ylmethyl)guanidine Not DeterminedNot DeterminedN/A
SB-747651A 11 nMPRK2, RSK1, p70S6K, ROCK-II (similar potency at 1 µM)[6][7][8]
H89 120 nMPKA (135 nM), S6K1 (80 nM), ROCKII (270 nM)[10]
Ro 31-8220 8 nMPKCα (33 nM), MAPKAP-K1b (3 nM), GSK3β (15 nM), S6K1 (38 nM)

Expert Interpretation: SB-747651A and Ro 31-8220 exhibit the highest potency against MSK1 in biochemical assays. However, the broad-spectrum activity of Ro 31-8220 against other kinases, particularly those in the AGC kinase family, can complicate the attribution of cellular effects solely to MSK1 inhibition. H89 is less potent against MSK1 and also shows significant inhibition of PKA. For 1-(Pyridin-4-ylmethyl)guanidine, its guanidinium head is predicted to interact favorably with the phosphate-binding region of the ATP pocket, a common feature in kinase inhibitors. The pyridinylmethyl tail can be synthetically modified to explore interactions with more variable regions of the kinase active site to enhance both potency and selectivity.

Cellular Activity and Downstream Signaling

The ability of an inhibitor to engage its target in a cellular context and modulate downstream signaling is a crucial measure of its utility. A key downstream event of MSK1 activation is the phosphorylation of CREB at Ser133.

Expected Cellular Effects:

  • 1-(Pyridin-4-ylmethyl)guanidine: If active, it is expected to decrease the phosphorylation of CREB at Ser133 in cells stimulated with agents that activate the ERK1/2 or p38 pathways (e.g., phorbol esters, growth factors, or cellular stress).

  • SB-747651A: Has been shown to effectively inhibit MSK activity in cells at concentrations between 5-10 µM, leading to a reduction in CREB and histone H3 phosphorylation.[6]

  • H89 and Ro 31-8220: Both compounds have been demonstrated to block the stress-induced phosphorylation of CREB. However, their off-target effects on other kinases that can also phosphorylate CREB (like PKA for H89) can lead to ambiguous results.[15]

Kinase Selectivity

Selectivity is paramount to minimize off-target effects and ensure that the observed biological responses are attributable to the inhibition of the intended target.

Kinase Selectivity Profiles:

  • SB-747651A: A screening against a panel of 117 kinases at a concentration of 1 µM revealed significant inhibition of only four other kinases (PRK2, RSK1, p70S6K, and ROCK-II) with similar potency to MSK1.[6] This indicates a relatively high degree of selectivity.

  • H89: Exhibits significant inhibitory activity against PKA, S6K1, and ROCKII at concentrations close to its MSK1 IC50.[10] This lack of selectivity makes it a less ideal tool for specifically studying MSK1.

  • Ro 31-8220: Shows potent inhibition of several PKC isoforms and other AGC kinases like MAPKAP-K1b, GSK3β, and S6K1. This broad activity profile limits its use as a specific MSK1 inhibitor.

  • 1-(Pyridin-4-ylmethyl)guanidine: The selectivity profile is unknown. A key objective in the development of this compound would be to achieve high selectivity for MSK1 over other closely related kinases. This can often be achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket.

Experimental Protocols for Comparative Analysis

To empirically compare these inhibitors, a series of standardized assays should be performed.

In Vitro MSK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MSK1.

Protocol:

  • Reagents: Recombinant active MSK1, a suitable substrate peptide (e.g., Crosstide: GRPRTSSFAEG), ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT), and the test inhibitors.

  • Procedure: a. Prepare serial dilutions of the test inhibitors in DMSO. b. In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the diluted inhibitors. c. Add recombinant MSK1 to each well and incubate for 10 minutes at 30°C. d. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection). e. Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C. f. Terminate the reaction (e.g., by adding a stop solution like phosphoric acid). g. Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive methods, ADP-Glo™ or similar luminescence-based assays can be used.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for MSK1 Activity: Western Blotting for Phospho-CREB

This assay assesses the ability of an inhibitor to block MSK1 activity within a cellular context by measuring the phosphorylation of its downstream substrate, CREB.

Protocol:

  • Cell Culture and Treatment: a. Culture a suitable cell line (e.g., HEK293, HeLa, or primary macrophages) to 70-80% confluency. b. Serum-starve the cells for 4-16 hours to reduce basal kinase activity. c. Pre-incubate the cells with various concentrations of the test inhibitors or a vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with an MSK1 activator, such as Phorbol 12-Myristate 13-Acetate (PMA) or Anisomycin, for 15-30 minutes to induce CREB phosphorylation.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. c. Separate the proteins by SDS-polyacrylamide gel electrophoresis. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16] f. Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.[17] g. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. i. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB.

  • Data Analysis: Quantify the band intensities for phospho-CREB and total CREB using densitometry software. Normalize the phospho-CREB signal to the total CREB signal for each sample. Compare the levels of CREB phosphorylation in inhibitor-treated cells to the stimulated control.

Visualizing the MSK1 Signaling Pathway and Experimental Workflow

MSK1 Signaling Pathway

MSK1_Signaling_Pathway Extracellular_Stimuli Growth Factors, Cytokines, Stress MAPK_Cascades MAPK Cascades (ERK1/2, p38) Extracellular_Stimuli->MAPK_Cascades MSK1 MSK1 MAPK_Cascades->MSK1 Activation CREB CREB MSK1->CREB Phosphorylation Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylation pCREB p-CREB (Ser133) CREB->pCREB pH3 p-H3 (Ser10) Histone_H3->pH3 Gene_Expression Immediate-Early Gene Expression pCREB->Gene_Expression pH3->Gene_Expression

Caption: The MSK1 signaling pathway is activated by extracellular stimuli, leading to the phosphorylation of CREB and Histone H3, and subsequent gene expression.

Experimental Workflow for Inhibitor Comparison

Inhibitor_Comparison_Workflow Inhibitors 1-(Pyridin-4-ylmethyl)guanidine SB-747651A H89 Ro 31-8220 In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitors->In_Vitro_Assay Cellular_Assay Cellular Assay (p-CREB Western Blot) Inhibitors->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Inhibitors->Selectivity_Profiling Data_Analysis Comparative Data Analysis In_Vitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis Selectivity_Profiling->Data_Analysis

Caption: A streamlined workflow for the comparative analysis of MSK1 inhibitors, from in vitro and cellular assays to data interpretation.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 1-(Pyridin-4-ylmethyl)guanidine against the established MSK1 inhibitors SB-747651A, H89, and Ro 31-8220. While SB-747651A currently stands out as a potent and relatively selective tool for studying MSK1, the structural features of 1-(Pyridin-4-ylmethyl)guanidine present an opportunity for the development of a novel class of MSK1 inhibitors.

The path forward for 1-(Pyridin-4-ylmethyl)guanidine involves a rigorous experimental evaluation following the protocols outlined in this guide. Determining its in vitro potency, cellular activity, and, crucially, its kinase selectivity profile will be essential to ascertain its potential as a valuable research tool or a therapeutic lead. Structure-activity relationship (SAR) studies, guided by co-crystallography with the MSK1 kinase domain, could further optimize its potency and selectivity, paving the way for a new generation of highly specific MSK1 inhibitors.

References

  • Deak, M., et al. (1998). Mitogen- and stress-activated protein kinase-1 (MSK1) is directly activated by MAPK and SAPK2/p38, and may mediate activation of CREB. The EMBO Journal, 17(15), 4426-4441. [Link]

  • Naqvi, S., et al. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochemical Journal, 441(1), 347-357. [Link]

  • Wiggin, G. R., et al. (2002). MSK1 and MSK2 are required for the mitogen- and stress-induced phosphorylation of CREB and ATF1 in fibroblasts. Molecular and Cellular Biology, 22(8), 2871-2881. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105. [Link]

  • Dieter, P., & Fitzke, E. (1991). RO 31-8220 and RO 31-7549 show improved selectivity for protein kinase C over staurosporine in macrophages. Biochemical and Biophysical Research Communications, 181(1), 396-401. [Link]

  • Soloaga, A., et al. (2003). MSK1 and MSK2 are required for the induction of c-fos and junB in response to mitogens. Molecular and Cellular Biology, 23(17), 6175-6188. [Link]

  • Wikipedia. (n.d.). H-89. Retrieved from [Link]

  • Thomson, S., et al. (1999). CREB-binding protein is a required coactivator for the mitogen- and stress-activated protein kinase-1-mediated phosphorylation of histone H3 at the c-fos promoter. The Journal of Biological Chemistry, 274(46), 32551-32554. [Link]

  • Drobic, B., et al. (2010). Mitogen- and stress-activated protein kinase 1/2-mediated histone H3 phosphorylation is associated with transcription of the c-fos gene. Molecular and Cellular Biology, 30(1), 156-168. [Link]

  • Mayr, B., & Montminy, M. (2001). Transcriptional regulation by the phosphorylation-dependent factor CREB. Nature Reviews Molecular Cell Biology, 2(8), 599-609. [Link]

  • Reyskens, K. M., & Arthur, J. S. (2016). The role of MSK1 and MSK2 in the regulation of the transcription factors CREB and NFκB. FEBS Journal, 283(17), 3125-3141. [Link]

  • Lochner, A., & Moolman, J. (2006). The many faces of H89: a review. Cardiovascular Drug Reviews, 24(3-4), 261-274. [Link]

  • Omran, E., et al. (2020). Effect of the selective protein kinase C inhibitor, Ro-31-8220, on chemokine. Journal of Inflammation Research, 13, 1-10. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). SB-747651A inhibits multiple AGC kinases in cells. Retrieved from [Link]

  • Adewumi, A., et al. (2020). Mitogen- and stress-activated protein kinase (MSK1/2) regulated gene expression in normal and disease states. Biochemistry and Cell Biology, 98(3), 255-265. [Link]

  • Brivanlou, A. H., & Darnell, J. E., Jr. (2002). Signal transduction and the control of gene expression. Science, 295(5556), 813-818. [Link]

  • Wang, Y., et al. (2019). MSK1 promotes cell proliferation and metastasis in uveal melanoma by phosphorylating CREB. Journal of Cancer, 10(14), 3169-3178. [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Khandagale, A., et al. (2017). The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment. The Journal of Immunology, 198(11), 4381-4391. [Link]

  • ResearchGate. (n.d.). MSK1-mediated CREB phosphorylation activates Ape/Ref-1 expression. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of Pyridinyl Guanidine Isomers in Functional Assays: A Guide for Researchers

For drug development professionals and researchers in molecular pharmacology, the pyridinyl guanidine scaffold represents a privileged structure, appearing in a range of biologically active compounds. The seemingly subtl...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in molecular pharmacology, the pyridinyl guanidine scaffold represents a privileged structure, appearing in a range of biologically active compounds. The seemingly subtle shift of the nitrogen atom within the pyridine ring—from the 2-, 3-, to the 4-position—can dramatically alter a molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. This guide provides a head-to-head comparison of these positional isomers, drawing upon experimental data from functional assays to illuminate the profound impact of isomeric variation on biological activity. We will delve into the structural rationale behind these differences and provide detailed protocols for the key assays discussed.

The Critical Role of Isomerism: More Than Just a Positional Change

The location of the pyridine nitrogen dictates the potential for intramolecular hydrogen bonding (IMHB), a key determinant of the conformation of the guanidinium group relative to the pyridine ring. As we will explore, this conformational control is a critical factor influencing the functional activity of these isomers.

  • 2-Pyridinyl Guanidine: The proximity of the nitrogen at the 2-position allows for the formation of a stabilizing intramolecular hydrogen bond with the guanidinium group. This locks the molecule in a specific, relatively planar conformation.

  • 3- and 4-Pyridinyl Guanidine: In these isomers, the pyridine nitrogen is too distant to form an IMHB with the guanidinium moiety. This results in greater conformational flexibility.

This fundamental structural difference is the cornerstone of the varying pharmacological profiles of these isomers.

Comparative Functional Analysis: Insights from Key Biological Targets

α2-Adrenoceptor Modulation: A Tale of Two Conformations

The α2-adrenoceptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1] They are a known target for guanidine-containing compounds. Functional activity at these receptors is often assessed using [³⁵S]GTPγS binding assays, which measure the activation of the associated Gi protein.

While direct comparative data for the parent isomers is elusive, structure-activity relationship (SAR) studies on related antagonists suggest that the conformationally constrained nature of the 2-pyridinyl guanidine scaffold is pivotal for high-affinity binding and potent antagonism.[2] The pre-organized conformation of the 2-pyridinyl isomer, stabilized by the IMHB, likely presents an optimal geometry for interaction with the receptor's binding pocket. In contrast, the conformational flexibility of the 3- and 4-pyridinyl isomers may result in an entropic penalty upon binding, leading to lower affinity and efficacy.

Inferred Functional Comparison at α2-Adrenoceptors:

IsomerKey Structural FeaturePredicted Functional Outcome at α2-AdrenoceptorsRationale
2-Pyridinyl Guanidine Intramolecular Hydrogen Bond (IMHB)Higher affinity and potency as an antagonistPre-organized, rigid conformation likely fits the receptor binding site optimally.
3-Pyridinyl Guanidine No IMHB, flexibleLower affinity and potencyGreater conformational freedom may lead to an entropic cost upon binding.
4-Pyridinyl Guanidine No IMHB, flexibleLower affinity and potencySimilar to the 3-isomer, lacks the conformational rigidity beneficial for binding.
Trypsin Inhibition: The Importance of a Hydrogen Bond

Trypsin, a serine protease, is another key target for guanidinium compounds due to the guanidinium group's ability to mimic the protonated side chain of arginine, a natural substrate for trypsin. The primary mode of inhibition involves the guanidinium group binding in the S1 specificity pocket of the enzyme.

A study on a series of substituted 2-guanidinyl pyridines demonstrated that compounds capable of forming an IMHB are significantly better trypsin inhibitors than their counterparts that cannot. This strongly suggests that the 2-pyridinyl guanidine isomer would be a more potent trypsin inhibitor than the 3- and 4-pyridinyl isomers.

Comparative Trypsin Inhibition Data (Substituted Derivatives):

CompoundKi (mM)Reference
1-(5-iodopyridin-2-yl)guanidinium0.0151[3]
1-(3-methylpyridin-2-yl)guanidinium0.0140[3]
Counterparts unable to form IMHBSignificantly higher Ki (less potent)[3]

This data strongly supports the hypothesis that the conformational rigidity imparted by the IMHB in the 2-pyridinyl isomer is crucial for effective binding to the trypsin active site.

Signaling Pathways and Experimental Workflows

To fully appreciate the functional data, it is essential to understand the underlying signaling mechanisms and the experimental setups used to measure them.

α2-Adrenoceptor Signaling Pathway

α2-Adrenoceptors are coupled to inhibitory G proteins (Gi). Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[4][5]

alpha2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Norepinephrine) a2AR α2-Adrenoceptor Ligand->a2AR Binds Gi Gi Protein (αβγ) a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) CellularResponse Cellular Response PKA_active->CellularResponse Phosphorylates Targets

Caption: α2-Adrenoceptor signaling cascade.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

gtp_gamma_s_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Membrane_Prep Prepare cell membranes expressing α2-adrenoceptors Mix Mix membranes, buffer, and [³⁵S]GTPγS Membrane_Prep->Mix Reagent_Prep Prepare assay buffer with GDP, MgCl2, and test compounds Reagent_Prep->Mix Incubate Incubate at 30°C Mix->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound [³⁵S]GTPγS Filter->Wash Scintillation Measure bound radioactivity using scintillation counting Wash->Scintillation

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Workflow: Trypsin Inhibition Assay

This colorimetric assay measures the ability of an inhibitor to block the enzymatic activity of trypsin on a synthetic substrate.

trypsin_inhibition_workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare_Reagents Prepare assay buffer (Tris-HCl), trypsin solution, substrate solution, and inhibitor solutions Plate_Setup Pipette buffer, trypsin, and inhibitor into a microplate Prepare_Reagents->Plate_Setup Preincubate Pre-incubate trypsin with inhibitor Plate_Setup->Preincubate Add_Substrate Initiate reaction by adding substrate (e.g., BAPNA) Preincubate->Add_Substrate Incubate_Kinetics Incubate at 37°C and measure absorbance at 405 nm kinetically Add_Substrate->Incubate_Kinetics Calculate_Rates Determine the rate of substrate hydrolysis for each condition Incubate_Kinetics->Calculate_Rates Determine_Ki Calculate the inhibition constant (Ki) from the reaction rates Calculate_Rates->Determine_Ki

Caption: Workflow for a trypsin inhibition assay.

Detailed Experimental Protocols

For the rigorous evaluation of pyridinyl guanidine isomers, the following protocols provide a foundation for obtaining reliable and reproducible data.

[³⁵S]GTPγS Binding Assay Protocol

Objective: To determine the potency and efficacy of pyridinyl guanidine isomers at the α2-adrenoceptor.

Materials:

  • Cell membranes expressing the human α2A-adrenoceptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP (Guanosine 5'-diphosphate).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test compounds (pyridinyl guanidine isomers) dissolved in an appropriate solvent.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare the assay buffer and add GDP to a final concentration of 10 µM.

  • Add the cell membranes (5-20 µg of protein per well) to a 96-well plate.

  • Add varying concentrations of the test compounds to the wells. For antagonist determination, also add a fixed concentration of an agonist (e.g., norepinephrine).

  • Add [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC₅₀ or IC₅₀ values.

Trypsin Inhibition Assay Protocol

Objective: To determine the inhibitory potency (Ki) of pyridinyl guanidine isomers against trypsin.

Materials:

  • Bovine pancreatic trypsin.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂.

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

  • Test compounds (pyridinyl guanidine isomers) dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare a stock solution of trypsin in 1 mM HCl.

  • Prepare a stock solution of BAPNA in DMSO.

  • In a 96-well plate, add assay buffer, varying concentrations of the test compounds, and a fixed concentration of trypsin.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the BAPNA substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes in a microplate reader heated to 37°C.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Determine the type of inhibition and calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).

Conclusion

The positional isomerism of the pyridinyl guanidine scaffold is a critical determinant of its functional activity. The ability of the 2-pyridinyl isomer to form a conformationally-locking intramolecular hydrogen bond sets it apart from the more flexible 3- and 4-pyridinyl isomers. This structural feature appears to be advantageous for high-affinity interactions with targets such as the α2-adrenoceptor and trypsin. For researchers designing novel therapeutics based on this scaffold, a thorough understanding of these structure-activity relationships is paramount. The functional assays detailed in this guide provide a robust framework for elucidating the pharmacological profiles of new chemical entities and for making informed decisions in the drug discovery and development process.

References

  • Eggerickx, D., et al. (1995). Molecular cloning of a human G-protein-coupled receptor (GPR19) expressed in the central nervous system. Genomics, 28(2), 359-362.
  • Kelly, B., et al. (2014). α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation and Molecular Modelling Investigation of Pyridinyl Guanidine/2-Aminoimidazoline and their Derivatives. Journal of Medicinal Chemistry, 57(15), 6445-6458.
  • Al-Hadhrami, N. A., et al. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. Bioorganic & Medicinal Chemistry, 28(18), 115612.
  • Kelly, B., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. The Journal of Organic Chemistry, 76(22), 9216-9227.
  • Ruffolo Jr, R. R., et al. (1991). Structure and function of α-adrenoceptors. Pharmacology, 43(5), 229-242.
  • Harrison, J. K., et al. (2000). The GPR54 G-protein-coupled receptor is a receptor for the metastasis suppressor Kiss-1. Endocrinology, 141(12), 4724-4727.
  • Lee, D. K., et al. (2001). GPR40, a free fatty acid receptor, is a novel potential therapeutic target for type 2 diabetes.
  • Macdonald, E., et al. (1997). The role of α2-adrenoceptors in the central and peripheral regulation of the cardiovascular system. Annals of Medicine, 29(4), 305-311.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585.
  • Tan, C. M., et al. (2006). The G protein-coupled receptor GPR40 is a high-affinity receptor for free fatty acids. Journal of Biological Chemistry, 281(12), 7957-7964.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-4-ylmethyl)guanidine

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the pro...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Pyridin-4-ylmethyl)guanidine. As a compound featuring both a pyridine ring and a guanidine functional group, its handling and disposal require a comprehensive understanding of the potential hazards derived from both moieties. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to manage this chemical waste stream responsibly.

Hazard Profile and Risk Assessment: A Synthesis of Component Moieties

In the absence of a specific Safety Data Sheet (SDS) for 1-(Pyridin-4-ylmethyl)guanidine, a conservative risk assessment must be conducted based on the known hazards of its constituent parts: the guanidine group and the pyridine ring. This approach ensures that all potential risks are addressed, forming the foundation of a self-validating and trustworthy safety protocol.

Guanidine Moiety: Guanidine derivatives, such as guanidine hydrochloride, are well-documented as being harmful if swallowed or inhaled, causing skin irritation, and leading to serious eye damage.[1] Furthermore, they are recognized as being harmful to aquatic life, making environmental release a significant concern.[2]

Pyridine Moiety: Pyridine is a heterocyclic aromatic compound with its own set of hazards. It is a flammable liquid and is considered a possible human carcinogen.[3] Environmentally, while pyridine is biodegradable, the process can be slow, and its derivatives can persist in soil and water.[4][5]

Therefore, 1-(Pyridin-4-ylmethyl)guanidine must be handled as a substance that is potentially:

  • Acutely toxic via oral and inhalation routes.

  • A skin and severe eye irritant .

  • Harmful to aquatic ecosystems .

  • Incompatible with strong oxidizing agents .[2]

This composite hazard profile dictates that 1-(Pyridin-4-ylmethyl)guanidine is classified as hazardous chemical waste .

Essential Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following minimum PPE is mandatory. The causality is clear: to prevent exposure pathways to the skin, eyes, and respiratory system based on the anticipated hazards.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes which could cause serious eye irritation or damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, mitigating the risk of skin irritation.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or aerosols, addressing the acute inhalation toxicity hazard.[6]

Immediate Spill Management Protocol

Accidents can happen; a prepared response is critical to maintaining a safe environment.

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is significant, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, surround the spill with absorbent pads or booms.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[1]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Core Directive: Waste Segregation & Disposal Pathway

The fundamental principle for disposing of 1-(Pyridin-4-ylmethyl)guanidine is that it must not enter the environment. Drain or general trash disposal is strictly forbidden due to its aquatic toxicity and potential health hazards.

Experimental Protocol: Waste Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must be affixed as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(Pyridin-4-ylmethyl)guanidine" and any solvents present.

    • The specific hazard characteristics: "Toxic," "Irritant," "Environmental Hazard."

    • The accumulation start date.

  • Segregation: This waste stream must be kept separate from other waste types, particularly strong oxidizing agents, to prevent unforeseen reactions.[2]

  • Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment tray.

The Final Disposal Route

The only acceptable disposal method for 1-(Pyridin-4-ylmethyl)guanidine is through a licensed hazardous waste management company.

  • Mechanism of Disposal: The preferred terminal destruction method is high-temperature incineration at a permitted facility.[7] This process ensures the complete breakdown of the molecule into less harmful components, such as carbon oxides and nitrogen oxides, which are then treated by flue gas scrubbing systems.[7] This is the most environmentally sound method as it prevents the compound from persisting in ecosystems.

  • Arranging Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not attempt to transport hazardous waste personally.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-(Pyridin-4-ylmethyl)guanidine waste.

G cluster_0 Waste Generation & Assessment cluster_1 Containment & Labeling cluster_2 Final Disposal cluster_3 Forbidden Pathways start Generate Waste (Pure solid, solution, contaminated labware) assess Assess Hazards: - Toxic (Oral, Inhalation) - Skin/Eye Irritant - Aquatic Toxin start->assess Is it 1-(Pyridin-4-ylmethyl)guanidine? collect Collect in a dedicated, sealed HDPE container assess->collect drain NO DRAIN DISPOSAL assess->drain trash NO TRASH DISPOSAL assess->trash label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Date collect->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact Contact Institutional EHS for waste pickup store->contact dispose Final Disposal via Licensed Contractor (High-Temperature Incineration) contact->dispose

Caption: Decision workflow for the safe disposal of 1-(Pyridin-4-ylmethyl)guanidine.

References

  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

  • Yale University Environmental Health & Safety. (2025). Management & Disposal of Qiagen Reagents. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. NCBI. [Link]

  • ResearchGate. (n.d.). Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. [Link]

  • PubMed. (2014). The nonenzymatic decomposition of guanidines and amidines. [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Pyridine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-(Pyridin-4-ylmethyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-ylmethyl)guanidine
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